Product packaging for Phomoxanthone A(Cat. No.:CAS No. 359844-69-2)

Phomoxanthone A

Katalognummer: B1677697
CAS-Nummer: 359844-69-2
Molekulargewicht: 750.7 g/mol
InChI-Schlüssel: ZCLZNQUALWMDDN-ACMZUNAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phomoxanthone A is a member of the class of xanthones that is a dimer isolated from Phomopsis. It exhibits cytotoxic, antimalarial and antitubercular activities. It has a role as a metabolite, an antineoplastic agent, an antitubercular agent and an antimalarial. It is a member of xanthones, a biaryl, a member of phenols and an acetate ester.
This compound has been reported in Phomopsis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H38O16 B1677697 Phomoxanthone A CAS No. 359844-69-2

Eigenschaften

IUPAC Name

[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZNQUALWMDDN-ACMZUNAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401098707
Record name Phomoxanthone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359844-69-2
Record name Phomoxanthone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401098707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phomoxanthone A: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomoxanthone A is a dimeric tetrahydroxanthone natural product that has garnered significant attention within the scientific community due to its potent and varied biological activities. First isolated from the endophytic fungus Phomopsis sp., this molecule has demonstrated promising anticancer, antimalarial, and antitubercular properties.[1][2] Its unique dimeric structure and significant bioactivity make it a compelling lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols, a summary of its biological activities with quantitative data, and an exploration of its known mechanisms of action.

Discovery and Origin

This compound was first identified as a novel xanthone dimer from the endophytic fungus Phomopsis sp. BCC 1323, which was isolated from a teak tree in northern Thailand.[1] Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel secondary metabolites with diverse biological activities. The discovery of this compound was the result of bioactivity-guided fractionation of the fungal extract, which showed promising antimalarial activity.[1] Subsequent studies have led to the isolation of this compound and its analogues from various other Phomopsis species, including strains found in mangrove ecosystems.[3][4] These discoveries highlight the importance of exploring unique ecological niches for novel therapeutic agents.

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1] It is a symmetric homodimer of two tetrahydroxanthone units.[1] The structural complexity and stereochemistry of this compound have made it an interesting target for total synthesis, although its natural production by fermentation of Phomopsis species remains the primary source.

Isolation and Purification

The isolation of this compound from Phomopsis cultures is a multi-step process involving fermentation, extraction, and chromatography. The following protocols are a synthesis of methodologies reported in the scientific literature.

Fungal Fermentation

A common method for producing this compound is through solid-state fermentation on a rice medium. This technique provides a solid support and nutrient source for the fungus to grow and produce secondary metabolites.

Experimental Protocol: Solid-State Fermentation

  • Strain Cultivation: A pure culture of Phomopsis sp. is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.

  • Rice Medium Preparation: Long-grain white rice is washed and soaked in water. The soaked rice is then autoclaved in fermentation flasks to ensure sterility.

  • Inoculation: The actively growing mycelium of Phomopsis sp. is inoculated onto the sterile rice medium under aseptic conditions.

  • Incubation: The inoculated flasks are incubated at room temperature (typically 25-28°C) in the dark for a period of 4-6 weeks to allow for fungal growth and metabolite production.

Extraction and Fractionation

Following the incubation period, the fungal biomass and the rice medium are extracted to isolate the produced metabolites.

Experimental Protocol: Extraction and Preliminary Fractionation

  • Extraction: The entire contents of the fermentation flasks are soaked in a polar organic solvent, typically methanol (MeOH), and agitated for 24-48 hours. This process is often repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: The methanolic extract is filtered to remove the solid biomass. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and butanol. This compound, being moderately polar, typically partitions into the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction, which is enriched with this compound, is subjected to a series of chromatographic steps to purify the compound to homogeneity.

Experimental Protocol: Purification by Column Chromatography

  • Silica Gel Column Chromatography: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled, concentrated, and may require further purification using other chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Workflow for this compound Isolation

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Fractionation cluster_purification Purification Phomopsis_culture Phomopsis sp. Culture Inoculation Inoculation Phomopsis_culture->Inoculation Rice_medium Sterile Rice Medium Rice_medium->Inoculation Incubation Incubation (4-6 weeks) Inoculation->Incubation Methanol_extraction Methanol Extraction Incubation->Methanol_extraction Concentration Concentration Methanol_extraction->Concentration Solvent_partitioning Solvent Partitioning (Hexane, EtOAc) Concentration->Solvent_partitioning Silica_gel Silica Gel Chromatography Solvent_partitioning->Silica_gel HPLC Preparative HPLC Silica_gel->HPLC Pure_PXA Pure this compound HPLC->Pure_PXA

Caption: Workflow of this compound isolation from Phomopsis sp.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for therapeutic applications. Its cytotoxic effects against various cancer cell lines are particularly noteworthy.

Anticancer Activity

This compound has demonstrated potent cytotoxicity against a range of human cancer cell lines, including those that are resistant to conventional chemotherapeutic agents like cisplatin.[4][5] This suggests a mechanism of action that may overcome common drug resistance pathways.

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-435Breast Cancer< 10[3]
HCT-116Colon Cancer< 10[3]
Calu-3Lung Cancer< 10[3]
Huh7Liver Cancer< 10[3]
HL-60Promyelocytic LeukemiaHighly cytotoxic[6]
MCF7Breast CancerSignificant inhibition
Antimalarial and Antitubercular Activities

The initial discovery of this compound was driven by its antimalarial properties.[1] It has shown significant in vitro activity against the malaria parasite, Plasmodium falciparum, and the tuberculosis bacterium, Mycobacterium tuberculosis.[1][2]

OrganismDiseaseActivityReference
Plasmodium falciparumMalariaSignificant in vitro activity[1][2]
Mycobacterium tuberculosisTuberculosisSignificant in vitro activity[1][2]
Other Biological Activities

In addition to its anticancer and antimicrobial effects, this compound has been reported to possess other biological activities, including the inhibition of protein tyrosine phosphatases.

Mechanism of Action

The potent biological activities of this compound are attributed to its ability to modulate key cellular pathways, leading to cell death in cancer cells and inhibition of microbial growth.

Induction of Apoptosis

One of the primary mechanisms underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[4][5] Studies have shown that this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4][5]

Signaling Pathway: Caspase-Dependent Apoptosis

G PXA This compound Mitochondria Mitochondria PXA->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 Cleavage Caspase3 Pro-caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: this compound induced caspase-dependent apoptosis.

Inhibition of Protein Tyrosine Phosphatases

This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B. PTPs are crucial regulators of cellular signaling pathways, and their dysregulation is often associated with diseases like cancer. The inhibition of these enzymes by this compound may contribute to its anticancer effects.

Logical Relationship: PTP Inhibition

G PXA This compound SHP1 SHP1 PXA->SHP1 Inhibits SHP2 SHP2 PXA->SHP2 Inhibits PTP1B PTP1B PXA->PTP1B Inhibits Cell_Signaling Cellular Signaling Pathways (e.g., Growth, Proliferation) SHP1->Cell_Signaling Regulates SHP2->Cell_Signaling Regulates PTP1B->Cell_Signaling Regulates Dysregulation Dysregulated Signaling (Cancer Progression) Cell_Signaling->Dysregulation If dysregulated

Caption: this compound inhibits key protein tyrosine phosphatases.

Conclusion

This compound, a secondary metabolite from the endophytic fungus Phomopsis, represents a promising natural product with a diverse range of potent biological activities. Its discovery underscores the value of bioprospecting in unique ecological niches. The methodologies for its isolation and purification are well-established, enabling further research into its therapeutic potential. The elucidation of its mechanisms of action, including the induction of apoptosis and inhibition of protein tyrosine phosphatases, provides a solid foundation for its development as a lead compound in anticancer and anti-infective drug discovery programs. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this remarkable natural product.

References

Unveiling the Fungal Origins of Phomoxanthone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide on the Natural Sources, Biosynthesis, and Isolation of the Bioactive Compound Phomoxanthone A

This technical guide provides an in-depth overview of this compound, a dimeric xanthone with significant biological activities, for researchers, scientists, and drug development professionals. The document details its natural origins, biosynthetic pathway, and comprehensive protocols for its isolation and purification from fungal sources.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various species of endophytic fungi. These fungi reside within the tissues of living plants without causing any apparent harm to their host. The principal fungal genera known to produce this compound are Phomopsis, its teleomorph Diaporthe, and Paecilomyces.

The production of this compound has been documented in several fungal strains isolated from a variety of host plants, indicating a widespread capability for its synthesis among these endophytic fungi. A summary of the known fungal producers and their host plants is presented in Table 1.

Fungal SpeciesHost PlantReference
Phomopsis sp. BCC 1323Tectona grandis (Teak)[1]
Phomopsis sp. By254Entomogenous fungus[2]
Phomopsis longicollaSonneratia caseolaris (Mangrove)
Phomopsis sp. IM 41-1Rhizhopora mucronata (Mangrove)[3][4]
Diaporthe sp. SYSU-MS4722Marine-derived fungus
Paecilomyces sp. EJC01.1Schnella splendens[5]
Diaporthe sp. GZU-1021Chiromanteshaematochir[6]

Biosynthesis of this compound

Recent research has successfully elucidated the complete biosynthetic pathway of this compound in Diaporthe sp. SYSU-MS4722. The biosynthesis is orchestrated by a dedicated gene cluster and involves a series of enzymatic modifications of a polyketide precursor.

The pathway commences with the formation of the anthraquinone chrysophanol. This precursor then undergoes a series of modifications, including oxidations and reductions, to yield the monomeric xanthone, penexanthone B. The final and crucial step is the regioselective oxidative para-para coupling of two molecules of penexanthone B, catalyzed by a cytochrome P450 enzyme, to form the dimeric this compound.

Phomoxanthone_A_Biosynthesis Polyketide Precursor Polyketide Precursor Chrysophanol Chrysophanol Polyketide Precursor->Chrysophanol Polyketide Synthase Multiple Enzymatic Steps Multiple Enzymatic Steps Chrysophanol->Multiple Enzymatic Steps Modifying Enzymes Penexanthone B Penexanthone B Multiple Enzymatic Steps->Penexanthone B Cytochrome P450 Dimerase Cytochrome P450 Dimerase Penexanthone B->Cytochrome P450 Dimerase Oxidative Coupling This compound This compound Cytochrome P450 Dimerase->this compound

Biosynthetic pathway of this compound.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic separation. Below are detailed methodologies based on successful protocols reported in the literature.

Fungal Cultivation

Protocol 1: Solid-State Fermentation (Rice Culture)

This method has been successfully employed for the isolation of this compound from Phomopsis sp. IM 41-1.[4]

  • Media Preparation: Autoclave polished rice (e.g., 100 g per 500 mL flask) with an equal amount of distilled water.

  • Inoculation: Inoculate the sterilized rice medium with a fresh culture of the fungal strain.

  • Incubation: Incubate the cultures under static conditions at room temperature (approximately 25-28 °C) for 4 weeks in the dark.

Protocol 2: Liquid-State Fermentation

This method is suitable for scaling up production and has been used for various Phomopsis and Diaporthe species.

  • Seed Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with the fungal strain and incubate on a rotary shaker (e.g., 150 rpm) at 25-28 °C for 3-5 days to obtain a seed culture.

  • Production Culture: Inoculate a larger volume of the production medium with the seed culture and incubate under the same conditions for 2-3 weeks.

Extraction of this compound
  • Solid Culture Extraction:

    • Following incubation, dry the solid rice culture and grind it into a powder.

    • Extract the powdered culture exhaustively with methanol (MeOH) at room temperature.

    • Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid Culture Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the mycelium with an organic solvent such as ethyl acetate (EtOAc) or acetone.

    • Extract the culture filtrate separately with an equal volume of EtOAc.

    • Combine all organic extracts and evaporate the solvent to yield the crude extract.

Purification by Column Chromatography

The purification of this compound is typically achieved through a series of chromatographic steps.

Step 1: Initial Fractionation using Silica Gel Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 (e.g., 70-230 mesh) using a suitable solvent system (e.g., n-hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the proportion of EtOAc. For example:

    • n-hexane:EtOAc (9:1)

    • n-hexane:EtOAc (8:2)

    • n-hexane:EtOAc (7:3)

    • ...and so on, up to 100% EtOAc.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation by Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

Step 2: Further Purification

Fractions enriched with this compound may require further purification.

  • Secondary Silica Gel Chromatography: Subject the combined fractions to another round of silica gel column chromatography using a shallower solvent gradient, for instance, a chloroform (CHCl₃) and ethyl acetate (EtOAc) gradient.

  • Sephadex LH-20 Chromatography: For final polishing, size-exclusion chromatography on Sephadex LH-20 using methanol as the eluent can be effective in removing smaller impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

Preparative and analytical High-Performance Liquid Chromatography (HPLC) can be employed for the final purification and to assess the purity of the isolated this compound.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (ACN) or methanol (MeOH), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., 254 nm and 280 nm).

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and extraction and purification methods employed. The following table summarizes reported yields from different fungal sources.

Fungal SpeciesCultivation MethodStarting MaterialYield of this compound (mg)Reference
Phomopsis sp. IM 41-1Rice Culture1000 g of rice30.0[4]
Paecilomyces sp. EJC01.1Not specifiedNot specified59.5[5]

Signaling Pathways Associated with this compound

While the direct signaling pathways governing the production of this compound are still under investigation, the broader context of secondary metabolite regulation in fungi and the downstream effects of this compound on cellular signaling have been studied.

General Regulation of Secondary Metabolism in Fungi

The production of secondary metabolites in fungi is often regulated by complex signaling networks in response to environmental cues. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that, in addition to maintaining the fungal cell wall, has been shown to influence the production of various secondary metabolites. A simplified representation of this pathway is provided below.

CWI_Pathway Environmental Stress Environmental Stress Cell Wall Sensors Cell Wall Sensors Environmental Stress->Cell Wall Sensors Rho-GTPase Rho-GTPase Cell Wall Sensors->Rho-GTPase Protein Kinase C Protein Kinase C Rho-GTPase->Protein Kinase C MAPK Cascade MAPK Cascade Protein Kinase C->MAPK Cascade Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors Secondary Metabolite Gene Expression Secondary Metabolite Gene Expression Transcription Factors->Secondary Metabolite Gene Expression

General Cell Wall Integrity (CWI) signaling pathway.
Downstream Signaling Effects of this compound

This compound has been shown to be a potent inhibitor of protein tyrosine phosphatases, such as SHP1.[2] This inhibition can lead to the upregulation of several inflammatory signaling pathways in mammalian cells, including the MAPK, NF-κB, and TNF signaling pathways. This highlights the potential of this compound as a modulator of cellular signaling and a lead compound in drug discovery.

PXA_Signaling_Effect This compound This compound SHP1 Inhibition SHP1 Inhibition This compound->SHP1 Inhibition MAPK Pathway MAPK Pathway SHP1 Inhibition->MAPK Pathway Upregulation NF-κB Pathway NF-κB Pathway SHP1 Inhibition->NF-κB Pathway Upregulation TNF Pathway TNF Pathway SHP1 Inhibition->TNF Pathway Upregulation Inflammatory Gene Expression Inflammatory Gene Expression MAPK Pathway->Inflammatory Gene Expression NF-κB Pathway->Inflammatory Gene Expression TNF Pathway->Inflammatory Gene Expression

Downstream signaling effects of this compound.

This technical guide provides a solid foundation for researchers interested in the natural product this compound. The detailed information on its fungal sources, biosynthesis, and isolation protocols will be invaluable for its further investigation and potential development as a therapeutic agent.

References

The Biosynthesis of Phomoxanthone A: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Phomoxanthone A (PXA) is a dimeric xanthone natural product with significant biological activities, including potent anticancer properties. Found in endophytic fungi of the genus Diaporthe (formerly Phomopsis), PXA presents a compelling target for biosynthetic engineering and drug development. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic transformations, and key intermediates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex metabolic pathway.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the xanthones, and particularly their dimeric forms, have garnered significant attention due to their wide range of pharmacological activities. This compound, a symmetrical homodimer of two tetrahydroxanthone units, has been isolated from various fungi, including Diaporthe sp. SYSU-MS4722.[1] Its potent biological profile makes the elucidation and manipulation of its biosynthetic pathway a key area of research for the potential production of novel analogs with improved therapeutic properties. This guide synthesizes the current knowledge on the this compound biosynthetic gene cluster, the functions of the encoded enzymes, and the sequence of reactions leading to the final product.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The complete BGC for PXA has been identified and characterized from the marine fungus Diaporthe sp. SYSU-MS4722.[1] Heterologous expression of 14 genes from this cluster in the model fungus Aspergillus oryzae NSAR1 has successfully reconstituted the production of this compound, confirming the functionality of these genes.[1]

The identified biosynthetic genes and their putative functions are summarized in the table below.

GeneProposed Function
phoA Fungal specific transcription factor
phoB Acyl-CoA ligase
phoC Thioesterase
phoD O-methyltransferase
phoE Non-reducing polyketide synthase (NR-PKS)
phoF Acyl carrier protein
phoG Hydroxylase
phoH Reductase
phoI MFS transporter
phoJ Flavin-dependent monooxygenase
phoK NAD(P)-dependent dehydrogenase
phoL Baeyer-Villiger monooxygenase
phoM FAD-dependent monooxygenase
phoN Hydroxylase
phoO Cytochrome P450 monooxygenase (dimerization)
phoP Short-chain dehydrogenase/reductase

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a type I non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes that modify the polyketide backbone. The pathway can be conceptually divided into three main stages: the formation of the anthraquinone intermediate chrysophanol, its conversion to the monomeric xanthone penexanthone B, and the final dimerization to yield this compound.[1]

Stage 1: Synthesis of Chrysophanol

The pathway commences with the iterative condensation of acetyl-CoA and malonyl-CoA units by the NR-PKS, PhoE, to generate a polyketide chain. This is followed by a series of cyclization and aromatization reactions, catalyzed by a group of enzymes including PhoC, PhoD, PhoF, PhoG, PhoH, and PhoK, to produce the key anthraquinone intermediate, chrysophanol.[1]

Stage 2: Conversion of Chrysophanol to Penexanthone B

Chrysophanol then undergoes a series of oxidative modifications, including hydroxylations and a Baeyer-Villiger oxidation, catalyzed by the enzymes PhoB, PhoJ, PhoK, PhoL, PhoM, PhoN, and PhoP. These transformations convert the anthraquinone core into the monomeric tetrahydroxanthone, penexanthone B.[1]

Stage 3: Dimerization to this compound

The final and crucial step in the pathway is the regioselective oxidative para-para coupling of two molecules of penexanthone B. This C-C bond formation is catalyzed by the cytochrome P450 monooxygenase, PhoO, resulting in the formation of the symmetrical homodimer, this compound.[1]

Phomoxanthone_A_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide Polyketide Intermediate acetyl_coa->polyketide PhoE (NR-PKS) chrysophanol Chrysophanol polyketide->chrysophanol PhoC, D, F, G, H, K penexanthone_b Penexanthone B chrysophanol->penexanthone_b PhoB, J, K, L, M, N, P phomoxanthone_a This compound penexanthone_b->phomoxanthone_a PhoO (P450)

Figure 1: Simplified biosynthetic pathway of this compound.

Quantitative Data

While the complete biosynthetic pathway has been elucidated, detailed quantitative data on enzyme kinetics and intermediate yields are not yet extensively available in the literature. However, the production of this compound in its native producer, Diaporthe sp. SYSU-MS4722, has been reported to reach approximately 3 g/L under laboratory fermentation conditions.

MetaboliteReported Yield (in Diaporthe sp. SYSU-MS4722)
ChrysophanolNot Reported
Penexanthone BNot Reported
This compound~ 3 g/L

Further research is required to determine the kinetic parameters (Km, Vmax, kcat) of the individual biosynthetic enzymes and the metabolic flux through the pathway. Such data will be invaluable for targeted strain improvement and metabolic engineering efforts.

Experimental Protocols

This section provides generalized methodologies for key experiments involved in the study of the this compound biosynthesis pathway. These protocols are based on standard techniques used in fungal genetics and natural product chemistry.

Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol describes the general workflow for expressing the this compound BGC in a heterologous host.

Heterologous_Expression_Workflow start Start: Isolate Genomic DNA from Diaporthe sp. pcr PCR Amplification of 'pho' genes start->pcr cloning Cloning of 'pho' genes into A. oryzae expression vectors pcr->cloning transformation Protoplast Transformation of A. oryzae NSAR1 cloning->transformation selection Selection of Transformants transformation->selection fermentation Fermentation of Transformants selection->fermentation extraction Solvent Extraction of Culture Broth and Mycelia fermentation->extraction analysis LC-MS and NMR Analysis of Extracts extraction->analysis end End: Identification of This compound and intermediates analysis->end

Figure 2: Workflow for heterologous expression.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from the mycelia of Diaporthe sp. SYSU-MS4722.

  • Gene Amplification and Cloning: The individual genes of the this compound BGC are amplified by PCR using high-fidelity DNA polymerase. The amplified gene fragments are then cloned into suitable Aspergillus oryzae expression vectors, often under the control of strong constitutive or inducible promoters.

  • Protoplast Transformation: Protoplasts of A. oryzae are prepared by enzymatic digestion of the fungal cell wall. The expression constructs are then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Cultivation: Transformed protoplasts are regenerated on selective media to isolate successful transformants. Positive colonies are then cultivated in a suitable production medium to induce the expression of the biosynthetic genes.

  • Metabolite Extraction and Analysis: The fungal culture is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced metabolites, including this compound and its biosynthetic intermediates.

Purification and Characterization of the Dimerizing Enzyme, PhoO

This protocol outlines a general approach for the purification and functional characterization of the cytochrome P450 enzyme PhoO.

Methodology:

  • Heterologous Expression of PhoO: The phoO gene is cloned into an expression vector suitable for a host like Saccharomyces cerevisiae or Pichia pastoris, which are commonly used for expressing eukaryotic P450s. The construct should include a tag (e.g., His-tag) for affinity purification.

  • Microsome Preparation: The yeast cells expressing PhoO are harvested and lysed. The microsomal fraction, which contains the membrane-bound P450 enzyme, is isolated by differential centrifugation.

  • Enzyme Purification: The tagged PhoO protein is purified from the solubilized microsomal fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: The catalytic activity of the purified PhoO is assayed by incubating the enzyme with its substrate, penexanthone B, in the presence of a suitable cytochrome P450 reductase and NADPH. The reaction mixture is then analyzed by HPLC-MS to detect the formation of this compound.

  • Kinetic Analysis: To determine the kinetic parameters, the enzyme assay is performed with varying concentrations of penexanthone B. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Regulatory Mechanisms

The expression of secondary metabolite biosynthetic gene clusters in fungi is tightly regulated at the transcriptional level. While specific regulatory elements for the this compound BGC have not yet been experimentally characterized, the presence of a putative fungal-specific transcription factor, PhoA, within the cluster strongly suggests a pathway-specific regulatory mechanism.

Additionally, global regulators of secondary metabolism in fungi, such as the Velvet complex and LaeA, may also play a role in controlling the expression of the this compound gene cluster in response to environmental cues like nutrient availability, light, and pH.

Regulatory_Hypothesis environmental_cues Environmental Cues (e.g., nutrients, light, pH) global_regulators Global Regulators (e.g., LaeA, Velvet complex) environmental_cues->global_regulators pxa_bgc This compound Biosynthetic Gene Cluster (phoB-P) global_regulators->pxa_bgc phoA Pathway-Specific Regulator (PhoA) phoA->pxa_bgc pxa_biosynthesis This compound Biosynthesis pxa_bgc->pxa_biosynthesis

Figure 3: Hypothetical regulatory network for PXA biosynthesis.

Further research, including gene knockout studies of phoA and analysis of the BGC's expression under different culture conditions, is needed to fully elucidate the regulatory network governing this compound production.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of fungal natural product biosynthesis. The identification of the complete gene cluster and the functional characterization of the key enzymes provide a solid foundation for future research in this area.

For researchers and drug development professionals, the availability of the this compound BGC opens up exciting possibilities for:

  • Metabolic Engineering: Overexpression of key biosynthetic genes or pathway-specific regulators could lead to increased titers of this compound.

  • Combinatorial Biosynthesis: The modular nature of the pathway allows for the generation of novel this compound analogs through the introduction of genes from other biosynthetic pathways or by modifying the existing enzymes.

  • Biocatalysis: The purified enzymes, particularly the dimerizing P450 PhoO, could be used as biocatalysts for the in vitro synthesis of this compound and related compounds.

Future work should focus on the detailed biochemical characterization of the biosynthetic enzymes to gather crucial kinetic data, the elucidation of the regulatory network controlling the gene cluster, and the exploration of the substrate flexibility of the pathway enzymes to generate novel, bioactive xanthone dimers. This knowledge will be instrumental in harnessing the full potential of the this compound biosynthetic machinery for the development of new therapeutic agents.

References

Characterization of Phomoxanthone A: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A is a dimeric tetrahydroxanthone natural product that has garnered significant interest in the scientific community due to its diverse biological activities, including antimalarial, antitubercular, and cytotoxic properties.[1] First isolated from the endophytic fungus Phomopsis sp., this complex molecule presents a unique structural scaffold that has been elucidated through a combination of advanced spectroscopic techniques.[1] This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of this compound, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on the comprehensive analysis of data obtained from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. Due to the dimeric and symmetrical nature of the molecule (C₃₈H₃₈O₁₆), the ¹³C NMR spectrum notably displays only 19 signals.[2]

Table 1: Mass Spectrometry Data for this compound
Ionization ModeObserved m/zFormulaIon
ESI+773[C₃₈H₃₈O₁₆+Na]⁺[M+Na]⁺
ESI+751[C₃₈H₃₈O₁₆+H]⁺[M+H]⁺
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
14.10s-8-OH, 8'-OH
11.52s-1-OH, 1'-OH
7.34d8.6H-3, H-3'
6.57d8.6H-2, H-2'
5.38s-H-5, H-5'
4.26d12.7H-12, H-12'
4.17d12.7H-12, H-12'
2.48m-H-7, H-7'
2.35m-H-7, H-7'
2.14s-11-OAc, 11'-OAc
2.07s-5-OAc, 5'-OAc
1.01d6.0H-13, H-13'
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
Chemical Shift (δ) ppmCarbon Assignment
187.7C-9, C-9'
177.8C-8, C-8'
170.011-OAc, 11'-OAc C=O
169.95-OAc, 5'-OAc C=O
161.6C-1, C-1'
153.8C-4a, C-4a'
138.0C-3, C-3'
115.5C-9a, C-9a'
110.0C-2, C-2'
108.0C-4, C-4'
101.5C-8a, C-8a'
82.2C-10a, C-10a'
68.0C-5, C-5'
64.5C-12, C-12'
40.0C-6, C-6'
30.0C-7, C-7'
21.011-OAc, 11'-OAc CH₃
20.85-OAc, 5'-OAc CH₃
15.0C-13, C-13'
Table 4: UV-Vis and IR Spectroscopic Data for this compound
SpectroscopyWavelength/WavenumberDescription
UV-Vis (MeOH)λmax 258, 336 nmCharacteristic of the xanthone chromophore
IR (KBr)νmax 1744, 1615 cm⁻¹C=O stretching vibrations of ester and ketone groups

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible characterization of this compound. The following sections outline generalized protocols for the key spectroscopic techniques.

Isolation and Purification

This compound is typically isolated from the fermentation broth of endophytic fungi such as Phomopsis sp. or Paecilomyces sp.[1][2] The general workflow is as follows:

G A Fungal Fermentation B Extraction with Ethyl Acetate A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection D->E F Further Purification (e.g., HPLC) E->F G Pure this compound F->G

Figure 1: General workflow for the isolation and purification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse width ~30°, relaxation delay 1-2 s, acquisition time 2-3 s, number of scans 16-64.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse width ~30°, relaxation delay 2-5 s, acquisition time 1-2 s, number of scans 1024-4096.

  • 2D NMR Experiments: To aid in structural elucidation and confirm assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3] Further dilute to a final concentration of ~10 µg/mL.[3]

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire mass spectra in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity and resolution.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the region of maximum absorbance.

  • Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use the pure solvent as a blank reference.

    • Scan the sample over a wavelength range of 200-600 nm.

    • Record the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[1][2] This inhibitory activity is believed to contribute to its anticancer effects. The proposed mechanism involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

G cluster_0 This compound cluster_1 Protein Tyrosine Phosphatases cluster_2 Downstream Signaling Phomoxanthone_A Phomoxanthone_A SHP1 SHP1 Phomoxanthone_A->SHP1 Inhibition SHP2 SHP2 Phomoxanthone_A->SHP2 Inhibition PTP1B PTP1B Phomoxanthone_A->PTP1B Inhibition Apoptosis Apoptosis Phomoxanthone_A->Apoptosis Induction Cell_Proliferation Cell Proliferation SHP1->Cell_Proliferation Negative Regulation SHP2->Cell_Proliferation Positive Regulation PTP1B->Cell_Proliferation Negative Regulation

Figure 2: Proposed signaling pathway of this compound as a protein tyrosine phosphatase inhibitor.

Conclusion

The comprehensive spectroscopic characterization of this compound is fundamental to understanding its complex structure and biological functions. This guide provides a detailed summary of the key spectroscopic data and standardized experimental protocols to aid researchers in their investigations of this promising natural product. The elucidation of its mechanism of action as a protein tyrosine phosphatase inhibitor opens new avenues for the development of novel therapeutic agents.

References

Phomoxanthone A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A (PXA) is a mycotoxin and a member of the phomoxanthone class of natural products.[1] First isolated from the endophytic fungus Phomopsis longicolla, this dimeric xanthone has garnered significant attention within the scientific community for its potent and diverse biological activities.[1] These activities include profound effects on mitochondrial function, as well as antimalarial, antitubercular, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological mechanisms of this compound, supported by experimental data and protocols.

Chemical Structure and Properties

This compound is a symmetrical homodimer composed of two diacetylated tetrahydroxanthone units.[2] The two monomers are linked at the C-4 and C-4' positions.[2] This structural arrangement is a key determinant of its biological activity, distinguishing it from its less toxic isomer, Phomoxanthone B, where the linkage is at the C-2 and C-4' positions.[2][3]

Physicochemical Properties
PropertyValueReference
Appearance Yellow solid[2]
Molecular Formula C₃₈H₃₈O₁₆[2][4]
Molecular Weight 750.70 g/mol [2][4]
CAS Number 359844-69-2[2][4]
Solubility Good in DMSO (but unstable), Moderate in EtOH, Insoluble in water[2]
Purity >97% (commercially available)[5]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): δ 14.09 (s, 2H), 11.52 (s, 2H), 7.34 (d, J = 8.6 Hz, 2H), 6.57 (d, J = 8.6 Hz, 2H), 5.38 (s, 2H), 4.26 (d, J = 12.7 Hz, 2H), 4.17 (d, J = 12.7 Hz, 2H), 2.48-2.35 (m, 4H), 2.14 (m, 2H), 2.05 (s, 6H), 1.95 (s, 6H), 1.30 (d, J = 6.8 Hz, 6H).

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological effects, with its primary mechanism of toxicity attributed to the disruption of mitochondrial form and function.

Mitochondrial Toxicity

This compound is a potent mitochondrial toxin with a unique mode of action.[2][6] It induces a rapid, non-canonical form of mitochondrial fission that is independent of the key regulatory proteins DRP1 and OPA1.[1][2] This process involves the fragmentation of the inner mitochondrial membrane while the outer membrane can remain intact.[1][2] Furthermore, this compound disrupts the mitochondrial electron transport chain, leading to a decrease in cellular oxygen consumption and ATP synthesis.[7] It also triggers the release of mitochondrial calcium.[2][6] Recent studies have identified ATP synthase as a direct molecular target of this compound.[7]

Anticancer Activity

This compound has demonstrated significant cytotoxicity against various cancer cell lines.[8] It is reported to induce apoptosis in cancer cells with a potency that can be over 100-fold greater than in non-cancerous cell lines.[5] This selective cytotoxicity, combined with its immunostimulatory effects, makes it a promising candidate for further investigation in cancer therapy.[5]

Antimicrobial and Antiparasitic Activity

Initial studies on this compound revealed its potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum, the causative agent of malaria, with an IC₅₀ of 0.11 µg/mL.[1] It also exhibits activity against Mycobacterium tuberculosis (H37Ra strain) with a Minimum Inhibitory Concentration (MIC) of 0.50 µg/mL.[1]

Biological Activity Cell Line / Organism IC₅₀ / MIC Reference
AntimalarialPlasmodium falciparum (K1)IC₅₀: 0.11 µg/mL[1]
AntitubercularMycobacterium tuberculosis (H37Ra)MIC: 0.50 µg/mL[1]
CytotoxicityKB cellsIC₅₀: 0.99 µg/mL[1]
CytotoxicityBC-1 cellsIC₅₀: 0.51 µg/mL[1]
CytotoxicityVero cellsIC₅₀: 1.4 µg/mL[1]
CytotoxicityMCF7 cellsIC₅₀: 16.36 ± 1.96 µM (24h)[9]
Inhibition of Protein Tyrosine Phosphatases

This compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[9][10] It acts as a competitive inhibitor of SHP1 and a noncompetitive inhibitor of SHP2 and PTP1B.[11] This inhibition may contribute to its observed anticancer effects and its ability to upregulate inflammatory pathways.[10][11]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from fungal cultures, based on the initial discovery.

G cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture (e.g., Phomopsis sp.) on rice medium extraction Extraction with Methanol fungal_culture->extraction partition Partition between n-hexane and aqueous methanol extraction->partition aq_phase Aqueous Methanol Phase partition->aq_phase Collect et_acetate_extraction Extraction with Ethyl Acetate aq_phase->et_acetate_extraction crude_extract Crude Ethyl Acetate Extract et_acetate_extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collect Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_pxa Pure this compound hplc->pure_pxa

Caption: Workflow for the extraction and purification of this compound.

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)

This assay measures the inhibition of P. falciparum growth by quantifying the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

  • Parasite Culture: Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes.

  • Drug Plate Preparation: Prepare 96-well plates with serial dilutions of this compound.

  • Infection and Treatment: Add the infected erythrocyte suspension to the drug-containing plates and incubate under appropriate conditions (e.g., 5% CO₂, 5% O₂, 90% N₂) for 24 hours.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.

  • Scintillation Counting: Measure the radioactivity of the incorporated [³H]-hypoxanthine using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

Signaling and Mechanistic Pathways

This compound-Induced Mitochondrial Disruption

The primary toxic effect of this compound is the severe disruption of mitochondrial integrity and function. This process is distinct from canonical mitochondrial fission pathways.

G pxa This compound imm Inner Mitochondrial Membrane (IMM) pxa->imm atp_synthase ATP Synthase pxa->atp_synthase Directly targets etc Electron Transport Chain (ETC) imm->etc Disrupts ca_release Mitochondrial Ca²⁺ Release imm->ca_release Induces imm_fission IMM Fragmentation (DRP1/OPA1 Independent) imm->imm_fission Causes atp_depletion ATP Depletion etc->atp_depletion Leads to atp_synthase->atp_depletion Inhibits apoptosis Apoptosis ca_release->apoptosis Contributes to imm_fission->apoptosis Triggers atp_depletion->apoptosis Contributes to

Caption: Mechanism of this compound-induced mitochondrial toxicity.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and a multifaceted biological profile. Its unique mechanism of mitochondrial toxicity, selective anticancer activity, and potent antimicrobial and antiparasitic effects make it a valuable tool for basic research and a promising lead compound for drug development. Further studies are warranted to fully elucidate its molecular targets and to explore its therapeutic potential in various disease models. This guide provides a foundational understanding of this compound for researchers and scientists aiming to harness its unique properties.

References

Phomoxanthone A: A Deep Dive into its Mitochondrial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Phomoxanthone A (PXA), a mycotoxin derived from the endophytic fungus Phomopsis longicolla, has garnered significant attention in the scientific community for its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines, including those resistant to conventional chemotherapy.[1][2][3] Emerging evidence points towards the mitochondrion as the primary target of PXA's cellular assault. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on mitochondria, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Mitochondrial Disruptions Induced by this compound

This compound acts as a potent mitochondrial toxin with a unique mode of action that distinguishes it from classical inhibitors of the electron transport chain (ETC) or uncoupling agents.[4] Its primary effects converge on the dissipation of the mitochondrial membrane potential, inhibition of cellular respiration, disruption of the inner mitochondrial membrane architecture, and the release of pro-apoptotic factors.

Dual Inhibition of Respiration and Depolarization of Mitochondrial Membrane Potential

A hallmark of PXA's action is its ability to simultaneously inhibit cellular respiration and dissipate the mitochondrial membrane potential (ΔΨm).[1][4] Unlike protonophoric uncouplers like CCCP, which increase respiration in an attempt to restore the membrane potential, PXA actively suppresses oxygen consumption.[4][5] This dual effect suggests a complex mechanism that goes beyond simple uncoupling of oxidative phosphorylation.

Induction of Mitochondrial Calcium Efflux

PXA triggers a rapid and substantial release of calcium ions (Ca²⁺) specifically from the mitochondrial matrix, with no discernible effect on endoplasmic reticulum Ca²⁺ stores.[4][5][6][7] This mitochondrial Ca²⁺ release is a critical event in the early stages of PXA-induced apoptosis and occurs independently of the mitochondrial permeability transition pore (mPTP).[4]

Disruption of the Inner Mitochondrial Membrane and Cristae Remodeling

A striking feature of PXA's cytotoxicity is its profound impact on the morphology of the inner mitochondrial membrane (IMM). Treatment with PXA leads to the rapid fragmentation of the mitochondrial network.[4][5] This fragmentation is unconventional as it occurs independently of the canonical mitochondrial fission and fusion mediators, DRP1 and OPA1.[4][5][7] Ultrastructural analysis reveals that PXA causes severe disruption of the cristae, the intricate folds of the IMM that are essential for oxidative phosphorylation.[1][4] This morphological damage is directly linked to the release of pro-apoptotic proteins, such as cytochrome c, into the cytosol, thereby initiating the apoptotic cascade.[4][5]

Molecular Targets of this compound in the Mitochondria

Recent investigations have begun to unravel the specific molecular targets of PXA within the mitochondrion, providing a more detailed picture of its mechanism of action.

Inhibition of ATP Synthase

Compelling evidence now points to the mitochondrial ATP synthase as a direct target of this compound.[8][9][10] Photoaffinity labeling and subsequent chemoproteomic analysis have identified ATP synthase as a primary binding partner of PXA.[8][9] In vitro and in-cell assays have confirmed that PXA inhibits the activity of ATP synthase in a dose-dependent manner.[8][9]

Inhibition of Protein Tyrosine Phosphatases

In addition to its direct effects on mitochondrial bioenergetics, this compound has been identified as an inhibitor of several protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[11][12] While the direct link between PTP inhibition and the observed mitochondrial dysfunction is still under investigation, it is plausible that this activity could modulate signaling pathways that influence mitochondrial health and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Parameter Cell Line(s) Concentration of PXA Effect Reference
IC₅₀ (Cytotoxicity) DG75 (B lymphoma)0.1 - 0.5 µMApoptosis induction[13]
Various solid cancer cell linesHigh nanomolar to low micromolarCytotoxic effects[2]
ATP Synthase Inhibition Rat mitochondrial lysate260 µM~60% inhibition[8][9]
Mitochondrial Ca²⁺ Release Not specifiedNot specifiedStrong release[4][6][14]
Caspase 3/7 Activation A2780 (ovarian cancer), J82 (bladder cancer)Not specifiedStrong activation[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mitochondrial mechanism of action of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 is used to assess ΔΨm. In healthy mitochondria with a high ΔΨm, TMRE accumulates and fluoresces brightly. Depolarization leads to a decrease in fluorescence. JC-1 aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of apoptotic cells with low ΔΨm (green fluorescence).

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Incubate cells with TMRE or JC-1 staining solution.

    • Wash cells to remove excess dye.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy.

Measurement of Cellular Respiration
  • Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

  • Protocol:

    • Seed cells in a Seahorse XF cell culture microplate.

    • Treat cells with this compound.

    • Measure the OCR in real-time using the extracellular flux analyzer.

Assessment of Mitochondrial Morphology
  • Principle: Fluorescent microscopy is used to visualize the mitochondrial network. Mitochondria-targeted fluorescent proteins (e.g., Mito-GFP) or dyes (e.g., MitoTracker Red CMXRos) are used to label mitochondria.

  • Protocol:

    • Transfect cells with a mitochondrial-targeted fluorescent protein or stain with a mitochondrial dye.

    • Treat cells with this compound.

    • Acquire images using a confocal or fluorescence microscope.

    • Analyze mitochondrial morphology (e.g., fragmentation, network integrity).

Measurement of Mitochondrial Ca²⁺
  • Principle: Genetically encoded calcium indicators targeted to the mitochondria (e.g., Pericam) or fluorescent Ca²⁺ indicators are used to measure changes in mitochondrial Ca²⁺ concentration.

  • Protocol:

    • Transfect cells with a mitochondrial-targeted calcium sensor.

    • Treat cells with this compound.

    • Monitor the fluorescence changes in real-time using a fluorescence microscope.

ATP Synthase Activity Assay
  • Principle: The activity of ATP synthase is measured by quantifying the rate of ATP synthesis from ADP and inorganic phosphate, often using a luminescence-based assay that measures the amount of ATP produced.

  • Protocol:

    • Isolate mitochondria or use cell lysates.

    • Incubate the mitochondrial preparation with this compound.

    • Initiate the reaction by adding ADP.

    • Measure the amount of ATP produced over time using a luminometer.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound's mitochondrial effects.

PhomoxanthoneA_Mechanism cluster_Mitochondrion PXA This compound Mitochondrion Mitochondrion PXA->Mitochondrion Enters IMM Inner Mitochondrial Membrane (IMM) PXA->IMM Disrupts ATPsynthase ATP Synthase PXA->ATPsynthase Inhibits ETC Electron Transport Chain (ETC) PXA->ETC Inhibits DeltaPsi ΔΨm (Membrane Potential) PXA->DeltaPsi Dissipates Ca2_mito Mitochondrial Ca²⁺ PXA->Ca2_mito Induces Release Respiration Cellular Respiration PXA->Respiration Inhibits Cristae Cristae Disruption IMM->Cristae ATPsynthase->DeltaPsi Maintains ETC->DeltaPsi Generates ETC->Respiration Drives Apoptosis Apoptosis DeltaPsi->Apoptosis Low ΔΨm triggers Ca2_mito->Apoptosis High cytosolic Ca²⁺ triggers ApoptoticFactors Release of Pro-apoptotic Factors (e.g., Cytochrome c) Cristae->ApoptoticFactors ApoptoticFactors->Apoptosis Initiates

Figure 1: Signaling pathway of this compound's action on mitochondria.

Experimental_Workflow CellCulture Cancer Cell Culture PXA_Treatment This compound Treatment CellCulture->PXA_Treatment Mito_Staining Mitochondrial Staining (e.g., TMRE, MitoTracker) PXA_Treatment->Mito_Staining Flux_Analysis Extracellular Flux Analysis (e.g., Seahorse) PXA_Treatment->Flux_Analysis Biochemical_Assays Biochemical Assays PXA_Treatment->Biochemical_Assays Cell Lysis Microscopy Fluorescence Microscopy Mito_Staining->Microscopy Flow_Cytometry Flow Cytometry Mito_Staining->Flow_Cytometry Data_Analysis Data Analysis & Interpretation Flux_Analysis->Data_Analysis OCR Measurement Microscopy->Data_Analysis Image Analysis Flow_Cytometry->Data_Analysis Quantitative Analysis Biochemical_Assays->Data_Analysis e.g., ATP Synthase Activity

Figure 2: General experimental workflow for studying PXA's mitochondrial effects.

Conclusion

This compound represents a fascinating and potent mitochondrial toxin with a multifaceted mechanism of action. Its ability to concurrently inhibit the electron transport chain, dissipate the mitochondrial membrane potential, disrupt the inner mitochondrial membrane, and inhibit ATP synthase underscores its potential as a lead compound for the development of novel anticancer therapies, particularly for drug-resistant cancers. Further research is warranted to fully elucidate the intricate interplay between its various molecular targets and to explore its therapeutic potential in preclinical and clinical settings. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the unique properties of this promising natural product.

References

The Biological Activities of Phomoxanthone A and Its Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomoxanthone A (PXA), a dimeric tetrahydroxanthone produced by the endophytic fungus Phomopsis longicolla, and its derivatives have emerged as a promising class of natural products with a diverse range of biological activities. This document provides an in-depth technical guide to the anticancer, antimicrobial, antiparasitic, and enzyme-inhibiting properties of these compounds. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying signaling pathways and experimental workflows. This whitepaper is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Xanthones are a class of heterocyclic compounds that have garnered significant attention for their "privileged structure," which allows them to interact with a wide array of biological targets.[1] Among these, the dimeric xanthones, particularly this compound (PXA) and its close analogue Phomoxanthone B (PXB), have demonstrated potent biological effects. These compounds are primarily isolated from endophytic fungi, which reside within the tissues of living plants.[2][3] This unique ecological niche contributes to the production of novel secondary metabolites with significant therapeutic potential. This guide will delve into the multifaceted biological activities of PXA and its derivatives, with a focus on their mechanisms of action and structure-activity relationships.

Anticancer Activity

This compound and its derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[3]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound (PXA)MCF7 (Breast)16.36 ± 1.96[4][5]
Phomoxanthone B (PXB)MCF7 (Breast)16.16 ± 2.59[4][5]
5-Fluorouracil (Positive Control)MCF7 (Breast)25.12 ± 8.80[4][5]
Mechanism of Anticancer Action

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.[3] This is achieved through a multi-faceted mechanism targeting the mitochondria.

  • Mitochondrial Disruption: PXA acts as a mitochondrial toxin, causing a rapid dissipation of the mitochondrial membrane potential and disrupting the inner mitochondrial membrane's structure. This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of enzymes known as caspases, with caspase-3 being a key executioner. The activation of caspase-3 is a hallmark of apoptosis.[3]

  • ATP Synthase Inhibition: Recent studies have identified ATP synthase, a crucial enzyme in cellular energy production, as a direct target of PXA. Inhibition of ATP synthase further contributes to mitochondrial dysfunction and cell death.

The following diagram illustrates the proposed signaling pathway for PXA-induced apoptosis.

PhomoxanthoneA_Apoptosis_Pathway PXA This compound Mitochondrion Mitochondrion PXA->Mitochondrion Disrupts membrane potential & structure Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

PXA-Induced Apoptosis Pathway

Antimicrobial and Antiparasitic Activities

This compound and its derivatives have also demonstrated notable activity against a range of pathogenic microbes and parasites.

Quantitative Antimicrobial and Antiparasitic Data

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound against various microorganisms and parasites.

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Reference
Bacillus subtilis7.81[2][6]
Escherichia coli>125[6]
Staphylococcus aureus>500[6]
Salmonella typhimurium-[6]
Pseudomonas aeruginosa-[6]

Table 3: Antiparasitic Activity of this compound

ParasiteIC50 (µg/mL)Reference
Leishmania amazonensis (promastigotes)16.38 ± 1.079[2][6]
Trypanosoma cruzi (epimastigotes)28.61 ± 1.071[2][6]
Plasmodium falciparum (K1, multi-drug resistant)Significant activity reported[2]
Mechanism of Antimicrobial Action

The precise mechanisms underlying the antimicrobial and antiparasitic activities of this compound are still under investigation. However, its ability to disrupt mitochondrial function is likely a key factor, as this is a fundamental process in many of these organisms.

Enzyme Inhibition

This compound and B have been identified as potent inhibitors of several protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways.

Quantitative Enzyme Inhibition Data

The following table presents the IC50 values for this compound and B against various PTPs.

Table 4: Protein Tyrosine Phosphatase Inhibition by this compound and B

CompoundEnzymeInhibition TypeIC50 (µM)Reference
This compound (PXA)PTP1BNon-competitive12.33 ± 1.03[4][5]
Phomoxanthone B (PXB)PTP1BNon-competitive12.93 ± 1.83[4][5]
This compound (PXA)SHP1Competitive10.43 ± 1.93[4][5]
Phomoxanthone B (PXB)SHP1Competitive10.15 ± 1.15[4][5]
This compound (PXA)SHP2Non-competitive20.47 ± 4.45[4][5]
Phomoxanthone B (PXB)SHP2Non-competitive11.86 ± 3.02[4][5]
Signaling Pathways Affected by PTP Inhibition

The inhibition of PTPs, particularly SHP1, by this compound and B has significant downstream effects on cellular signaling. SHP1 is a negative regulator of several signaling pathways, including the MAP kinase (MAPK) and NF-κB pathways. By inhibiting SHP1, PXA and PXB can lead to the upregulation of these pathways, which can, in turn, promote inflammatory responses and activate immune cells.[4][5] This dual action of inducing apoptosis in cancer cells while stimulating an immune response makes these compounds particularly interesting for cancer immunotherapy research.

The following diagram illustrates the signaling cascade initiated by the inhibition of SHP1 by this compound.

SHP1_Inhibition_Pathway PXA This compound SHP1 SHP1 PXA->SHP1 Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) SHP1->MAPK_Pathway Dephosphorylates & Inhibits NFkB_Pathway NF-κB Pathway SHP1->NFkB_Pathway Inhibits Upstream_Signal Upstream Signaling (e.g., Receptor Tyrosine Kinases) Upstream_Signal->MAPK_Pathway Upstream_Signal->NFkB_Pathway Gene_Expression Gene Expression MAPK_Pathway->Gene_Expression Activates NFkB_Pathway->Gene_Expression Activates Inflammation Inflammation Gene_Expression->Inflammation Immune_Cell_Activation Immune Cell Activation Gene_Expression->Immune_Cell_Activation

PXA-Mediated SHP1 Inhibition

Structure-Activity Relationship

Preliminary structure-activity relationship (SAR) studies on this compound and its derivatives have provided initial insights into the structural features crucial for their biological activity. The position of the biaryl linkage between the two xanthone monomers and the presence of acetyl substituents have been identified as important for their potent anticancer effects.[3] Further synthesis and biological evaluation of a wider range of derivatives are necessary to establish a more comprehensive SAR.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Compound Add this compound derivatives at various concentrations Incubate1->Add_Compound Incubate2 Incubate for 24-72h Add_Compound->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure_Absorbance Measure absorbance at ~570 nm using a microplate reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

MTT Assay Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a further 24 to 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of This compound derivative in a 96-well plate Start->Prepare_Dilutions Inoculate Inoculate each well with a standardized microbial suspension Prepare_Dilutions->Inoculate Incubate Incubate the plate at an optimal temperature for 18-24h Inoculate->Incubate Observe_Growth Visually inspect for microbial growth (turbidity) Incubate->Observe_Growth Determine_MIC Determine the MIC as the lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

MIC Assay Workflow

Methodology:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay

This general protocol can be adapted to measure the inhibitory activity of this compound derivatives against specific enzymes, such as protein tyrosine phosphatases.

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity, the enzyme solution, the substrate solution, and various concentrations of the this compound derivative inhibitor solution.

  • Reaction Mixture: In a microplate well or cuvette, combine the buffer, enzyme, and inhibitor solution. Pre-incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to the reaction mixture to start the enzymatic reaction.

  • Monitor Reaction: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of natural products with significant potential for the development of new therapeutic agents. Their potent and multi-faceted anticancer activity, coupled with their antimicrobial, antiparasitic, and enzyme-inhibiting properties, makes them attractive lead compounds for further investigation.

Future research should focus on:

  • Synthesis of Novel Derivatives: A broader library of this compound derivatives should be synthesized to establish a more comprehensive structure-activity relationship and to optimize their biological activities and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidation of the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as drugs.

  • In Vivo Studies: Promising derivatives should be evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

The continued exploration of this compound and its analogues holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Phomoxanthone A from Endophytic Fungi: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Aspects of Phomoxanthone A Produced by Endophytic Fungi, Covering Isolation, Biosynthesis, Biological Activities, and Experimental Methodologies.

Introduction

This compound (PXA) is a dimeric tetrahydroxanthone natural product that has garnered significant attention in the scientific community due to its potent and diverse biological activities. First isolated from endophytic fungi, PXA has demonstrated promising anticancer, antimicrobial, and antiparasitic properties, making it a compelling lead compound for drug discovery and development. This technical guide provides a comprehensive overview of PXA, with a focus on its production by endophytic fungi, its biosynthesis, and its multifaceted biological effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

This compound Producing Endophytic Fungi

Several species of endophytic fungi have been identified as producers of this compound. These fungi reside within the tissues of living plants without causing any apparent harm to the host. The isolation of these microorganisms has been a key step in harnessing their potential for producing bioactive secondary metabolites like PXA.

Notable endophytic fungal species that produce this compound include:

  • Phomopsis longicolla : Isolated from the mangrove-associated plant Sonneratia caseolaris.[1]

  • Diaporthe sp. SYSU-MS4722 : An endophyte isolated from a marine ascidian.

  • Paecilomyces sp. EJC01.1 : Isolated as an endophyte from Schnella splendens, a plant found in the Amazon.[2]

  • Phomopsis sp. BCC 1323 : An endophytic fungus from which PXA was first reported.[3]

Data Presentation: Biological Activities of this compound

The biological activities of this compound have been extensively studied, revealing its potential as a therapeutic agent. The following tables summarize the quantitative data from various studies, providing a comparative overview of its efficacy.

Table 1: Anticancer Activity of this compound
Cell LineCancer TypeIC50 (µM)Reference
MCF7Breast Cancer16.36 ± 1.96[4][5]
JurkatT-cell Leukemia0.053[6]
KBHuman Epidermoid Carcinoma-[2]
BC-1Breast Cancer-[2]
Table 2: Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacteria7.81[2][7]
Escherichia coliGram-negative bacteria125 (bacteriostatic)[2]
Staphylococcus aureusGram-positive bacteria500 (bacteriostatic)[2]
Table 3: Antiparasitic Activity of this compound
ParasiteDiseaseIC50 (µg/mL)Reference
Leishmania amazonensis (promastigotes)Leishmaniasis16.38 ± 1.079[2][7]
Trypanosoma cruzi (epimastigotes)Chagas disease28.61 ± 1.071[2][7]
Plasmodium falciparum (K1, multi-drug resistant)Malaria-[2]
Table 4: Enzyme Inhibition Activity of this compound
EnzymeBiological RoleIC50 (µM)Inhibition TypeReference
SHP1Protein Tyrosine Phosphatase36.46 ± 2.02Competitive[4][5]
SHP2Protein Tyrosine Phosphatase20.47 ± 4.45Noncompetitive[4][5]
PTP1BProtein Tyrosine Phosphatase13.05 ± 1.13Noncompetitive[4][5]
ATP SynthaseEnergy Metabolism260 (60% inhibition)-[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its producing fungi.

Isolation of Endophytic Fungi

This protocol describes a general method for the isolation of endophytic fungi from plant tissues.

Materials:

  • Healthy plant tissues (leaves, stems, roots)

  • Sterile distilled water

  • 70% Ethanol

  • Sodium hypochlorite solution (2-4%)

  • Potato Dextrose Agar (PDA) plates

  • Sterile scalpels, forceps, and Petri dishes

  • Parafilm

Procedure:

  • Surface Sterilization:

    • Thoroughly wash the plant tissues under running tap water to remove any debris.

    • In a laminar flow hood, immerse the tissues in 70% ethanol for 30-60 seconds.

    • Transfer the tissues to a sodium hypochlorite solution and immerse for 3-5 minutes. The duration may vary depending on the plant tissue's sensitivity.

    • Rinse the tissues three times with sterile distilled water to remove any residual sterilizing agents.

  • Plating:

    • Aseptically cut the surface-sterilized plant tissues into small segments (approximately 0.5 cm x 0.5 cm).

    • Place the segments on PDA plates, ensuring adequate spacing between them.

    • Seal the plates with Parafilm.

  • Incubation and Isolation:

    • Incubate the plates at 25-28°C in the dark.

    • Monitor the plates regularly for fungal growth emerging from the plant tissues.

    • Once fungal hyphae are visible, aseptically transfer a small piece of the mycelium to a fresh PDA plate to obtain a pure culture.

    • Repeat the sub-culturing process until a pure isolate is obtained.

Fermentation for this compound Production

The following are examples of fermentation conditions for different PXA-producing fungi.

a) Paecilomyces sp. EJC01.1

  • Medium: Solid rice medium.

  • Procedure:

    • Autoclave 200 g of rice and 125 mL of distilled water in 1000 mL Erlenmeyer flasks.

    • Inoculate the sterile rice medium with small agar plugs of a pure culture of Paecilomyces sp. EJC01.1.

    • Incubate the flasks at room temperature for a specified period (e.g., 2-4 weeks) until sufficient fungal growth and metabolite production are achieved.

b) Diaporthe sp. SYSU-MS4722

  • Medium: Solid rice medium with 3% sea salt.

  • Procedure:

    • Prepare a solid medium in 1 L culture flasks containing 50 g of rice and 50 mL of H2O with 3% sea salt.

    • Sterilize the medium by autoclaving.

    • Inoculate with Diaporthe sp. SYSU-MS4722.

    • Incubate at room temperature for 30 days.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of PXA from fungal cultures.

Materials:

  • Fungal culture (solid or liquid)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Harvest the fungal biomass and/or the culture medium.

    • For solid cultures, soak the entire culture in a suitable organic solvent like ethyl acetate or methanol and agitate for several hours. Repeat the extraction process multiple times.

    • For liquid cultures, perform a liquid-liquid extraction with ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Load the adsorbed crude extract onto the top of the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing PXA.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Combine the PXA-rich fractions from the silica gel column and concentrate them.

    • Further purify the sample using a preparative or semi-preparative HPLC system equipped with a reversed-phase C18 column.

    • A common mobile phase system is a gradient of methanol and water or acetonitrile and water. For example, a linear gradient of methanol in water can be used to elute PXA.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure PXA.

Biological Activity Assays

a) Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Pure this compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Prepare a series of two-fold dilutions of PXA in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the PXA dilutions. Include positive (microorganism without PXA) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature and duration for the growth of the test microorganism.

  • Determination of MIC: The MIC is the lowest concentration of PXA at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

b) Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.

Materials:

  • Cancer cell line

  • This compound

  • Cell culture medium and supplements

  • Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AFC)

  • Lysis buffer

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Treatment: Seed the cancer cells in a 96-well plate and treat them with various concentrations of PXA for a specified time. Include untreated cells as a control.

  • Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.

  • Enzyme Reaction: Add the caspase-3 substrate to the cell lysates.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The increase in signal is proportional to the caspase-3 activity.

c) ATP Synthase Activity Assay

This assay measures the activity of ATP synthase, a key enzyme in cellular energy metabolism.

Materials:

  • Isolated mitochondria or cell lysates

  • This compound

  • ATP synthase activity assay kit (typically measures ATP production or hydrolysis)

  • Spectrophotometer or luminometer

Procedure:

  • Sample Preparation: Prepare isolated mitochondria or cell lysates from the desired source.

  • Inhibition: Pre-incubate the samples with different concentrations of PXA.

  • Assay Reaction: Initiate the ATP synthesis or hydrolysis reaction according to the kit manufacturer's instructions. This often involves providing the necessary substrates (e.g., ADP and phosphate for synthesis, or ATP for hydrolysis).

  • Detection: Measure the production of ATP (e.g., using a luciferase-based assay) or the consumption of a substrate (e.g., NADH in a coupled enzyme assay) over time.

  • Data Analysis: Calculate the rate of the reaction and determine the inhibitory effect of PXA on ATP synthase activity.

d) Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This assay measures the ability of PXA to inhibit the activity of protein tyrosine phosphatases like SHP1, SHP2, and PTP1B.

Materials:

  • Purified PTP enzyme (e.g., SHP1, SHP2, or PTP1B)

  • This compound

  • A suitable PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

  • Assay buffer

  • 96-well plate

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Inhibitor Incubation: In the wells of a 96-well plate, add the assay buffer, the PTP enzyme, and different concentrations of PXA.

  • Reaction Initiation: Add the PTP substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

  • Measurement: Measure the formation of the product. For pNPP, this is done by measuring the absorbance at 405 nm. For fluorescent substrates, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of PXA and determine the IC50 value.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated, revealing a series of enzymatic reactions that lead to the formation of this complex dimer. The pathway begins with the synthesis of the polyketide backbone, followed by a series of modifications and a final dimerization step.

Phomoxanthone_A_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide intermediate Polyketide intermediate Acetyl-CoA + Malonyl-CoA->Polyketide intermediate PKS (PhoE) Chrysophanol Chrysophanol Polyketide intermediate->Chrysophanol Multiple enzymatic steps (PhoC, D, F, G, H, K) Penexanthone B Penexanthone B Chrysophanol->Penexanthone B Multiple enzymatic steps (PhoB, J, K, L, M, N, P) This compound This compound Penexanthone B->this compound Dimerization (PhoO - P450)

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Research

The following diagram illustrates a typical experimental workflow for the isolation, characterization, and biological evaluation of this compound from endophytic fungi.

PXA_Workflow cluster_isolation Isolation and Culture cluster_production Production and Extraction cluster_purification Purification and Identification cluster_bioactivity Biological Evaluation Plant Material Collection Plant Material Collection Surface Sterilization Surface Sterilization Plant Material Collection->Surface Sterilization Plating on Media Plating on Media Surface Sterilization->Plating on Media Pure Culture Isolation Pure Culture Isolation Plating on Media->Pure Culture Isolation Fermentation Fermentation Pure Culture Isolation->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure this compound->Structure Elucidation (NMR, MS) Anticancer Assays Anticancer Assays Pure this compound->Anticancer Assays Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Pure this compound->Antimicrobial Assays (MIC) Antiparasitic Assays Antiparasitic Assays Pure this compound->Antiparasitic Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Pure this compound->Enzyme Inhibition Assays Mechanism of Action Studies Mechanism of Action Studies Anticancer Assays->Mechanism of Action Studies PXA_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria PTP Inhibition (e.g., SHP1) PTP Inhibition (e.g., SHP1) This compound->PTP Inhibition (e.g., SHP1) ATP Synthase ATP Synthase Mitochondria->ATP Synthase Inhibition Caspase-3 Activation Caspase-3 Activation Mitochondria->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Downstream Signaling Downstream Signaling PTP Inhibition (e.g., SHP1)->Downstream Signaling

References

Phomoxanthone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomoxanthone A, a dimeric tetrahydroxanthone isolated from the endophytic fungus Phomopsis sp., has emerged as a compound of significant interest in biomedical research, particularly in the fields of oncology and immunology. Its unique chemical structure and potent biological activities, including anticancer, antimalarial, and antitubercular properties, have made it a focal point for drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and an in-depth look at its mechanism of action.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueReference
CAS Number 359844-69-2[1][2][3][4][5]
Molecular Formula C₃₈H₃₈O₁₆[2][3]
Molecular Weight 750.70 g/mol [2][3]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied. It demonstrates potent cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents like cisplatin. The primary mechanism of action of this compound is centered on its function as a mitochondrial toxin.

Key mechanistic insights include:

  • Inhibition of ATP Synthase: this compound directly targets and inhibits mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production. This inhibition disrupts cellular energy homeostasis.

  • Disruption of Inner Mitochondrial Membrane: The compound causes rapid disintegration and depolarization of the inner mitochondrial membrane. This leads to the disruption of the electron transport chain and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

  • Induction of Apoptosis: The release of pro-apoptotic proteins, such as cytochrome c, initiates a cascade of events leading to programmed cell death. This compound has been shown to induce apoptosis through a caspase-3 dependent pathway.

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): this compound also acts as an inhibitor of several protein tyrosine phosphatases, including SHP1, SHP2, and PTP1B. This inhibition can modulate various signaling pathways involved in cell growth, proliferation, and immune responses, such as the MAPK and NF-κB pathways.

Experimental Protocols

Isolation and Purification of this compound from Phomopsis sp.

This protocol describes the general procedure for the isolation and purification of this compound from a fungal culture.

Materials:

  • Culture of Phomopsis sp. grown on a solid substrate (e.g., rice)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-hexane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane/EtOAc gradient)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Extraction: The fungal culture is extracted exhaustively with methanol at room temperature. The methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield an aqueous residue.

  • Solvent Partitioning: The aqueous residue is partitioned with ethyl acetate. The ethyl acetate layer, containing the secondary metabolites, is collected and concentrated.

  • Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the compound of interest are pooled, concentrated, and may require further purification by repeated column chromatography or other techniques like preparative TLC or HPLC to yield pure this compound.

ATP Synthase Activity Assay

This assay measures the effect of this compound on the activity of mitochondrial ATP synthase.

Principle:

The activity of ATP synthase is determined by measuring the rate of ATP hydrolysis, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

  • Isolated mitochondria or a commercial ATP synthase assay kit

  • Assay buffer (containing substrates for the coupled reaction, e.g., PEP, PK, LDH)

  • NADH

  • ATP

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Oligomycin (positive control inhibitor)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Reaction Mixture: A reaction mixture containing the assay buffer, NADH, and the coupling enzymes is prepared.

  • Add Mitochondria/Enzyme: Isolated mitochondria or the purified ATP synthase enzyme is added to the reaction mixture.

  • Add this compound: this compound at various concentrations is added to the wells. A control with the vehicle (DMSO) and a positive control with oligomycin are also included.

  • Initiate Reaction: The reaction is initiated by the addition of ATP.

  • Monitor Absorbance: The decrease in absorbance at 340 nm is monitored over time using a microplate reader or spectrophotometer.

  • Calculate Activity: The rate of NADH oxidation is calculated from the linear phase of the absorbance curve. The inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye to measure changes in mitochondrial membrane potential upon treatment with this compound.

Principle:

Cationic fluorescent dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, accumulate in the mitochondria of healthy cells due to the negative mitochondrial membrane potential. A decrease in ΔΨm results in a reduction of dye accumulation and a change in fluorescence.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • TMRE or JC-1 dye

  • FCCP (a protonophore used as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Cells are seeded in appropriate culture plates or wells.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period. Control and FCCP-treated wells are included.

  • Dye Loading: The cells are incubated with the fluorescent dye (e.g., TMRE) in the dark.

  • Washing: The cells are washed to remove the excess dye.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. For JC-1, the ratio of red to green fluorescence is determined.

  • Data Analysis: A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.

Principle:

The assay utilizes a synthetic peptide substrate containing the caspase-3 recognition sequence (DEVD) conjugated to a colorimetric or fluorometric reporter molecule (e.g., p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Materials:

  • Cell line of interest

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Procedure:

  • Induce Apoptosis: Cells are treated with this compound to induce apoptosis.

  • Cell Lysis: The cells are harvested and lysed to release the cellular contents, including caspases.

  • Protein Quantification: The protein concentration of the cell lysates is determined.

  • Caspase Reaction: The cell lysate is incubated with the caspase-3 substrate in the assay buffer.

  • Measurement: The amount of released reporter is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: The caspase-3 activity is calculated and expressed as fold-increase relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.

PhomoxanthoneA_Signaling_Pathway cluster_mitochondria Mitochondrial Targets PXA This compound Mitochondrion Mitochondrion PXA->Mitochondrion ATP_Synthase ATP Synthase PXA->ATP_Synthase Inhibition IMM Inner Mitochondrial Membrane PXA->IMM Disruption PTPs SHP1, SHP2, PTP1B PXA->PTPs Inhibition DeltaPsi ΔΨm Depolarization IMM->DeltaPsi CytochromeC Cytochrome c Release DeltaPsi->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Signaling_Modulation Modulation of Signaling Pathways (e.g., MAPK, NF-κB) PTPs->Signaling_Modulation Experimental_Workflow Start Start: Fungal Culture (Phomopsis sp.) Isolation Isolation & Purification of this compound Start->Isolation Characterization Physicochemical Characterization (CAS, MW, Formula) Isolation->Characterization Biological_Screening Biological Activity Screening (e.g., Anticancer, Antimicrobial) Isolation->Biological_Screening Mechanism_Study Mechanism of Action Studies Biological_Screening->Mechanism_Study Mitochondrial_Assays Mitochondrial Function Assays (ATP Synthase, ΔΨm) Mechanism_Study->Mitochondrial_Assays Apoptosis_Assays Apoptosis Assays (Caspase Activity, etc.) Mechanism_Study->Apoptosis_Assays PTP_Assays PTP Inhibition Assays Mechanism_Study->PTP_Assays Data_Analysis Data Analysis & Interpretation Mitochondrial_Assays->Data_Analysis Apoptosis_Assays->Data_Analysis PTP_Assays->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

Methodological & Application

Phomoxanthone A: In Vitro Anticancer Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol

Phomoxanthone A (PXA) is a dimeric tetrahydroxanthone natural product isolated from the endophytic fungus Phomopsis longicolla. It has demonstrated potent in vitro cytotoxic activity against a range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents like cisplatin. This document provides a detailed protocol for assessing the in vitro anticancer effects of this compound, focusing on cell viability, apoptosis induction, and cell cycle analysis.

Data Presentation

The cytotoxic effects of this compound are typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. PXA generally exhibits IC50 values in the high nanomolar to low micromolar range.[1]

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
DG75Burkitt's Lymphoma0.1 - 0.54(Not specified in snippets)
A2780Ovarian Cancer0.7 - 5.2Not Specified(Not specified in snippets)
J82Bladder Cancer0.7 - 5.2Not Specified(Not specified in snippets)
MCF7Breast Cancer16.36 ± 1.9624[1]

Note: IC50 values can vary depending on the assay conditions, cell line, and incubation time. The data presented here is a compilation from various sources for comparative purposes.

Mechanism of Action

This compound induces cancer cell death primarily through the induction of apoptosis.[2][3] The key mechanisms identified include:

  • Mitochondrial Disruption: PXA targets mitochondria, leading to a rapid depolarization of the mitochondrial membrane potential.[4] It also causes a significant influx of Ca2+ into the mitochondria.

  • Caspase Activation: The disruption of mitochondrial integrity leads to the activation of the caspase cascade, particularly the executioner caspases-3 and -7, which are key mediators of apoptosis.[2][4]

  • Inhibition of ATP Synthase: this compound has been identified as an inhibitor of mitochondrial ATP synthase, a critical enzyme for cellular energy production.[5]

  • Inhibition of Protein Tyrosine Phosphatase SHP1: PXA is a competitive inhibitor of the protein tyrosine phosphatase SHP1. Inhibition of SHP1 can lead to the upregulation of several pro-inflammatory and cell signaling pathways, including MAPK and NF-κB, which may contribute to its anticancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (PXA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted PXA solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest PXA concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the PXA concentration and fitting the data to a dose-response curve.

Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Cell Lysis Buffer

  • 2x Reaction Buffer

  • DTT (dithiothreitol)

  • DEVD-pNA (caspase-3 substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your target cells by treating with this compound for the desired time. Include an untreated control.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of 2x Reaction Buffer containing DTT to each well.

    • Add 50 µL of the cell lysate to the corresponding wells.

    • Add 5 µL of DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PhomoxanthoneA_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding pxa_treatment Treat with this compound seeding->pxa_treatment incubation Incubate for 24-72h pxa_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay caspase_assay Caspase-3 Assay (Apoptosis) incubation->caspase_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantify Apoptosis caspase_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for in vitro anticancer assays of this compound.

PhomoxanthoneA_Signaling_Pathway cluster_pxa This compound cluster_targets Direct Targets cluster_downstream Downstream Effects PXA This compound atp_synthase ATP Synthase PXA->atp_synthase inhibits shp1 SHP1 PXA->shp1 inhibits mitochondria Mitochondria PXA->mitochondria disrupts atp_depletion ATP Depletion atp_synthase->atp_depletion mapk MAPK Pathway shp1->mapk upregulates nfkb NF-κB Pathway shp1->nfkb upregulates ca_influx Ca2+ Influx mitochondria->ca_influx mito_depol Mitochondrial Depolarization mitochondria->mito_depol apoptosis Apoptosis atp_depletion->apoptosis ca_influx->mito_depol caspase37 Caspase-3/7 Activation mito_depol->caspase37 caspase37->apoptosis inflammation Inflammatory Response mapk->inflammation nfkb->inflammation inflammation->apoptosis

Caption: Proposed signaling pathways of this compound in cancer cells.

References

Phomoxanthone A: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A (PXA) is a dimeric tetrahydroxanthone natural product isolated from the endophytic fungus Phomopsis longicolla.[1][2][3] It has garnered significant interest within the scientific community due to its potent biological activities, particularly its anti-cancer properties. PXA has demonstrated strong cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents like cisplatin.[1][2][3][4] Notably, it displays selectivity, being up to 100 times more potent against cancer cells than noncancerous peripheral blood mononuclear cells (PBMCs).[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies, summarizing its mechanism of action and providing a foundation for future research and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis, mediated by its function as a mitochondrial toxin.[5][6][7] The key mechanisms of action include:

  • Mitochondrial Disruption : PXA directly targets the inner mitochondrial membrane, causing rapid depolarization of the mitochondrial membrane potential (ΔΨm).[3][4][5] This leads to the disruption of the electron transport chain (ETC), inhibition of cellular respiration, and a decrease in ATP synthesis.[5][6][7]

  • Induction of Apoptosis : The disruption of mitochondrial function triggers the release of pro-apoptotic proteins.[5][6][8] PXA is a potent inducer of caspase-3 and caspase-7 dependent apoptosis.[1][2][3][9]

  • Calcium Ion Homeostasis : PXA acts as a Ca2+ ionophore, inducing the release of calcium ions from mitochondrial stores, which contributes to its apoptotic effects.[5][10]

  • Protein Tyrosine Phosphatase Inhibition : PXA and its analogue Phomoxanthone B have been identified as inhibitors of protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B.[9] This inhibition can lead to the upregulation of inflammatory response pathways such as MAPK, NF-κB, and others.[9][11]

  • Immune Cell Activation : PXA has been shown to activate immune cells, including murine T-lymphocytes, NK cells, and macrophages, suggesting a potential role in immunomodulation.[1][2][9]

Data Presentation

Table 1: Cytotoxicity of this compound (PXA) in Various Cell Lines
Cell LineCell TypeIC50 Value (µM)Exposure TimeReference
Jurkat J16T-cell lymphoma0.1 - 0.54 h[10]
DG75B-lymphoma0.1 - 0.54 h[10]
RamosBurkitt's lymphoma4.7Not Specified[3]
Jurkat J16Leukemia4.4Not Specified[3]
A2780Ovarian cancerHigh nanomolar to low micromolar rangeNot Specified[3]
J82Bladder cancerHigh nanomolar to low micromolar rangeNot Specified[3]
MCF7Breast cancer16.36 ± 1.9624 h[11]
HL60Promyelocytic leukemiaHighly cytotoxicNot Specified[12]
MDA-MB-435Human breast cancer< 10Not Specified[13]
HCT-116Human colon cancer< 10Not Specified[13]
Calu-3Human lung cancer< 10Not Specified[13]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines : Adherent human cancer cell lines (e.g., MCF7, A549, HeLa) or suspension cell lines (e.g., Jurkat, Ramos, HL60) can be used.

  • Culture Medium : Use the recommended medium for each specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions : Maintain cells in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Storage : this compound is light-sensitive and should be stored in the dark at -20°C under desiccating conditions.

  • Reconstitution : Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving PXA powder in dimethyl sulfoxide (DMSO).

  • Working Solutions : Prepare fresh dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methods used to assess the cytotoxicity of PXA and its analogs.[3][11]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol is based on the finding that PXA induces caspase-3 dependent apoptosis.[1][3]

  • Cell Treatment : Seed cells in a 96-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 4-24 hours).

  • Caspase-Glo® 3/7 Assay : Use a commercially available kit (e.g., Caspase-Glo® 3/7 Assay from Promega).

  • Reagent Addition : Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation : Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement : Measure the luminescence using a plate-reading luminometer.

  • Data Analysis : An increase in luminescence indicates an increase in caspase-3/7 activity, signifying apoptosis.

Analysis of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on the observation that PXA causes rapid depolarization of the mitochondrial membrane.[3][4]

  • Cell Treatment : Treat cells in culture plates with this compound for a short duration (e.g., 30 minutes to 4 hours).

  • Staining : Use a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or TMRE. For JC-1, incubate cells with 5 µg/mL JC-1 for 15-30 minutes at 37°C.

  • Washing : Wash the cells with PBS to remove the excess dye.

  • Analysis : Analyze the cells using a fluorescence microscope or a flow cytometer.

  • Interpretation : In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

Visualizations

G cluster_workflow Experimental Workflow for PXA Studies cluster_assays Downstream Assays prep Prepare PXA Stock (in DMSO) treat Treat Cells with PXA (various concentrations) prep->treat culture Cell Culture (e.g., MCF7, Jurkat) culture->treat mtt Cytotoxicity Assay (MTT) treat->mtt apoptosis Apoptosis Assay (Caspase 3/7) treat->apoptosis mmp Mitochondrial Assay (ΔΨm with JC-1) treat->mmp analysis Data Analysis (IC50, Fold Change) mtt->analysis apoptosis->analysis mmp->analysis G cluster_pathway This compound Induced Apoptosis Pathway cluster_mito Mitochondrion pxa This compound imm Inner Mitochondrial Membrane Disruption pxa->imm mmp ΔΨm Depolarization imm->mmp etc ETC Inhibition imm->etc ca_release Ca2+ Release imm->ca_release pro_apop Release of Pro-apoptotic Factors mmp->pro_apop casp3 Caspase-3 Activation pro_apop->casp3 apoptosis Apoptosis casp3->apoptosis G cluster_ptp This compound as a PTP Inhibitor cluster_downstream Downstream Signaling pxa This compound ptp PTPs (SHP1, SHP2, PTP1B) pxa->ptp mapk MAPK Pathway ptp->mapk nfkb NF-κB Pathway ptp->nfkb inflammatory Inflammatory Gene Expression mapk->inflammatory nfkb->inflammatory

References

Phomoxanthone A: A Powerful Tool for Investigating Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A (PXA) is a mycotoxin derived from the endophytic fungus Phomopsis longicolla. It has emerged as a potent and specific mitochondrial toxin, making it a valuable research tool for studying various aspects of mitochondrial biology and dysfunction. PXA uniquely disrupts the inner mitochondrial membrane (IMM), leading to a cascade of events that include inhibition of the electron transport chain (ETC), dissipation of the mitochondrial membrane potential (ΔΨm), release of mitochondrial calcium (Ca2+), and ultimately, induction of apoptosis.[1][2] Notably, recent studies have identified the mitochondrial ATP synthase as a direct molecular target of PXA.[3]

These characteristics make PXA a powerful tool for:

  • Inducing and studying mitochondrial-mediated apoptosis.

  • Investigating the dynamics of the inner mitochondrial membrane.

  • Screening for therapeutic agents that protect against mitochondrial dysfunction.

  • Elucidating the role of ATP synthase in cellular bioenergetics and cell death pathways.

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of mitochondrial dysfunction.

Mechanism of Action

This compound exerts its effects on mitochondria through a multi-faceted mechanism:

  • Direct Inhibition of ATP Synthase: PXA directly binds to and inhibits the F1Fo-ATP synthase, a critical enzyme for ATP production.[3] This inhibition disrupts cellular energy homeostasis.

  • Inhibition of the Electron Transport Chain (ETC): PXA inhibits cellular respiration, suggesting it interferes with the function of the ETC.[1] This leads to a decrease in oxygen consumption and further impairs ATP synthesis.

  • Depolarization of the Inner Mitochondrial Membrane: By inhibiting the ETC, PXA causes a rapid and pronounced depolarization of the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP production.[1]

  • Induction of Mitochondrial Calcium Release: PXA triggers a significant release of calcium ions from the mitochondrial matrix into the cytosol.[1][4] This disruption of calcium homeostasis can activate various downstream signaling pathways, including those involved in apoptosis.

  • Inner Mitochondrial Membrane Fragmentation: A unique effect of PXA is the induction of fragmentation of the inner mitochondrial membrane, a process that is independent of the canonical mitochondrial fission and fusion machinery regulated by proteins such as DRP1 and OPA1.[1][2] This leads to the disruption of cristae and the release of pro-apoptotic proteins like cytochrome c and SMAC/Diablo.[1]

These events collectively lead to a state of severe mitochondrial dysfunction, culminating in the activation of the intrinsic apoptotic pathway.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from published studies.

Table 1: Inhibitory Effects of this compound on ATP Synthase

ParameterValueCell/SystemReference
Inhibition of ATP Synthase Activity60%Rat Mitochondrial Lysate[3][5]
Concentration for 60% Inhibition260 µMRat Mitochondrial Lysate[3][5]
Positive Control (Oligomycin A) Inhibition89%Rat Mitochondrial Lysate[3]
Positive Control (Oligomycin A) Concentration2 µMRat Mitochondrial Lysate[3]

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (µM)Exposure TimeReference
MCF7 (Human Breast Cancer)16.36 ± 1.9624 hours[6]
HL60 (Human Promyelocytic Leukemia)Highly CytotoxicNot Specified[7]
Peripheral Blood LymphocytesNot CytotoxicNot Specified[7]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study mitochondrial dysfunction using this compound.

Protocol 1: Assessment of ATP Synthase Inhibition

This protocol is adapted from Ali et al. (2022) and utilizes a commercially available ATP synthase activity assay kit.[3]

Materials:

  • This compound (PXA)

  • ATP Synthase Enzyme Activity Microplate Assay Kit (e.g., Abcam ab109714 or similar)

  • Rat mitochondrial lysate (e.g., Abcam ab110347) or isolated mitochondria from the experimental system

  • Oligomycin A (positive control)

  • DMSO (vehicle control)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare all reagents as per the manufacturer's instructions provided with the ATP synthase activity assay kit.

  • Prepare PXA and Controls:

    • Prepare a stock solution of PXA in DMSO.

    • Prepare a working solution of PXA at the desired final concentration (e.g., 260 µM) by diluting the stock solution in the assay buffer.

    • Prepare a working solution of Oligomycin A (e.g., 2 µM) as a positive control.

    • Prepare a vehicle control with the same final concentration of DMSO as the PXA-treated samples.

  • Assay Procedure:

    • Add the mitochondrial lysate or isolated mitochondria to the wells of the microplate as per the kit's instructions.

    • Add the PXA working solution, Oligomycin A, or vehicle control to the respective wells.

    • Initiate the reaction by adding the substrate (ATP) as per the kit's protocol.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the ATP synthase activity.

  • Data Analysis:

    • Calculate the rate of ATP synthase activity for each condition by determining the slope of the linear portion of the absorbance vs. time curve.

    • Express the activity in the PXA-treated and Oligomycin A-treated samples as a percentage of the vehicle control.

Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol is based on the methodology described by Böhler et al. (2018) and can be performed using high-resolution respirometry (e.g., Oroboros Oxygraph-2k) or a microplate-based system (e.g., Seahorse XF Analyzer).[4]

Materials:

  • This compound (PXA)

  • Cell line of interest

  • Appropriate cell culture medium

  • Respirometry assay medium (e.g., MiR05 for isolated mitochondria or specific XF assay medium)

  • Mitochondrial complex substrates and inhibitors:

    • Complex I substrates: Glutamate, Malate

    • Complex II substrate: Succinate

    • ADP

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupler)

    • Rotenone (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor)

  • High-resolution respirometer or Seahorse XF Analyzer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • For adherent cells, seed them in the appropriate microplate for the Seahorse analyzer a day before the experiment. For suspension cells, prepare a cell suspension of the required density.

  • Assay Setup (Seahorse XF):

    • Calibrate the Seahorse XF Analyzer.

    • Replace the culture medium with the XF assay medium and incubate the cells in a CO2-free incubator for 1 hour before the assay.

    • Prepare the inhibitor injection ports with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.

  • Respiration Measurement:

    • Measure the basal Oxygen Consumption Rate (OCR).

    • Inject PXA at the desired concentration and monitor the change in OCR.

    • Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine the key parameters of mitochondrial respiration:

      • Basal Respiration: Initial OCR before any additions.

      • ATP-linked Respiration: Decrease in OCR after Oligomycin injection.

      • Maximal Respiration: OCR after FCCP injection.

      • Proton Leak: OCR after Oligomycin and before Rotenone/Antimycin A injection.

      • Non-mitochondrial Respiration: OCR after Rotenone/Antimycin A injection.

  • Data Analysis:

    • Normalize the OCR data to the cell number or protein concentration.

    • Compare the different respiratory parameters between control and PXA-treated cells.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential, as described by Böhler et al. (2018).[4]

Materials:

  • This compound (PXA)

  • Cell line of interest

  • Cell culture medium

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Staining:

    • Culture cells on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).

    • Incubate the cells with a low concentration of TMRE (e.g., 25-100 nM) in cell culture medium for 20-30 minutes at 37°C.

  • Treatment:

    • After staining, wash the cells with fresh medium to remove excess dye.

    • Add PXA at the desired concentration. For a positive control, use FCCP (e.g., 10 µM).

  • Imaging or Flow Cytometry:

    • Microscopy: Acquire fluorescence images of the cells before and after the addition of PXA. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

    • Flow Cytometry: Analyze the TMRE fluorescence of the cell population. A shift to lower fluorescence intensity in the PXA-treated sample compared to the control indicates depolarization.

  • Data Analysis:

    • Microscopy: Quantify the fluorescence intensity of individual mitochondria or whole cells over time.

    • Flow Cytometry: Compare the mean fluorescence intensity or the percentage of cells with low TMRE fluorescence between control and treated samples.

Protocol 4: Measurement of Mitochondrial Calcium Release

This protocol is based on the use of a genetically encoded calcium indicator targeted to the mitochondria, such as mito-Pericam, as described by Böhler et al. (2018).[4]

Materials:

  • This compound (PXA)

  • Cell line of interest

  • Mitochondrially-targeted calcium sensor plasmid (e.g., mito-Pericam)

  • Transfection reagent

  • Fluorescence microscope with ratiometric imaging capabilities

  • Ionomycin (positive control for calcium release)

Procedure:

  • Transfection:

    • Transfect the cells with the mito-Pericam plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Imaging:

    • Mount the transfected cells on the fluorescence microscope.

    • Acquire baseline ratiometric images by exciting at two different wavelengths (e.g., 410 nm and 495 nm for mito-Pericam) and measuring the emission at ~515 nm.

    • Add PXA to the cells and continuously acquire ratiometric images.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point.

    • An increase in the ratio indicates an increase in mitochondrial calcium concentration, while a decrease signifies its release.

    • Plot the change in the fluorescence ratio over time to visualize the dynamics of mitochondrial calcium release upon PXA treatment.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Mitochondrial Dysfunction

PhomoxanthoneA_Pathway PXA This compound ATP_Synthase ATP Synthase PXA->ATP_Synthase Inhibits ETC Electron Transport Chain (ETC) PXA->ETC Inhibits IMM Inner Mitochondrial Membrane (IMM) PXA->IMM Disrupts Mito_Ca Mitochondrial Ca2+ PXA->Mito_Ca Induces Release ATP_Inhibition ATP Synthesis Inhibition ATP_Synthase->ATP_Inhibition ETC_Inhibition ETC Inhibition ETC->ETC_Inhibition IMM_Frag IMM Fragmentation (Drp1/Opa1 Independent) IMM->IMM_Frag Ca_Release Ca2+ Release Mito_Ca->Ca_Release Apoptosis Apoptosis ATP_Inhibition->Apoptosis Depolarization ΔΨm Dissipation (Depolarization) ETC_Inhibition->Depolarization Depolarization->Apoptosis Ca_Release->Apoptosis IMM_Frag->Apoptosis

Caption: Signaling pathway of this compound-induced mitochondrial dysfunction and apoptosis.

Experimental Workflow for Studying PXA Effects

PXA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture Treatment Treat Cells with PXA Cell_Culture->Treatment PXA_Prep Prepare this compound Stock Solution PXA_Prep->Treatment ATP_Assay ATP Synthase Activity Assay Treatment->ATP_Assay Resp_Assay Mitochondrial Respiration Assay Treatment->Resp_Assay MMP_Assay Mitochondrial Membrane Potential Assay Treatment->MMP_Assay Ca_Assay Mitochondrial Calcium Assay Treatment->Ca_Assay Data_Quant Quantify Results ATP_Assay->Data_Quant Resp_Assay->Data_Quant MMP_Assay->Data_Quant Ca_Assay->Data_Quant Conclusion Draw Conclusions Data_Quant->Conclusion

Caption: General experimental workflow for investigating the effects of this compound.

Conclusion

This compound is a unique and potent mitochondrial toxin with a well-defined mechanism of action. Its ability to specifically target the inner mitochondrial membrane and ATP synthase provides researchers with a valuable tool to dissect the complex processes of mitochondrial function and dysfunction. The protocols and data presented here offer a starting point for utilizing PXA to advance our understanding of mitochondrial biology in health and disease, and to facilitate the development of novel therapeutics targeting mitochondrial pathways.

References

Application Notes and Protocols for Phomoxanthone A-Induced Apoptosis Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A (PXA) is a mycotoxin derived from the endophytic fungus Phomopsis longicolla. It has demonstrated potent anti-tumor activity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[1][2] The primary mechanism of its anti-cancer action is the induction of apoptosis, or programmed cell death.[1] PXA selectively targets mitochondria, initiating the intrinsic apoptotic pathway.[3][4][5] This document provides detailed protocols for inducing and quantifying apoptosis in cancer cells treated with this compound.

This compound exerts its pro-apoptotic effects by disrupting mitochondrial function. It causes a significant release of calcium ions (Ca2+) from the mitochondria, leading to the depolarization of the mitochondrial membrane and inhibition of the electron transport chain.[3][4][5] This mitochondrial distress results in the rupture of the inner mitochondrial membrane and the subsequent release of pro-apoptotic proteins, such as cytochrome c, into the cytoplasm.[3][4] The release of these factors triggers a cascade of enzymatic reactions, centrally involving the activation of caspases, which are the key executioners of apoptosis. The anti-tumor activity of PXA has been shown to be dependent on the activation of caspase-3.[1]

These application notes provide a comprehensive guide to utilizing this compound as a tool to study apoptosis, including protocols for cell treatment, assessment of apoptosis by flow cytometry, measurement of caspase activity, and analysis of key apoptotic proteins by Western blotting.

Data Presentation

The following tables summarize expected quantitative data from the described experimental protocols. These are representative examples, and actual results may vary depending on the cell line and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer0.8 ± 0.1
A2780cisCisplatin-Resistant Ovarian Cancer0.9 ± 0.2
J82Bladder Cancer1.2 ± 0.3
J82cisCisplatin-Resistant Bladder Cancer1.1 ± 0.2
MCF-7Breast Cancer16.36 ± 1.96 (24-hour treatment)

Data are presented as mean ± standard deviation.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)-3.5 ± 0.51.2 ± 0.3
This compound125.8 ± 2.18.5 ± 1.0
This compound545.2 ± 3.515.7 ± 1.8

Data are presented as mean ± standard deviation for a representative cancer cell line treated for 24 hours.

Table 3: Caspase Activity Assay

TreatmentConcentration (µM)Caspase-9 Activity (Fold Change)Caspase-3/7 Activity (Fold Change)
Vehicle Control (DMSO)-1.0 ± 0.11.0 ± 0.2
This compound13.2 ± 0.44.5 ± 0.6
This compound56.8 ± 0.98.1 ± 1.1

Data are presented as mean ± standard deviation for a representative cancer cell line treated for 12 hours. Fold change is relative to the vehicle control.

Table 4: Densitometric Analysis of Western Blot Results

TreatmentConcentration (µM)Cleaved Caspase-9 / Total Caspase-9 RatioCleaved Caspase-3 / Total Caspase-3 RatioCytochrome c (Cytosolic Fraction) / Loading Control Ratio
Vehicle Control (DMSO)-0.1 ± 0.020.2 ± 0.030.5 ± 0.07
This compound11.5 ± 0.22.1 ± 0.33.8 ± 0.5
This compound53.2 ± 0.44.5 ± 0.67.2 ± 0.9

Data are presented as mean ± standard deviation for a representative cancer cell line treated for 24 hours. Ratios are normalized to the loading control.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cancer cells with this compound.

Materials:

  • Cancer cell line of interest (e.g., A2780, J82, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (PXA) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates or flasks for cell culture

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates or flasks at a density that will allow them to reach 60-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest PXA treatment.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 12, 24, or 48 hours). The optimal incubation time will depend on the cell line and the specific assay being performed. Signs of apoptosis can be observed as early as 4 hours after treatment.[6]

  • Cell Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this involves washing with PBS, followed by trypsinization. Collect both the detached (floating) and adherent cells to ensure all apoptotic cells are included in the analysis.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol details the detection and quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated and control cells (from Protocol 1)

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and control cells (approximately 1-5 x 10^5 cells per sample) and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each cell suspension. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase Activity Assay

This protocol describes a fluorometric assay to measure the activity of initiator caspase-9 and effector caspases-3/7.

Materials:

  • Treated and control cells (from Protocol 1)

  • Caspase-Glo® 9 and Caspase-Glo® 3/7 Assay Kits (or equivalent)

  • Lysis buffer (if not included in the kit)

  • White-walled 96-well microplate

  • Luminometer or microplate reader with fluorescence capabilities

Procedure:

  • Cell Lysis: Lyse the treated and control cells according to the manufacturer's instructions to release the cellular contents, including active caspases.

  • Substrate Addition: Add the luminogenic or fluorogenic caspase substrate to the cell lysates in a white-walled 96-well plate.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30-60 minutes).

  • Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Interpretation: An increase in luminescence or fluorescence intensity in treated cells compared to control cells indicates an increase in caspase activity.

Western Blotting for Apoptotic Markers

This protocol outlines the detection of key apoptotic proteins, such as cytochrome c, cleaved caspase-9, and cleaved caspase-3, by Western blotting.

Materials:

  • Treated and control cells (from Protocol 1)

  • Subcellular fractionation kit (for cytochrome c release)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cytochrome c, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • For total protein: Lyse cells in RIPA buffer.

    • For cytochrome c release: Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control.

Mandatory Visualizations

PhomoxanthoneA_Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis seed_cells Seed Cancer Cells treat_pxa Treat with this compound seed_cells->treat_pxa annexin_pi Annexin V/PI Staining (Flow Cytometry) treat_pxa->annexin_pi caspase_assay Caspase Activity Assay (Luminescence/Fluorescence) treat_pxa->caspase_assay western_blot Western Blotting treat_pxa->western_blot quantify_apoptosis Quantify Apoptotic Cells annexin_pi->quantify_apoptosis measure_caspase Measure Caspase Activity caspase_assay->measure_caspase detect_proteins Detect Apoptotic Proteins western_blot->detect_proteins

Caption: Experimental workflow for this compound-induced apoptosis assay.

PhomoxanthoneA_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol PXA This compound Mito Mitochondrial Membrane Depolarization & Ca2+ Release PXA->Mito CytC_release Cytochrome c Release Mito->CytC_release Apaf1 Apaf-1 CytC_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Activated Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37 Pro-Caspase-3/7 aCasp9->Casp37 Cleavage aCasp37 Activated Caspase-3/7 aCasp9->aCasp37 Apoptosis Apoptosis aCasp37->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

References

Application Notes: Phomoxanthone A as a Tool for Inhibiting Mitochondrial ATP Synthase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomoxanthone A (PXA) is a naturally occurring dimeric tetrahydroxanthone with demonstrated antibacterial, antimalarial, and potent anti-cancer properties.[1] Recent chemoproteomic studies have identified the mitochondrial F1Fo-ATP synthase (Complex V) as a direct molecular target of PXA.[1][2] Inhibition of this critical enzyme disrupts cellular energy homeostasis, leading to downstream effects such as mitochondrial membrane depolarization, inhibition of the electron transport chain, and induction of apoptosis.[3] These application notes provide a summary of the quantitative data available for PXA and detailed protocols for its use as a tool to study and inhibit ATP synthase function in research and drug development settings.

Mechanism of Action

This compound inhibits mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production via oxidative phosphorylation.[1][4] By targeting ATP synthase, PXA effectively halts the flow of protons through the F0 subunit, disrupting the proton motive force required for ATP synthesis.[5][6] This leads to a rapid decrease in cellular ATP levels, particularly in cells reliant on oxidative phosphorylation.[3] The consequences of ATP synthase inhibition by PXA include mitochondrial depolarization, inhibition of cellular respiration, and the release of pro-apoptotic proteins, ultimately triggering programmed cell death.[3][7]

Data Presentation

Quantitative Data Summary

The following tables summarize the known quantitative effects of this compound on ATP synthase activity and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibition of ATP Synthase Activity

Compound Concentration Source % Inhibition of ATP Synthase Activity Reference(s)
This compound 260 µM Rat Mitochondrial Lysate 60% [1][8]

| Oligomycin A (Control) | 2 µM | Rat Mitochondrial Lysate | 89% |[1][9] |

Table 2: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value (24h) Reference(s)

| MCF7 | Breast Adenocarcinoma | 16.36 ± 1.96 µM |[10] |

Note: The cytotoxicity of PXA has been observed in numerous other cell lines, including cisplatin-resistant models, often with IC50 values in the high nanomolar to low micromolar range.[10]

Experimental Protocols & Visualizations

Protocol 1: In Vitro ATP Synthase Activity Assay (Spectrophotometric)

This protocol describes the measurement of ATP synthase activity (in the reverse, hydrolytic direction) in isolated mitochondria or cell lysates by coupling ATP hydrolysis to the oxidation of NADH.[1][11] The activity is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Isolated mitochondria or mitochondrial lysate (e.g., rat mitochondrial lysate)[1]

  • This compound (PXA) stock solution (in DMSO)

  • Oligomycin A stock solution (positive control, in DMSO)[5]

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)[11]

  • ATP solution (e.g., 50 mM)

  • Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)[12]

  • Reagents: Phosphoenolpyruvate (PEP), NADH[12]

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Assay Medium: In the Assay Buffer, prepare a master mix containing 1 mM PEP, 0.4 mM NADH, ~25 units/mL PK, and ~10 units/mL LDH.[11]

  • Sample Preparation: Add isolated mitochondria or lysate to the wells of the microplate. The amount of protein may need optimization (e.g., 20-50 µg).[11]

  • Inhibitor Addition: Add this compound to the desired final concentrations (e.g., a dose-response from 1 µM to 300 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., 2 µM Oligomycin A).[1]

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 30-60 minutes. The rate of NADH oxidation is proportional to the ATP hydrolysis activity of ATP synthase.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each condition. Normalize the activity in the PXA-treated wells to the vehicle control to determine the percent inhibition.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis p1 Prepare Assay Medium (PEP, NADH, PK/LDH) p2 Aliquot Mitochondrial Lysate in 96-well Plate p1->p2 p3 Add PXA, Oligomycin A, or DMSO (Control) p2->p3 r1 Incubate with Inhibitor p3->r1 r2 Initiate with ATP r1->r2 r3 Measure A340 Decrease (NADH Oxidation) r2->r3 a1 Calculate Reaction Rate (ΔAbs/min) r3->a1 a2 Determine % Inhibition vs. Control a1->a2

Workflow for the in vitro ATP synthase spectrophotometric assay.
Protocol 2: Cell-Based Assay for ATP Synthase Engagement using NADH FLIM

This protocol outlines a method to validate the engagement of this compound with ATP synthase in living cells by measuring changes in the fluorescence lifetime of endogenous NADH using Fluorescence Lifetime Imaging Microscopy (FLIM).[1] Inhibition of the electron transport chain, a consequence of ATP synthase inhibition, leads to an increase in the ratio of free NADH to protein-bound NADH, which can be detected as a decrease in the average fluorescence lifetime of NADH.[8]

Materials:

  • Adherent cancer cell line (e.g., HeLa cells)[1]

  • Standard cell culture reagents (media, FBS, etc.)

  • This compound stock solution (in DMSO)

  • A two-photon laser scanning microscope equipped with time-correlated single-photon counting (TCSPC) hardware for FLIM.[13]

  • Imaging dishes or plates with glass bottoms.

Procedure:

  • Cell Culture: Seed cells (e.g., HeLa) onto glass-bottom imaging dishes and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5 µM, 50 µM) and a DMSO vehicle control.[8] Incubate for a specified period (e.g., 24 hours).[1]

  • Microscopy Setup:

    • Place the imaging dish on the microscope stage.

    • Use a two-photon laser tuned to an appropriate wavelength for NADH excitation (e.g., 740-780 nm).

    • Collect the autofluorescence emission using a bandpass filter appropriate for NADH (e.g., 400-500 nm).

  • FLIM Data Acquisition:

    • For each field of view, acquire photon arrival time data using the TCSPC system until sufficient photon counts are collected for robust lifetime fitting (typically 1-3 minutes per image).

    • Acquire images for multiple fields of view for each treatment condition.

  • Data Analysis:

    • Process the raw TCSPC data using appropriate software.

    • Fit the fluorescence decay curve for each pixel to a bi-exponential decay model to distinguish between free NADH (short lifetime, ~0.4 ns) and protein-bound NADH (long lifetime, >1.0 ns).

    • Generate images where the pixel intensity or color corresponds to the average fluorescence lifetime.

    • Quantify the average NADH lifetime and the relative fractions of free vs. bound NADH for each treatment group. A decrease in the average lifetime indicates a metabolic shift away from oxidative phosphorylation, consistent with ATP synthase inhibition.[8]

G cluster_pathway Cellular Impact of PXA PXA This compound ATPS ATP Synthase Inhibition PXA->ATPS Direct Target ETC ETC Inhibition ATPS->ETC Downstream Effect NADH_inc ↑ [NADH] / [NAD+] ETC->NADH_inc NADH_ratio ↑ Free / Bound NADH NADH_inc->NADH_ratio FLIM ↓ NADH Fluorescence Lifetime (FLIM) NADH_ratio->FLIM Measurable Outcome

Logical pathway from PXA inhibition to the measurable FLIM signal.
Signaling and Workflow Visualizations

The following diagrams illustrate the broader context of this compound's action and the scientific workflow used to identify its target.

G cluster_consequences Downstream Cellular Consequences PXA This compound ATPS Inhibits ATP Synthase PXA->ATPS ATP ↓ ATP Production ATPS->ATP Depol Mitochondrial Depolarization ATPS->Depol Resp ↓ Cellular Respiration ATPS->Resp Apop Induction of Apoptosis ATP->Apop Depol->Apop Resp->Apop

Signaling pathway of this compound-induced apoptosis.

G cluster_discovery Target Discovery cluster_validation Target Validation Probe Synthesize Photoaffinity Probe Label Incubate Probe with Live Cells Probe->Label ID Identify Proteins (LC-MS/MS) Label->ID InVitro In Vitro Assay (Enzyme Activity) ID->InVitro Validate   Hit    InCellulo Cell-Based Assay (NADH FLIM) InVitro->InCellulo

Experimental workflow for target identification and validation.

References

Application of Phomoxanthone A in Antimicrobial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A is a dimeric xanthone derivative isolated from endophytic fungi, such as Paecilomyces sp. and Phomopsis sp.[1][2]. This natural product has garnered significant attention in the field of antimicrobial research due to its potent activity against a range of pathogenic microorganisms, including bacteria and parasites[1]. This document provides detailed application notes, experimental protocols, and a summary of the antimicrobial activity of this compound to facilitate further research and drug development efforts.

Antimicrobial Activity of this compound

This compound has demonstrated a broad spectrum of antimicrobial activity. It exhibits both bactericidal and bacteriostatic effects against various bacterial strains[1]. Furthermore, it has shown promising activity against protozoan parasites[1].

Data Presentation

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50). A summary of these findings is presented in the table below.

MicroorganismStrainActivity TypeMIC (µg/mL)IC50 (µg/mL)Reference
Bacillus subtilis-Bactericidal7.81-[1]
Escherichia coli-Bacteriostatic125-[1]
Staphylococcus aureus-Bacteriostatic500-[1]
Salmonella typhimurium-Not Specified--[1]
Pseudomonas aeruginosa-Not Specified--[1]
Leishmania amazonensisPromastigote--16.38 ± 1.079[1]
Trypanosoma cruziEpimastigote--28.61 ± 1.071[1]

Mechanism of Action

The antimicrobial mechanism of this compound is multifaceted and appears to involve the disruption of key cellular processes.

Inhibition of S-ribosyl-homocysteine lyase (LuxS)

G cluster_bacterium Bacillus subtilis P_A This compound LuxS S-ribosyl-homocysteine lyase (LuxS) P_A->LuxS Inhibits AI2_precursor Autoinducer-2 (AI-2) Precursor LuxS->AI2_precursor Catalyzes SRH S-ribosyl-homocysteine (SRH) SRH->LuxS Substrate QS Quorum Sensing AI2_precursor->QS Virulence Virulence Factor Expression QS->Virulence

Caption: Proposed mechanism of this compound via inhibition of LuxS in B. subtilis.

Mitochondrial Toxin

In eukaryotic organisms, and potentially with implications for prokaryotes, this compound has been identified as a mitochondrial toxin[4][5]. It disrupts mitochondrial function by depolarizing the mitochondrial membrane, inhibiting the electron transport chain, and affecting ATP synthesis[5]. This disruption of cellular energy metabolism can be a potent mechanism for its antimicrobial effects.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against various bacterial strains[1].

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in sterile MHB to the desired starting concentration for serial dilutions.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound (in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P_A_stock Prepare this compound Stock Solution plate_prep Prepare 96-well Plate with Serial Dilutions P_A_stock->plate_prep inoculation Inoculate Plate plate_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination of this compound.

Distinguishing Between Bacteriostatic and Bactericidal Activity

Following the MIC determination, this protocol can be used to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects.

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile pipette tips or loops

Protocol:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh nutrient agar plate.

  • Incubate the agar plate at 37°C for 24 hours.

  • Interpretation:

    • Bactericidal: If there is no bacterial growth on the agar plate from the wells corresponding to the MIC and higher concentrations, the effect of this compound is considered bactericidal.

    • Bacteriostatic: If bacterial growth is observed on the agar plate, the effect is bacteriostatic, as the bacteria were only inhibited in the presence of the compound and resumed growth upon its removal.

Conclusion

This compound represents a promising natural product with significant antimicrobial properties. Its unique mechanisms of action, including the potential inhibition of the LuxS quorum-sensing pathway and its function as a mitochondrial toxin, make it an attractive candidate for the development of novel antimicrobial agents. The provided protocols offer a standardized approach for researchers to further investigate and characterize the antimicrobial potential of this compound and its derivatives. Further studies are warranted to fully elucidate its antimicrobial signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols: Phomoxanthone A Treatment in HeLa Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phomoxanthone A (PXA) is a naturally occurring xanthone dimer isolated from the endophytic fungus Phomopsis longicolla. It has demonstrated potent anti-tumor activity across a range of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[1][2] This document provides detailed application notes and protocols for the treatment of the human cervical cancer cell line, HeLa, with this compound. The primary mechanism of action of PXA involves the targeting of mitochondrial ATP synthase, leading to mitochondrial dysfunction and subsequent apoptosis.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on HeLa cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 ValueReference
Panel of solid tumor cell linesSubmicromolar range[1]

Note: A specific IC50 value for this compound in HeLa cells is not explicitly available in the reviewed literature, but it is expected to be in the submicromolar range based on its activity in other solid tumor cell lines.

Table 2: Effect of this compound on Mitochondrial Function in HeLa Cells

ConcentrationParameterObservationReference
5 µMNADH LifetimeSignificant decrease[3]
50 µMNADH LifetimeDose-proportional decrease[3]
10 µMMitochondrial Membrane Potential (ΔΨm)Depolarization[4]

Table 3: Primary Molecular Target of this compound

Target ProteinEffectMethod of ValidationReference
ATP SynthaseInhibitionChemoproteomics, In-vitro activity assay, Live-cell fluorescence lifetime imaging microscopy (FLIM)[2]

Signaling Pathway

This compound's primary mechanism of action in HeLa cells is the induction of apoptosis through the intrinsic, mitochondria-mediated pathway. PXA directly targets and inhibits ATP synthase, a critical component of the electron transport chain in the inner mitochondrial membrane. This inhibition leads to the disruption of the mitochondrial membrane potential (ΔΨm) and a decrease in cellular NADH levels. The destabilization of the mitochondrial membrane results in the release of pro-apoptotic factors into the cytoplasm, which in turn activate the caspase cascade, culminating in the execution of apoptosis, characterized by the activation of caspase-3.[1][2][3]

PhomoxanthoneA_Pathway PXA This compound ATP_Synthase Mitochondrial ATP Synthase PXA->ATP_Synthase Inhibits Mito_Dysfunction Mitochondrial Dysfunction (ΔΨm collapse, ↓NADH) ATP_Synthase->Mito_Dysfunction Apoptotic_Factors Release of Pro-apoptotic Factors Mito_Dysfunction->Apoptotic_Factors Caspase_Cascade Caspase Cascade Activation Apoptotic_Factors->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway in HeLa cells.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the basic culture of HeLa cells and the application of this compound.

Materials:

  • HeLa cell line (ATCC® CCL-2™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Gentamicin

  • This compound (PXA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture HeLa cells in RPMI-1640 medium supplemented with 10% FBS and gentamicin at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Prepare a stock solution of this compound in DMSO. It is recommended to prepare small aliquots and store them at -20°C to avoid instability.[4]

  • For experiments, seed HeLa cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere and reach 60-80% confluency.

  • Dilute the PXA stock solution to the desired final concentrations (e.g., 5 µM and 50 µM for mitochondrial assays) in a complete culture medium immediately before use.[3]

  • Aspirate the old medium from the cells and replace it with the medium containing PXA or a vehicle control (DMSO at the same final concentration).

  • Incubate the cells for the desired period (e.g., 24 hours).

Cell_Culture_Workflow Start Start Culture Culture HeLa Cells (RPMI-1640, 10% FBS, 37°C, 5% CO2) Start->Culture Seed Seed Cells in Appropriate Vessels Culture->Seed Prepare_PXA Prepare PXA dilutions and Vehicle Control Seed->Prepare_PXA Treat Treat Cells with PXA or Vehicle Prepare_PXA->Treat Incubate Incubate for Desired Time Treat->Incubate Endpoint Proceed to Downstream Assay Incubate->Endpoint

Caption: General workflow for HeLa cell culture and this compound treatment.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on HeLa cells.

Materials:

  • HeLa cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in HeLa cells treated with this compound.

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol is for measuring changes in the mitochondrial membrane potential in HeLa cells following this compound treatment.

Materials:

  • HeLa cells

  • Culture plates or coverslips suitable for microscopy

  • This compound

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or a similar cationic fluorescent dye

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed HeLa cells and treat with this compound (e.g., 10 µM) or vehicle control. Include a positive control group treated with CCCP.[4]

  • Towards the end of the treatment period, add TMRE to the culture medium at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.

  • Wash the cells with a warm medium or PBS.

  • Immediately analyze the cells by fluorescence microscopy or flow cytometry. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.[4]

Western Blot Analysis

This protocol is for detecting changes in the expression of apoptosis-related proteins in HeLa cells treated with this compound.

Materials:

  • HeLa cells

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed HeLa cells in 6-well plates and treat with this compound or vehicle control.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow Start Start: PXA-treated HeLa Cells Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End: Protein Expression Analysis Detection->End

Caption: Workflow for Western Blot analysis of apoptosis-related proteins.

References

Investigating Phomoxanthone A as a PTP1B Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] Phomoxanthone A (PXA), a xanthone dimer isolated from the endophytic fungus Phomopsis sp., has been identified as a noncompetitive inhibitor of PTP1B.[1][3] These application notes provide a comprehensive overview of the quantitative data supporting the inhibitory action of this compound on PTP1B and detailed protocols for its investigation. The information is intended to guide researchers in the further exploration of this compound as a potential therapeutic agent.

Data Presentation

The inhibitory potency of this compound against Protein Tyrosine Phosphatase 1B (PTP1B) has been quantified, providing a basis for its further investigation as a therapeutic candidate. The following table summarizes the key quantitative data.

CompoundTargetInhibition TypeIC50 (µM)Source
This compoundPTP1BNoncompetitive20.47 ± 4.45[1]

Table 1: Inhibitory Activity of this compound against PTP1B. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of PTP1B enzymatic activity.

Signaling Pathways

PTP1B plays a crucial role in attenuating the signaling cascades initiated by insulin and leptin. By dephosphorylating key proteins in these pathways, PTP1B effectively dampens their downstream effects. This compound, by inhibiting PTP1B, can potentially restore or enhance insulin and leptin sensitivity.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS (pY) IR->IRS P PI3K PI3K IRS->PI3K AKT Akt (p) PI3K->AKT GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IRS -P PXA This compound PXA->PTP1B

Figure 1: PTP1B's role in the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR JAK2 JAK2 (pY) LepR->JAK2 P STAT3 STAT3 (pY) JAK2->STAT3 P Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression PTP1B PTP1B PTP1B->JAK2 -P PXA This compound PXA->PTP1B

Figure 2: PTP1B's role in the leptin signaling pathway.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[2]

  • Stop Solution: 1 M NaOH[2]

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

PTP1B_Inhibition_Assay_Workflow A Prepare Reagents (Buffer, PTP1B, PXA, pNPP) B Add Assay Buffer, PTP1B, and this compound to 96-well plate A->B C Pre-incubate B->C D Initiate reaction by adding pNPP C->D E Incubate at 37°C D->E F Stop reaction with NaOH E->F G Measure absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

Figure 3: Workflow for the in vitro PTP1B inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Dilute the PTP1B enzyme in the Assay Buffer to the desired concentration (e.g., 0.05-0.1 µg/µL). Keep the enzyme on ice.

    • Prepare a stock solution of this compound in DMSO. Further dilute with Assay Buffer to achieve a range of desired concentrations.

    • Prepare a stock solution of pNPP in the Assay Buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of this compound solution (or DMSO for control)

      • 10 µL of PTP1B enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 30 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.[2]

    • Stop the reaction by adding 50 µL of Stop Solution (1 M NaOH) to each well.[2]

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

Kinetic Analysis of PTP1B Inhibition

To determine the mechanism of inhibition (e.g., competitive, noncompetitive), a kinetic analysis should be performed.

Procedure:

  • Perform the PTP1B inhibition assay as described above, but with varying concentrations of both the substrate (pNPP) and the inhibitor (this compound).

  • Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

  • Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Analyze the plot:

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Noncompetitive inhibition: The lines will intersect on the x-axis.[1]

    • Uncompetitive inhibition: The lines will be parallel.

    • Mixed inhibition: The lines will intersect in the second or third quadrant.

Conclusion

The available data strongly suggest that this compound is a noncompetitive inhibitor of PTP1B. The provided protocols offer a standardized methodology for researchers to independently verify these findings and to further explore the therapeutic potential of this natural product. The diagrams of the signaling pathways illustrate the critical role of PTP1B and the potential impact of its inhibition by this compound on cellular metabolism. Further studies, including cell-based assays and in vivo models, are warranted to fully elucidate the pharmacological profile of this compound.

References

Phomoxanthone A: In Vitro Applications and Future In Vivo Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Phomoxanthone A (PXA) is a dimeric tetrahydroxanthone natural product isolated from the endophytic fungus Phomopsis longicolla.[1][2] Extensive in vitro research has demonstrated its potent biological activities, positioning it as a promising candidate for further drug development. This document summarizes the key in vitro findings and provides protocols based on published studies, while also highlighting the current gap in comprehensive in vivo animal model data.

Anticancer Activity (in vitro)

This compound has shown significant cytotoxic effects against a broad spectrum of human cancer cell lines, including those resistant to conventional chemotherapy agents like cisplatin.[1][2] Its primary mechanism of action involves the induction of apoptosis.

Key Findings:

  • Broad-Spectrum Cytotoxicity: PXA exhibits potent cytotoxic activity against various solid tumor and blood cancer cell lines with IC50 values in the submicromolar to low micromolar range.[1][2]

  • Activity in Drug-Resistant Cells: Notably, PXA retains its efficacy in cisplatin-resistant cancer cell lines, suggesting a mechanism of action that circumvents common drug resistance pathways.[2]

  • Selective Toxicity: Studies have indicated that PXA is significantly less active against healthy peripheral blood mononuclear cells (PBMCs) compared to cancer cells, suggesting a favorable selectivity index.[1][2]

  • Mechanism of Action: The anticancer effect of PXA is primarily attributed to the induction of caspase-3 dependent apoptosis.[1][2] It has been identified as a mitochondrial toxin that disrupts the inner mitochondrial membrane, leading to the release of pro-apoptotic factors.[3][4] Further studies have identified ATP synthase as a potential molecular target.[4]

  • Immunomodulatory Effects: PXA has been shown to activate murine T-lymphocytes, NK cells, and macrophages, suggesting a potential role in cancer immunotherapy.[1][5]

Antimicrobial and Antiparasitic Activities (in vitro)

Beyond its anticancer properties, this compound has demonstrated a range of antimicrobial and antiparasitic activities.

Key Findings:

  • Antimicrobial Activity: PXA has shown activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[6][7]

  • Antiparasitic Activity: The compound has been reported to be active against the promastigote forms of Leishmania amazonensis and the epimastigote forms of Trypanosoma cruzi.[6][7] It has also exhibited significant activity against Plasmodium falciparum, the parasite responsible for malaria.[6][8]

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic, antileishmanial, and trypanocidal activities of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)16.36 ± 1.96[5]

Note: The original literature mentions IC50 values in the high nanomolar or low micromolar range against several solid cancer cell lines and their cisplatin-resistant sub-cell lines, but specific values for a broader range of cell lines were not detailed in the provided search results.[2]

Table 2: In Vitro Antiparasitic Activity of this compound

ParasiteFormIC50 (µg/mL)Reference
Leishmania amazonensisPromastigote16.38[6][7]
Trypanosoma cruziEpimastigote28.61[6][7]

Experimental Protocols (in vitro)

The following are generalized protocols based on the methodologies described in the cited literature for assessing the in vitro activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity)

Objective: To determine if this compound induces caspase-3 dependent apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with this compound at a concentration close to the IC50 value for a specified time (e.g., 24 hours).

  • Harvest the cells and prepare a cell lysate according to the assay kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase-3 activity based on the manufacturer's protocol.

Signaling Pathway and Workflow Diagrams

PhomoxanthoneA_Apoptosis_Pathway PXA This compound Mito Mitochondria PXA->Mito IMM Inner Mitochondrial Membrane Disruption Mito->IMM CytC Cytochrome c Release IMM->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

InVitro_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action CellLines Cancer Cell Lines (Sensitive & Resistant) PXA_Treat This compound Treatment (Dose-Response) CellLines->PXA_Treat MTT MTT Assay (Cell Viability) PXA_Treat->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Caspase-3 Activity) IC50->Apoptosis_Assay Mito_Assay Mitochondrial Function Assays IC50->Mito_Assay Target_ID Target Identification (e.g., ATP Synthase Assay) IC50->Target_ID

Caption: General workflow for in vitro evaluation of this compound.

Future Directions: The Need for In Vivo Studies

While the in vitro data for this compound is compelling, a significant knowledge gap exists regarding its effects in living organisms. To advance PXA towards clinical application, the following in vivo studies in animal models are crucial:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of PXA.

  • Toxicology Studies: To determine the maximum tolerated dose (MTD) and to identify any potential toxicities in preclinical models.

  • Efficacy Studies: To evaluate the antitumor, antimicrobial, or antiparasitic activity of PXA in relevant animal models of disease.

  • Pharmacodynamic (PD) Studies: To correlate the drug exposure with the biological effect in the animal model.

References

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Phomoxanthone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomoxanthone A (PXA) is a mycotoxin derived from the endophytic fungus Phomopsis longicolla. It has been identified as a potent mitochondrial toxin that induces rapid depolarization of the inner mitochondrial membrane, making it a valuable tool for studying mitochondrial function and dysfunction.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate and measure mitochondrial membrane potential (ΔΨm) in cellular models. PXA's unique mechanism, which is distinct from classical uncouplers, involves the inhibition of the electron transport chain and the induction of inner mitochondrial membrane fragmentation, ultimately leading to apoptosis.[1][4]

Principle of Action

This compound acts as a mitochondrial toxin by disrupting the integrity and function of the inner mitochondrial membrane.[1][2] Unlike protonophoric uncouplers such as CCCP, which dissipate the proton gradient and increase respiration, PXA inhibits cellular respiration and the electron transport chain.[1][3] This inhibition leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm).[1] The depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and can be quantified using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

Quantitative Data

The following table summarizes the quantitative data regarding the effect of this compound on mitochondrial membrane potential.

ParameterCell LineValueReference
EC50 for ΔΨm LossRamos1.1 ± 0.3 µM[1]
IC50 for Cell Proliferation (MCF7)MCF716.36 ± 1.96 µM (24h)[5]

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently measuring the mitochondrial membrane potential using a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials

  • This compound (PXA)

  • Cell line of interest (e.g., Ramos, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • TMRE (Tetramethylrhodamine, Ethyl Ester) or TMRM (Tetramethylrhodamine, Methyl Ester)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) or CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

  • DMSO (Dimethyl sulfoxide)

  • Fluorescence microscope or flow cytometer

  • Black, clear-bottom 96-well plates (for microscopy) or flow cytometry tubes

Protocol for Measuring ΔΨm using Fluorescence Microscopy

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator to allow for attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare working solutions of PXA in pre-warmed complete cell culture medium at various concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a working solution of FCCP (e.g., 10 µM) in complete cell culture medium to be used as a positive control for mitochondrial depolarization.

  • Cell Treatment:

    • Remove the culture medium from the wells.

    • Add the PXA working solutions to the respective wells.

    • For control wells, add medium with the corresponding concentration of DMSO (vehicle control) and the FCCP working solution.

    • Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment duration (e.g., 1-3 hours).

  • Staining with TMRE:

    • Prepare a TMRE working solution (e.g., 100 nM) in pre-warmed complete cell culture medium.[1]

    • After the treatment period, add the TMRE working solution directly to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.[1]

  • Imaging:

    • Gently wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed PBS or imaging buffer to each well.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter set for TMRE (Excitation/Emission: ~549/575 nm).

    • Acquire images from multiple fields per well for accurate analysis.

  • Data Analysis:

    • Quantify the fluorescence intensity of the mitochondria in the captured images using image analysis software (e.g., ImageJ, CellProfiler).

    • Compare the fluorescence intensity of PXA-treated cells to the vehicle control and the FCCP-treated positive control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Protocol for Measuring ΔΨm using Flow Cytometry

  • Cell Preparation and Treatment:

    • Culture cells in suspension or detach adherent cells using a gentle method.

    • Adjust the cell density to approximately 1 x 10^6 cells/mL in complete cell culture medium.

    • Add the desired concentrations of this compound or vehicle control to the cell suspension.

    • Incubate for the desired treatment duration at 37°C in a 5% CO2 incubator.

  • Staining with TMRE:

    • Add TMRE to the cell suspension to a final concentration of 100 nM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for TMRE (e.g., blue laser for excitation and a detector around 575 nm).

    • Collect data for a sufficient number of events (e.g., 10,000 cells) for each sample.

    • Gate on the live cell population based on forward and side scatter properties.

    • Analyze the geometric mean fluorescence intensity of the TMRE signal. A leftward shift in the fluorescence histogram of PXA-treated cells compared to the control indicates mitochondrial depolarization.

Visualizations

PhomoxanthoneA_Mechanism cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Maintains ΔΨm Matrix Mitochondrial Matrix Ca_Store Ca2+ Store PXA This compound PXA->ETC Inhibits PXA->ATP_Synthase Inhibits PXA->Ca_Store Induces Release cluster_imm cluster_imm PXA->cluster_imm Disrupts & Fragments Apoptosis Apoptosis Pro_Apoptotic_Proteins Release of Pro-apoptotic Proteins Pro_Apoptotic_Proteins->Apoptosis Induces cluster_imm->Pro_Apoptotic_Proteins Leads to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Cell_Seeding 1. Seed Cells PXA_Prep 2. Prepare this compound and Control Solutions Cell_Seeding->PXA_Prep Cell_Treatment 3. Treat Cells with PXA (Vehicle, Positive Control) PXA_Prep->Cell_Treatment TMRE_Staining 4. Stain with TMRE Cell_Treatment->TMRE_Staining Imaging 5a. Fluorescence Microscopy TMRE_Staining->Imaging Flow_Cytometry 5b. Flow Cytometry TMRE_Staining->Flow_Cytometry Data_Analysis 6. Quantify Fluorescence Imaging->Data_Analysis Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Phomoxanthone A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Phomoxanthone A (PXA) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is a hydrophobic compound and is insoluble in water. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), ethanol, methanol, or acetone.[1][2] It is reported to be soluble in DMSO and methanol and slightly soluble in ethanol.[3][4]

Q2: Are there any stability concerns when using DMSO to dissolve this compound?

Yes, there are stability concerns with using DMSO. This compound has been reported to be unstable in DMSO, where it can readily isomerize to the less toxic compound, dicerandrol C.[1][3] It is strongly advised to dissolve this compound in DMSO immediately before use to minimize degradation.[1][3] Also, it is important to protect solutions of this compound from light.[1][3]

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture assays?

The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. For DMSO, a final concentration of ≤ 0.5% is widely considered safe for most cell lines, though some may tolerate up to 1%.[5] For ethanol, it is also recommended to keep the final concentration below 0.5% to 1%, as higher concentrations can be toxic to cells. It is always best practice to perform a solvent toxicity control experiment for your specific cell line and assay duration.

Q4: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?

Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Please refer to the Troubleshooting Guide: Compound Precipitation in Cell Culture Media below for detailed solutions.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

While DMSO and ethanol are the most commonly used solvents, other methods can be employed to enhance the solubility of hydrophobic compounds like xanthones. These include the use of co-solvents, surfactants, or encapsulation with cyclodextrins. These methods aim to create a more stable and soluble formulation for aqueous environments.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityImportant Notes
WaterInsoluble
DMSOSoluble[1]Unstable in solution; isomerizes over time. Prepare fresh solutions immediately before use.[1][3]
EthanolSoluble, Slightly soluble[3][4]Lower concentrations may be required compared to DMSO.
MethanolSoluble[1][2]
AcetoneSoluble[1][2]

Table 2: Recommended Final Concentrations of Common Solvents in Cell Culture

SolventRecommended Maximum Final Concentration (v/v)Considerations
DMSO≤ 0.5%[5]Cell line dependent; always include a solvent control. Higher concentrations can induce cellular stress.
Ethanol≤ 0.5% - 1%Cell line dependent; can be more toxic than DMSO for some cells. Always include a solvent control.

Troubleshooting Guides

Troubleshooting Compound Precipitation in Cell Culture Media
Symptom Possible Cause Suggested Solution
Immediate precipitation upon adding the stock solution to the medium.Rapid change in solvent polarity and localized high concentration of the compound.1. Improve Mixing Technique: Pre-warm the cell culture medium to 37°C. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.2. Serial Dilution: Instead of a single large dilution, perform serial dilutions in the aqueous medium.3. Lower Stock Concentration: Prepare a less concentrated stock solution in the organic solvent.
The medium becomes cloudy or shows precipitates after a period of incubation.Delayed precipitation due to compound instability or interaction with media components.1. pH Stability: Ensure the cell culture medium is properly buffered (e.g., with HEPES) as pH changes from cell metabolism can affect compound solubility.2. Interaction with Serum: Components in fetal bovine serum (FBS) can sometimes cause precipitation. Try reducing the serum concentration if your experiment allows, or test solubility in a serum-free medium first.3. Temperature Stability: Confirm that your compound is stable at 37°C for the duration of your experiment.
The desired final concentration of this compound is not achievable without precipitation.The kinetic solubility of the compound in the cell culture medium has been exceeded.1. Determine Kinetic Solubility: Perform an assay to find the maximum soluble concentration of this compound in your specific cell culture medium (see Protocol 2).2. Use Solubility Enhancers: Consider using co-solvents, surfactants, or cyclodextrins to increase the aqueous solubility of this compound (see Protocol 3).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For DMSO stocks, use immediately. For ethanol stocks, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Media

Objective: To determine the maximum concentration of this compound that remains in solution in a specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 600-700 nm

Procedure:

  • Prepare a serial dilution of the this compound stock solution in 100% DMSO in a separate 96-well plate.

  • Add 198 µL of the cell culture medium to the wells of the clear-bottom 96-well plate.

  • Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a 1% final DMSO concentration.

  • Include a negative control (medium with 1% DMSO only) and a blank (medium only).

  • Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour).

  • Measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The highest concentration that does not show a significant increase in absorbance compared to the negative control is the kinetic solubility.

Protocol 3: Using a Co-solvent to Improve this compound Solubility

Objective: To enhance the solubility of this compound in aqueous media using a co-solvent approach.

Materials:

  • This compound

  • DMSO

  • Polyethylene glycol 400 (PEG 400) or other biocompatible co-solvent

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • In a separate tube, prepare a co-solvent mixture (e.g., 10% DMSO, 40% PEG 400, 50% water). The ratios may need to be optimized.

  • Add the this compound stock solution to the co-solvent mixture and vortex to dissolve.

  • This co-solvent-drug solution can then be further diluted into the final aqueous assay buffer or cell culture medium.

  • Always perform a vehicle control with the same final concentration of the co-solvent mixture.

Mandatory Visualizations

Signaling Pathways

PhomoxanthoneA_Apoptosis_Pathway cluster_mito Mitochondrial Events PXA This compound Mitochondrion Mitochondrion PXA->Mitochondrion targets MMP Mitochondrial Membrane Potential (ΔΨm) Collapse PXA->MMP BaxBak Bax/Bak Activation PXA->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

PhomoxanthoneA_SHP1_Pathway PXA This compound SHP1 SHP1 (Protein Tyrosine Phosphatase) PXA->SHP1 inhibits STATs STATs SHP1->STATs dephosphorylates MAPK MAPK Pathway (ERK, JNK, p38) SHP1->MAPK inactivates NFkB NF-κB Pathway SHP1->NFkB inactivates UpstreamSignal Upstream Signaling (e.g., cytokine receptors) UpstreamSignal->STATs UpstreamSignal->MAPK UpstreamSignal->NFkB GeneExpression ↑ Inflammatory Gene Expression STATs->GeneExpression MAPK->GeneExpression NFkB->GeneExpression

Caption: this compound inhibits SHP1, leading to increased inflammatory signaling.

References

Navigating the Intricacies of Phomoxanthone A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Phomoxanthone A, a dimeric tetrahydroxanthone with promising anticancer activity, presents a formidable challenge to synthetic chemists. Its complex architecture, featuring a highly substituted tetrahydrofuran core with a sterically demanding tertiary ether and a regiochemically defined biaryl linkage, necessitates sophisticated synthetic strategies and meticulous experimental execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of this complex natural product.

Troubleshooting Guides

Challenge 1: Diastereoselective Formation of the Tetrahydrofuran Core and the Tertiary Ether Stereocenter

The construction of the highly substituted tetrahydrofuran ring with the correct relative and absolute stereochemistry, particularly the quaternary stereocenter of the tertiary ether, is a primary obstacle in the synthesis of the this compound monomer.

Frequently Encountered Issues & Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Low Diastereoselectivity in Cyclization - Steric hindrance impeding the desired transition state. - Insufficient facial bias in the cyclization precursor. - Inappropriate choice of cyclization method.- Employ Substrate Control: Introduce bulky protecting groups or directing groups to favor the desired diastereomer. - Utilize Palladium-Catalyzed Oxidative Cyclization: This method has shown promise in the diastereoselective synthesis of highly substituted tetrahydrofurans. Optimization of ligands and oxidants is crucial. - Explore Tandem Reactions: A Mukaiyama aldol-lactonization cascade can establish multiple stereocenters in a single step with high diastereoselectivity.
Failure of Intramolecular Etherification to Form the Tertiary Ether - Steric congestion around the tertiary alcohol and the electrophilic center. - Low nucleophilicity of the tertiary alcohol. - Unfavorable ring strain in the transition state.- Activate the Tertiary Alcohol: Convert the alcohol to a better nucleophile, for example, by using a strong, non-nucleophilic base to form the alkoxide in situ. - Use a Highly Electrophilic Carbon Source: Employ a more reactive electrophile for the cyclization, such as an epoxide opening or a reaction with a highly activated leaving group. - Consider an Oxidative Dearomatization-Cyclization Cascade: This approach can generate a reactive intermediate that facilitates the formation of the strained cyclic ether.

Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization for Tetrahydrofuran Synthesis

This protocol is adapted from methodologies successful in the synthesis of highly substituted tetrahydrofurans and may require optimization for the specific this compound intermediate.

  • Substrate Preparation: Synthesize the acyclic precursor containing a terminal alkene and a hydroxyl group positioned for a 5-exo-trig cyclization. Ensure appropriate protecting groups are in place on other functional groups.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the alkenol substrate in anhydrous THF or toluene.

  • Catalyst Addition: Add PdCl2 (5-10 mol%) and a co-oxidant such as 1,4-benzoquinone (1.5-2.0 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3), extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Quantitative Data from Analogous Systems:

Reaction TypeCatalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio
Pd-Catalyzed Oxidative CyclizationPdCl2 / BenzoquinoneTHF25-6060-85>10:1
Mukaiyama Aldol-LactonizationLewis Acid (e.g., TiCl4)CH2Cl2-78 to 070-90>20:1

Logical Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity in Cyclization substrate_control Modify Substrate: - Add bulky protecting group - Introduce directing group start->substrate_control catalyst_optimization Optimize Catalyst System: - Screen different Pd catalysts - Vary ligands and oxidants start->catalyst_optimization method_change Change Cyclization Method: - Tandem Mukaiyama Aldol-Lactonization - Intramolecular Haloetherification start->method_change analysis Analyze Diastereomeric Ratio substrate_control->analysis catalyst_optimization->analysis method_change->analysis analysis->start <10:1 d.r. success Desired Diastereoselectivity Achieved analysis->success >10:1 d.r.

Caption: Troubleshooting workflow for low diastereoselectivity.

Challenge 2: Regioselective Dimerization of Tetrahydroxanthone Monomers

The C4-C4' linkage in this compound requires a highly regioselective carbon-carbon bond formation between two complex and sterically hindered phenol-containing monomers.

Frequently Encountered Issues & Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Low Yield of Dimer - Steric hindrance preventing efficient coupling. - Competing side reactions (e.g., homocoupling of one monomer if a cross-coupling strategy is used). - Decomposition of starting materials or product under harsh reaction conditions.- Utilize Pre-functionalized Monomers: Employ Suzuki-Miyaura or Stille coupling with monomers functionalized with boronic acids/esters or stannanes, respectively. - Optimize Catalyst and Ligands: Screen different palladium catalysts and phosphine ligands to improve catalytic activity and stability. - Employ Milder Reaction Conditions: Use lower temperatures and carefully controlled addition of reagents to minimize side reactions.
Formation of Regioisomers - Multiple reactive sites on the phenol ring with similar reactivity. - Radical-based oxidative coupling mechanisms lacking regiocontrol.- Directed Ortho-Metalation: Use a directing group to selectively functionalize the C4 position before coupling. - Biomimetic Approach with Selective Oxidants: While challenging, exploring enzyme-mimicking catalysts that can recognize the specific electronic and steric environment of the C4 position could be a long-term strategy. The biosynthesis involves a cytochrome P450 enzyme for this step.

Experimental Protocol: Suzuki-Miyaura Coupling for Dimerization

This protocol is a general guideline and requires optimization for the specific this compound monomers.

  • Monomer Preparation: Synthesize the two monomer fragments, one functionalized as a boronic acid or ester at the C4 position, and the other as an aryl halide (e.g., iodide or bromide) at the C4' position.

  • Reaction Setup: In a degassed solvent (e.g., dioxane/water or toluene/ethanol/water mixture), combine the aryl halide monomer, the boronic acid/ester monomer (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equivalents).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and purify the product by column chromatography.

Quantitative Data from Analogous Dimerizations:

Coupling MethodCatalystBaseSolventTemp (°C)Yield (%)
Suzuki-MiyauraPd(PPh3)4K2CO3Toluene/EtOH/H2O9050-70
Stille CouplingPd2(dba)3 / P(fur)3-Toluene10040-60
Cu-mediatedCu(I) salt-DMF8030-50

Logical Pathway for Dimerization Strategy

G start Synthesize this compound Dimer oxidative_coupling Direct Oxidative Coupling start->oxidative_coupling suzuki Suzuki-Miyaura Coupling start->suzuki stille Stille Coupling start->stille low_yield Low Yield / Regioisomers oxidative_coupling->low_yield high_yield High Yield & Regioselectivity suzuki->high_yield stille->high_yield

Caption: Comparison of dimerization strategies.

Challenge 3: Protecting Group Strategy

The numerous hydroxyl and carbonyl groups of the this compound monomer require a robust and orthogonal protecting group strategy to avoid unwanted side reactions during the synthesis.

Frequently Encountered Issues & Troubleshooting Strategies

IssuePotential CauseRecommended Solution
Protecting Group Instability - Protecting group is not stable to the reaction conditions of a subsequent step.- Select More Robust Protecting Groups: For acidic conditions, consider using silyl ethers like TIPS or TBDPS. For basic conditions, benzyl ethers are often more stable. - Re-evaluate the Synthetic Route: It may be necessary to change the order of reactions to accommodate the lability of a particular protecting group.
Difficulty in Deprotection - Steric hindrance around the protecting group preventing reagent access. - The protecting group is too stable and requires harsh conditions for removal, leading to product decomposition.- Choose More Labile Protecting Groups: For late-stage deprotection, consider using protecting groups that can be removed under mild conditions, such as PMB ethers (removed by DDQ or CAN) or silyl ethers (removed by TBAF). - Use a Two-Stage Deprotection Strategy: If multiple protecting groups of the same type are present, it may be possible to selectively deprotect one by carefully controlling the reaction time and stoichiometry of the deprotecting agent.
Lack of Orthogonality - Multiple protecting groups are removed under the same conditions.- Plan a Comprehensive Protecting Group Scheme: Before starting the synthesis, map out the entire route and select a set of orthogonal protecting groups (e.g., silyl ethers, benzyl ethers, and esters) that can be removed selectively without affecting each other.

Recommended Protecting Groups for Tetrahydroxanthone Synthesis

Functional GroupProtecting GroupDeprotection Conditions
Phenolic HydroxylBenzyl (Bn)H2, Pd/C
para-Methoxybenzyl (PMB)DDQ, CAN
Aliphatic Hydroxyltert-Butyldimethylsilyl (TBS)TBAF, HF-Pyridine
Triisopropylsilyl (TIPS)TBAF, HF-Pyridine (more stable than TBS)
Carboxylic AcidMethyl or Ethyl EsterLiOH, NaOH
tert-Butyl EsterTFA, HCl

Protecting Group Strategy Workflow

G start Plan Protecting Group Strategy identify_fg Identify all Functional Groups start->identify_fg list_reactions List all Reaction Conditions identify_fg->list_reactions select_orthogonal Select Orthogonal Protecting Groups list_reactions->select_orthogonal plan_sequence Plan Protection/Deprotection Sequence select_orthogonal->plan_sequence execute Execute Synthesis plan_sequence->execute troubleshoot Troubleshoot Issues execute->troubleshoot Problem Occurs success Successful Synthesis execute->success No Issues troubleshoot->start Re-evaluate Strategy

Caption: Workflow for planning a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the total synthesis of this compound?

A1: The most significant challenge is the diastereoselective construction of the highly substituted tetrahydrofuran core of the monomer, which includes a sterically hindered tertiary ether.[1] Achieving the correct relative and absolute stereochemistry at multiple contiguous stereocenters is a complex task.

Q2: Why is the dimerization step to form the C4-C4' biaryl bond so difficult?

A2: The dimerization is challenging due to the steric hindrance around the coupling sites on the two bulky tetrahydroxanthone monomers. Furthermore, direct oxidative coupling of the phenolic precursors often leads to a mixture of regioisomers and low yields. The biosynthesis of this compound utilizes a specific cytochrome P450 enzyme to achieve this regioselectivity, a level of control that is difficult to replicate with small molecule reagents.[2][3]

Q3: Are there any successful total syntheses of this compound reported to date?

A3: As of the latest literature review, a completed total synthesis of this compound has not been reported in a peer-reviewed journal. However, synthetic studies on closely related dimeric tetrahydroxanthones, such as the secalonic acids, provide valuable insights into potential strategies and troubleshooting for the key challenges.

Q4: What analytical techniques are most crucial for characterizing the intermediates and final product?

A4: A combination of high-resolution mass spectrometry (HRMS) and advanced NMR techniques (1H, 13C, COSY, HSQC, HMBC, and NOESY) is essential for structural elucidation and stereochemical assignment of the complex intermediates and the final this compound product. Chiral chromatography (e.g., HPLC or SFC) is also critical for determining enantiomeric excess at various stages.

Q5: What safety precautions should be taken when working on the synthesis of this compound?

A5: this compound and its analogues have demonstrated potent biological activity, including cytotoxicity against cancer cell lines.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations of the final compound and potent intermediates should be carried out in a well-ventilated fume hood. Standard laboratory safety procedures for handling organic solvents and reagents should be strictly followed.

References

Technical Support Center: Overcoming Resistance to Phomoxanthone A in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phomoxanthone A (PXA). The content addresses potential issues related to cellular resistance and offers guidance on experimental design and data interpretation.

Introduction

This compound (PXA) is a potent natural product with significant anti-cancer properties, demonstrating efficacy even in cell lines resistant to conventional chemotherapeutics like cisplatin.[1][2][3][4] Its primary mechanism of action involves the induction of apoptosis through mitochondrial disruption.[3][5][6] While PXA is effective in many cancer models, the potential for acquired resistance is a critical consideration in pre-clinical development. This guide provides a framework for identifying and potentially overcoming resistance to PXA in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound induces apoptosis in cancer cells primarily by targeting mitochondria.[6] Key effects include the rapid depolarization of the inner mitochondrial membrane, inhibition of the electron transport chain and ATP synthase, and a significant release of mitochondrial calcium (Ca2+).[5][7][8] This cascade of events leads to the activation of caspase-3 and caspase-7, culminating in programmed cell death.[2][3][9]

Q2: My cancer cell line shows high intrinsic resistance to PXA. What are the possible reasons?

A2: Intrinsic resistance to PXA could be multifactorial. Based on its known mechanism, potential reasons include:

  • Altered Mitochondrial Calcium Homeostasis: The cell line may have enhanced mechanisms for buffering or extruding mitochondrial calcium, thus mitigating the apoptotic signal triggered by PXA-induced Ca2+ release.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins of the Bcl-2 family could inhibit the mitochondrial pathway of apoptosis.

  • Differences in Mitochondrial Bioenergetics: Cell lines with a greater reliance on glycolysis over oxidative phosphorylation may be less sensitive to agents that disrupt mitochondrial function.

  • Drug Efflux Pumps: Although not extensively documented for PXA, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance.

Q3: I've observed a decrease in PXA sensitivity in my cell line after prolonged treatment. How can I confirm acquired resistance?

A3: To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the treated cell line with the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and an increased IC50 value would indicate acquired resistance. It is also crucial to ensure the stability of your PXA stock solution, as the compound can be unstable in certain solvents like DMSO.[6]

Q4: Can this compound be effective against cancer cells that are resistant to other drugs?

A4: Yes, several studies have shown that PXA is effective against cancer cell lines that are resistant to cisplatin.[1][2][3][4] Its unique mitochondrial target and mechanism of action may circumvent the resistance mechanisms developed against DNA-damaging agents like cisplatin.

Troubleshooting Guides

Issue 1: Higher than expected IC50 values for PXA in a sensitive cell line.
Possible Cause Troubleshooting Step
Degradation of PXA stock Prepare fresh dilutions of PXA from a new stock for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
Suboptimal cell health Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Culture conditions should be consistent.
Incorrect cell seeding density Optimize cell seeding density to ensure that cells are not over-confluent at the end of the assay period, as this can affect drug sensitivity.
Assay interference If using a colorimetric assay like MTT, consider potential interference from PXA, which is a yellow solid.[6] Run appropriate controls (PXA in media without cells) to check for background absorbance.
Issue 2: Cell line has developed resistance to PXA.
Investigative Approach Experimental Protocol Expected Outcome if Resistance Mechanism is Present
Altered Mitochondrial Function Measure mitochondrial membrane potential using a fluorescent probe (e.g., TMRE, JC-1).Resistant cells may show a smaller decrease in mitochondrial membrane potential upon PXA treatment compared to sensitive cells.
Changes in Calcium Signaling Monitor mitochondrial and cytosolic Ca2+ levels using fluorescent indicators (e.g., Rhod-2 AM, Fura-2 AM) after PXA treatment.Resistant cells might exhibit a blunted mitochondrial Ca2+ release or faster cytosolic Ca2+ clearance.
Caspase Activation Perform a caspase-3/7 activity assay.Resistant cells will show significantly lower caspase-3/7 activation in response to PXA.
Expression of Efflux Pumps Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of common ABC transporters (e.g., MDR1, MRP1).An upregulation of specific efflux pumps may be observed in the resistant cell line.
Inhibition of Protein Tyrosine Phosphatases As PXA and PXB can inhibit SHP1, SHP2, and PTP1B, investigate downstream signaling pathways such as MAPK and NF-κB.[9][10][11]Alterations in these pathways might contribute to a pro-survival phenotype in resistant cells.

Data Presentation

Table 1: Cytotoxicity of this compound (PXA) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
DG75B lymphoma0.1 - 0.5Not Specified[7]
Jurkat J16T cell lymphomaNot Specified (induces Ca2+ flux)Calcium Flux Assay[7]
RamosBurkitt lymphomaNot Specified (induces Ca2+ flux)Calcium Flux Assay[7]
A2780Ovarian CancerHigh nanomolar to low micromolarMTT[3]
A2780cisCisplatin-Resistant Ovarian CancerHigh nanomolar to low micromolarMTT[3]
J82Bladder CancerHigh nanomolar to low micromolarMTT[3]
J82cisCisplatin-Resistant Bladder CancerHigh nanomolar to low micromolarMTT[3]
MCF7Breast Cancer16.36 ± 1.96Proliferation Assay[10]
HL60Promyelocytic LeukemiaCytotoxic at 0.01 - 100.0 µg/mLMTT, Neutral Red[12]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effects of PXA on cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of PXA (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

2. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Objective: To assess the effect of PXA on mitochondrial integrity.

  • Methodology:

    • Culture cells in a suitable format (e.g., 96-well black-walled plates or culture dishes).

    • Treat cells with PXA for a short duration (e.g., 1-6 hours). Include a positive control such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).

    • Load the cells with a fluorescent ΔΨm indicator dye (e.g., TMRE or JC-1) according to the manufacturer's instructions.

    • Analyze the fluorescence using a fluorescence microscope, flow cytometer, or plate reader.

    • A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial membrane depolarization.

3. Caspase-3/7 Activity Assay

  • Objective: To quantify the activation of executioner caspases, a hallmark of apoptosis.

  • Methodology:

    • Seed cells in a 96-well plate and treat with PXA for the desired time.

    • Use a commercially available caspase-3/7 activity assay kit. These kits typically provide a proluminescent substrate that is cleaved by active caspase-3/7.

    • Add the caspase reagent to the wells and incubate as per the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

    • An increase in luminescence is directly proportional to the amount of active caspase-3/7.

Visualizations

cluster_PXA_Action This compound (PXA) Action cluster_Mitochondrial_Events Mitochondrial Events cluster_Apoptosis Apoptosis Induction PXA This compound Mito Mitochondrion PXA->Mito Targets Ca_Release Mitochondrial Ca2+ Release Mito->Ca_Release MMP_Loss ΔΨm Depolarization Mito->MMP_Loss ATP_Synthase ATP Synthase Inhibition Mito->ATP_Synthase ETC_Inhibition ETC Inhibition Mito->ETC_Inhibition Caspase Caspase-3/7 Activation Ca_Release->Caspase MMP_Loss->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced apoptosis pathway.

Start Cell line shows decreased sensitivity to PXA Confirm Confirm Resistance: Compare IC50 to parental line Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Mito_Potential Measure ΔΨm Investigate->Mito_Potential Ca_Flux Assess Ca2+ Flux Investigate->Ca_Flux Efflux Check ABC Transporter Expression Investigate->Efflux Apoptosis Measure Caspase Activity Investigate->Apoptosis Outcome1 Blunted mitochondrial dysfunction Mito_Potential->Outcome1 Ca_Flux->Outcome1 Outcome2 Increased drug efflux Efflux->Outcome2 Outcome3 Blocked apoptotic signaling Apoptosis->Outcome3 cluster_Target Target Site Alteration cluster_Efflux Decreased Drug Accumulation cluster_Signaling Signaling Pathway Alterations Resistance Resistance to this compound Mito_Struct Altered Mitochondrial Membrane Composition Resistance->Mito_Struct ATP_Synthase_Mut ATP Synthase Mutation Resistance->ATP_Synthase_Mut Efflux_Pumps Upregulation of ABC Transporters Resistance->Efflux_Pumps Anti_Apoptotic Overexpression of Anti-Apoptotic Proteins (e.g., Bcl-2) Resistance->Anti_Apoptotic Ca_Buffering Enhanced Mitochondrial Ca2+ Buffering/Efflux Resistance->Ca_Buffering

References

Phomoxanthone A nanoformulation for improved bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phomoxanthone A (PXA) nanoformulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions encountered during the experimental process of developing and evaluating PXA nanoformulations for improved bioavailability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, characterization, and in vitro/in vivo testing of this compound nanoformulations.

Problem/Observation Potential Cause Suggested Solution
Low Encapsulation Efficiency of PXA 1. Poor solubility of PXA in the chosen lipid or polymer matrix. 2. Inefficient mixing during nanoformulation preparation. 3. Suboptimal drug-to-carrier ratio.1. Screen different biocompatible lipids or polymers to find one with better PXA solubility. 2. Optimize homogenization or sonication parameters (time, power) to ensure thorough mixing.[1][2] 3. Perform a dose-response study to determine the optimal PXA-to-carrier ratio for maximum encapsulation.
Inconsistent Particle Size and High Polydispersity Index (PDI) 1. Inadequate control over formulation parameters. 2. Aggregation of nanoparticles during preparation or storage. 3. Issues with the manufacturing process, such as inconsistent mixing speed or temperature.[3]1. Precisely control parameters such as temperature, pH, and stirring rate during formulation. 2. Incorporate stabilizers or surface-modifying agents (e.g., PEGylated lipids) to prevent aggregation.[4] 3. For larger scale production, consider using microfluidics for more controlled and reproducible mixing.[3]
Poor In Vitro Drug Release Profile 1. PXA is too strongly entrapped within the nanoparticle core. 2. The nanoformulation is not degrading or releasing the drug in the desired release medium.1. Modify the composition of the nanoformulation to include components that facilitate drug release (e.g., more fluid lipids in a lipid nanoparticle formulation). 2. Adjust the pH or enzymatic conditions of the release medium to better mimic the target physiological environment.
Low Cellular Uptake in In Vitro Assays 1. The nanoparticle surface is not conducive to cellular interaction. 2. The particle size is not optimal for endocytosis by the target cells.1. Functionalize the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that bind to receptors on the target cells. 2. Optimize the nanoformulation to achieve a particle size range known to be efficient for cellular uptake (typically below 200 nm).[5]
Unexpected Cytotoxicity in Control Nanoformulation (without PXA) 1. The chosen lipids, polymers, or surfactants have inherent toxicity. 2. Residual organic solvents from the preparation process.1. Screen different formulation components for their biocompatibility and select those with the lowest toxicity. 2. Ensure complete removal of organic solvents through appropriate methods like evaporation or dialysis.[6]
Difficulty in Scaling Up the Nanoformulation Process 1. The laboratory-scale method is not directly transferable to larger volumes. 2. Batch-to-batch variability in nanoparticle characteristics.[7][8]1. Transition from batch processing to a continuous manufacturing process like microfluidics or high-pressure homogenization.[1][3] 2. Implement robust quality control measures at each step of the scaled-up process to ensure consistency.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and application of this compound nanoformulations.

1. Why is a nanoformulation of this compound necessary?

This compound (PXA) has poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy when administered conventionally.[9] Nanoformulations, such as lipid-based or polymeric nanoparticles, can encapsulate PXA, improving its solubility, protecting it from premature degradation, and potentially enabling targeted delivery to specific cells or tissues.[][11] This can lead to enhanced bioavailability and a better therapeutic outcome.

2. What type of nanoformulation is best suited for this compound?

The optimal nanoformulation depends on the specific application. Lipid-based nanoparticles (e.g., Solid Lipid Nanoparticles, Nanostructured Lipid Carriers) are often a good choice for hydrophobic drugs like PXA due to their biocompatibility and ability to encapsulate lipophilic molecules.[2][12] Polymeric nanoparticles can also be used and offer advantages in terms of controlled release and surface functionalization.[5]

3. What are the critical quality attributes to monitor for a this compound nanoformulation?

Key quality attributes include:

  • Particle Size and Polydispersity Index (PDI): These affect the stability, in vivo distribution, and cellular uptake of the nanoparticles.[13]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and influences their stability in suspension and interaction with biological membranes.

  • Encapsulation Efficiency and Drug Loading: These parameters determine the amount of PXA successfully incorporated into the nanoparticles and are crucial for dosage calculations.

  • In Vitro Drug Release Profile: This provides insights into how PXA will be released from the nanoformulation over time.

4. How does the this compound nanoformulation induce cell death?

This compound is known to be a mitochondrial toxin.[9] It disrupts the inner mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent activation of caspase-dependent apoptosis.[14][15] The nanoformulation is designed to efficiently deliver PXA to the target cells, where it can then exert its effect on the mitochondria.

5. Are there any safety concerns with using nanoformulations?

While nanoformulations offer many advantages, it is essential to evaluate their potential toxicity.[13] This includes assessing the toxicity of the nanoparticle components themselves (the "empty" vehicle) and the final PXA-loaded nanoformulation. Biocompatibility and biodegradability of the chosen materials are critical considerations.[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the preparation and characterization of a hypothetical lipid-based this compound nanoformulation.

Protocol 1: Preparation of PXA-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Materials:

  • This compound (PXA)

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Purified Water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the desired amount of PXA in the molten lipid to form the lipid phase.

  • Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the lipid phase and mix using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a hot oil-in-water pre-emulsion.[1]

  • Cool the pre-emulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • The resulting SLN dispersion can be further processed or purified as needed.

Protocol 2: Characterization of PXA-Loaded SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the SLN dispersion with purified water.
  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size and PDI.
  • Use the same instrument, equipped with an electrode, to measure the zeta potential.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

  • Centrifuge the SLN dispersion at high speed to separate the nanoparticles from the aqueous phase containing unencapsulated PXA.
  • Quantify the amount of free PXA in the supernatant using a validated analytical method (e.g., HPLC).
  • Calculate EE% and DL% using the following formulas:
  • EE% = [(Total amount of PXA - Amount of free PXA) / Total amount of PXA] x 100
  • DL% = [(Total amount of PXA - Amount of free PXA) / Total weight of nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Place a known amount of the PXA-loaded SLN dispersion in a dialysis bag with a specific molecular weight cut-off.
  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37°C with constant stirring.
  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
  • Analyze the concentration of PXA in the collected samples by HPLC to determine the cumulative drug release over time.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

PhomoxanthoneA_Apoptosis_Pathway PXA_Nano PXA Nanoformulation Cell_Membrane Cellular Uptake (Endocytosis) PXA_Nano->Cell_Membrane PXA_Release PXA Release Cell_Membrane->PXA_Release Mitochondrion Mitochondrion PXA_Release->Mitochondrion IMM_Disruption Inner Mitochondrial Membrane Disruption Mitochondrion->IMM_Disruption PXA Action Cytochrome_c Cytochrome c Release IMM_Disruption->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow for Nanoformulation Characterization

Nanoformulation_Characterization_Workflow Preparation PXA Nanoformulation Preparation Physicochemical Physicochemical Characterization Preparation->Physicochemical InVitro In Vitro Evaluation Preparation->InVitro Size_PDI Particle Size & PDI (DLS) Physicochemical->Size_PDI Zeta Zeta Potential (DLS) Physicochemical->Zeta EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Physicochemical->EE_DL Data_Analysis Data Analysis & Interpretation Size_PDI->Data_Analysis Zeta->Data_Analysis EE_DL->Data_Analysis Release Drug Release (Dialysis & HPLC) InVitro->Release Uptake Cellular Uptake (e.g., Flow Cytometry) InVitro->Uptake Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity Release->Data_Analysis Uptake->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow for the characterization of PXA nanoformulations.

References

Technical Support Center: Phomoxanthone A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phomoxanthone A (PXA) cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and providing clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?

This compound is a potent mitochondrial toxin.[1][2][3] Its primary mechanism involves the disruption of the inner mitochondrial membrane, leading to a cascade of events that culminate in apoptosis.[1][2] Key effects include the rapid depolarization of the mitochondrial membrane potential (ΔΨm), inhibition of the electron transport chain (ETC) and cellular respiration, and a significant release of mitochondrial Ca2+.[1][4][5] This mitochondrial dysfunction triggers the release of pro-apoptotic factors, leading to the activation of caspases and programmed cell death.[1][6][7]

Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes?

Inconsistent results in cytotoxicity assays can stem from several factors:

  • Compound Instability: this compound is unstable when dissolved in dimethyl sulfoxide (DMSO), where it can isomerize into a less toxic compound.[1] It is crucial to dissolve PXA in DMSO immediately before use and to use freshly prepared solutions.

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.[8]

  • Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve PXA can be toxic to cells. It is important to keep the final solvent concentration low and consistent across all wells, including controls.[8]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and lead to variable results.[8]

Q3: My positive control is not showing the expected level of cytotoxicity. What should I do?

If your positive control is not performing as expected, consider the following:

  • Compound Degradation: The positive control agent may have degraded due to improper storage. Prepare fresh dilutions from a reliable stock.[8]

  • Incorrect Concentration: The concentration of the positive control might be too low for the specific cell line or experimental conditions. A dose-response curve for the positive control can help determine the optimal concentration.[8]

  • Cell Line Resistance: The cell line being used might be resistant to the chosen positive control. Ensure the control is appropriate for your specific cells.[8]

Q4: Can this compound affect non-cancerous cell lines?

Yes, this compound has been shown to exhibit cytotoxicity against various cell types, not limited to cancer cells.[4] For instance, it has demonstrated toxicity towards Vero cells.[4] Therefore, it is essential to include appropriate non-cancerous cell lines in your experimental design to assess the selectivity of its cytotoxic effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound
Potential Cause Troubleshooting Step
This compound Instability Prepare fresh stock solutions of PXA in DMSO immediately before each experiment. Avoid repeated freeze-thaw cycles.[1]
Cell Density Variation Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Use a hemocytometer or automated cell counter for accurate cell counts.[8]
Assay Incubation Time The optimal incubation time with PXA can vary between cell lines. Perform a time-course experiment to determine the ideal duration for your specific cells.
Incomplete Formazan Solubilization (MTT Assay) Ensure complete dissolution of the formazan crystals by vigorous mixing or shaking before reading the absorbance.[9]
Issue 2: High Background Signal in Control Wells
Potential Cause Troubleshooting Step
Media Components Phenol red and serum in the culture medium can contribute to background absorbance. Use a background control with medium only to subtract these values. For some assays, switching to a serum-free or phenol red-free medium during the final steps may be necessary.[9][10]
Reagent Contamination Ensure all reagents are sterile and free from contamination. Microbial contamination can lead to a high background signal.[8]
High Cell Seeding Density Overcrowding of cells can lead to spontaneous cell death, increasing the background signal in assays like the LDH assay. Optimize the initial cell seeding density.[8]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from damaged cells.

Materials:

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Appropriate cell culture medium

  • Lysis solution (for maximum LDH release control)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with different concentrations of this compound and controls. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).[10]

  • Incubate for the desired duration.

  • Carefully collect the supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

  • Incubate for the recommended time at room temperature, protected from light.[12]

  • Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.[13]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound against various cell lines.

Cell LineCell TypeIC50 (µM)AssayReference
DG75Human B lymphoma0.1 - 0.5Not Specified[5]
Jurkat J16Human T cell lymphomaNot SpecifiedNot Specified[5]
RamosHuman Burkitt lymphomaNot SpecifiedNot Specified[5]
A2780Ovarian CancerHigh nanomolar to low micromolarMTT[7]
J82Bladder CancerHigh nanomolar to low micromolarMTT[7]
MCF7Breast Cancer16.36 ± 1.96 (24h)Not Specified[14]
KBOral CancerNot SpecifiedNot Specified[4]
BC-1Breast CancerNot SpecifiedNot Specified[4]
L. amazonensisLeishmania16.38 µg/mLNot Specified[4][15]
T. cruziTrypanosoma28.61 µg/mLNot Specified[4][15]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

PhomoxanthoneA_Pathway This compound-Induced Apoptosis Pathway PXA This compound Mitochondria Mitochondria PXA->Mitochondria IMM Inner Mitochondrial Membrane Disruption Mitochondria->IMM Ca2_Release Mitochondrial Ca2+ Release IMM->Ca2_Release MMP_Loss ΔΨm Depolarization IMM->MMP_Loss ETC_Inhibition ETC Inhibition IMM->ETC_Inhibition Pro_Apoptotic Release of Pro-Apoptotic Factors (e.g., Cytochrome c) MMP_Loss->Pro_Apoptotic Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Pro_Apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

General Workflow for a Cytotoxicity Assay

Cytotoxicity_Assay_Workflow General Workflow for Cytotoxicity Assays Start Start Cell_Seeding Seed Cells in 96-Well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Treatment Treat with this compound and Controls Incubation1->Treatment Incubation2 Incubate for Desired Time Treatment->Incubation2 Assay_Reagent Add Assay Reagent (e.g., MTT, LDH substrate) Incubation2->Assay_Reagent Incubation3 Incubate as per Protocol Assay_Reagent->Incubation3 Measurement Measure Signal (Absorbance/Fluorescence) Incubation3->Measurement Data_Analysis Data Analysis (e.g., IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for performing cytotoxicity assays.

References

methods for purifying Phomoxanthone A from fungal extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of Phomoxanthone A (PXA) from fungal extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary fungal sources for this compound? this compound is a dimeric tetrahydroxanthone predominantly isolated from endophytic fungi of the Phomopsis genus, often found in association with mangrove plants.[1][2][3][4] It has also been successfully isolated from the genus Paecilomyces.[5][6]

Q2: What is the recommended solvent for initial extraction from the fungal culture? Methanol is commonly used for the initial maceration and extraction from the fungal biomass (e.g., rice culture).[5] This step serves to both kill the fungus and extract the secondary metabolites. The resulting methanol extract is then typically concentrated and partitioned with a solvent like ethyl acetate.[7]

Q3: How can I monitor the purification process during column chromatography? Thin-Layer Chromatography (TLC) is an effective method for monitoring fractions. The purification of the ethyl acetate soluble fraction can be monitored on TLC plates, which show a characteristic intense blue coloration for this compound when stained with 10% vanillin in H₂SO₄.[7]

Q4: What are the solubility and stability characteristics of this compound? this compound is a pale yellow solid soluble in DMSO, methanol, acetone, and ethanol.[8] It is sparingly soluble in ethanol and insoluble in water.[9] Critical Stability Note: this compound is unstable when dissolved in dimethyl sulfoxide (DMSO) for extended periods, as it can readily isomerize into the less active compound dicerandrol C. It is recommended to prepare lyophilized aliquots and dissolve them in DMSO immediately before use for biological assays.[9]

Q5: How should purified this compound be stored? For short-term storage, keep it at +4°C.[8] For long-term stability, especially in solution, it is advisable to store it as small, lyophilized aliquots to avoid repeated freeze-thaw cycles and degradation, particularly if DMSO is used as a solvent.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Extraction 1. Inefficient fungal culture conditions leading to low PXA production. 2. Incomplete extraction from the biomass.1. Optimize fungal growth parameters (media, temperature, incubation time). Rice has been used as a successful culture medium.[7] 2. Ensure thorough maceration of the fungal biomass in methanol and allow sufficient extraction time (e.g., 24 hours).[5]
Compound Fails to Bind to Silica Gel Column The solvent system is too polar, causing the compound to elute immediately.Start with a highly nonpolar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity with a solvent like ethyl acetate.[7]
Poor Separation of this compound from Contaminants 1. Inappropriate solvent gradient during column chromatography. 2. Column overloading. 3. Co-elution with structurally similar compounds (e.g., Phomoxanthone B, deacetylated derivatives).[3][4]1. Use a slow, shallow gradient of n-hexane:ethyl acetate to improve resolution.[7] 2. Reduce the amount of crude extract loaded onto the column. 3. Consider using High-Performance Liquid Chromatography (HPLC) for final purification steps if baseline separation is not achieved.
This compound Degrades During Purification 1. This compound may be sensitive to the acidity of standard silica gel.[10] 2. Prolonged exposure to certain solvents (like DMSO) during processing.[9]1. Perform a stability test on a small scale by spotting the extract on a TLC plate and letting it sit for several hours before developing to check for degradation.[10] If degradation occurs, consider using deactivated (neutral) silica or an alternative stationary phase like alumina. 2. Minimize the time the compound spends in solution, especially in DMSO. Evaporate solvents under reduced pressure and at low temperatures.
Fractions Containing PXA are Very Dilute The compound eluted in a broad band, spreading across many fractions.Try to optimize elution conditions to achieve a sharper peak. This can involve adjusting the solvent gradient or stopping the flow intermittently during elution to allow the compound to concentrate into a smaller volume.

Quantitative Data

The following table summarizes representative quantitative data from a published purification protocol.

ParameterValueSource FungusStarting MaterialReference
Yield of this compound 30.0 mgPhomopsis sp. IM 41-11000 g rice culture[7]
Yield of 12-O-deacetyl-phomoxanthone A 19.0 mgPhomopsis sp. IM 41-11000 g rice culture[7]
Purity (Commercial Standard) >97%Phoma sp.N/A

Experimental Protocols

Protocol: Extraction and Purification of this compound from Fungal Culture

This protocol is based on methodologies described in the literature for isolating this compound from Phomopsis species.[3][7]

1. Fungal Cultivation and Extraction: a. Cultivate the fungal strain (Phomopsis sp.) on sterile, steamed rice medium (e.g., 1000 g total) in multiple flasks or petri dishes. b. Incubate at 25°C for 4 weeks in stationary culture. c. After incubation, macerate the entire rice culture with methanol (MeOH) and let it soak for 24 hours to stop fungal growth and extract metabolites. d. Filter the mixture to separate the biomass from the methanol extract. e. Concentrate the methanol extract in vacuo to obtain an aqueous suspension.

2. Liquid-Liquid Partitioning: a. Partition the resulting aqueous concentrate with an equal volume of n-hexane to remove nonpolar lipids and impurities. Discard the n-hexane layer. b. Subsequently, partition the remaining aqueous layer with ethyl acetate (EtOAc) multiple times. c. Combine the ethyl acetate layers and evaporate the solvent under reduced pressure to yield the crude EtOAc extract.

3. Silica Gel Column Chromatography: a. Prepare a silica gel column packed with an appropriate amount of silica gel in n-hexane. b. Dissolve the crude EtOAc extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. c. Gently load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column using a stepwise or gradient elution system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100), followed by an EtOAc:MeOH wash.[7] e. Collect fractions of a suitable volume (e.g., 20-50 mL).

4. Fraction Analysis and Final Purification: a. Monitor the collected fractions by TLC. Spot a small amount from each fraction on a silica gel TLC plate. b. Develop the TLC plate in a suitable mobile phase (e.g., n-hexane:EtOAc 80:20).[7] c. Visualize the spots under UV light and by staining with a 10% vanillin solution in sulfuric acid, followed by gentle heating. This compound will appear as an intense blue spot.[7] d. Combine the fractions containing pure this compound. e. Evaporate the solvent to obtain the purified compound, which should appear as a yellow amorphous powder.[7] f. Confirm the structure and purity using spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow for this compound Purification

The following diagram illustrates the general workflow for the extraction and purification of this compound from a fungal source.

G A Fungal Culture (e.g., Phomopsis sp. on Rice) B Extraction (Maceration with Methanol) A->B C Filtration & Concentration B->C D Liquid-Liquid Partitioning (vs. n-Hexane, then Ethyl Acetate) C->D E Crude Ethyl Acetate Extract D->E F Silica Gel Column Chromatography (n-Hexane:EtOAc Gradient) E->F G Fraction Collection F->G H TLC Analysis (Vanillin-H2SO4 Stain) G->H Monitoring I Pooling of Pure Fractions H->I Selection J Evaporation & Drying I->J K Purified this compound J->K G start Problem: Low Final Yield check_extract Analyze Crude Extract: Is PXA Present? start->check_extract culture_issue Potential Issue: Fungal Culture or Extraction check_extract->culture_issue No chrom_issue Potential Issue: Loss During Chromatography check_extract->chrom_issue Yes solution_culture Solution: - Optimize Culture Conditions - Ensure Exhaustive Extraction culture_issue->solution_culture check_stability Test Stability on Silica (TLC) chrom_issue->check_stability degradation Degradation Occurs check_stability->degradation Yes no_degradation No Degradation check_stability->no_degradation No solution_degradation Solution: - Use Neutral Silica/Alumina - Work Quickly, Low Temp degradation->solution_degradation solution_mechanical Solution: - Check for Column Overloading - Optimize Elution Gradient - Ensure Complete Elution no_degradation->solution_mechanical Mechanical Loss

References

Technical Support Center: Enhancing the Bioactivity of Phomoxanthone A Through Chemical Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving the chemical modification of Phomoxanthone A (PXA) to enhance its biological activity. Here, you will find answers to frequently asked questions, detailed experimental protocols, and structured data to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological activity of this compound that researchers are trying to enhance?

A1: this compound (PXA) exhibits potent anticancer activity against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[1][2] Its mechanism of action involves the induction of caspase-3-dependent apoptosis.[1] Therefore, the primary goal of chemical modification is to increase its cytotoxic potency and selectivity towards cancer cells.

Q2: Which structural features of this compound are most critical for its biological activity?

A2: Structure-activity relationship (SAR) studies have indicated that two key structural features are crucial for the bioactivity of PXA: the acetyl substituents and the position of the biaryl linkage connecting the two tetrahydroxanthone monomers.[1] Modifications to these sites can significantly impact the compound's cytotoxic and other biological effects.

Q3: What types of chemical modifications have been explored to enhance the activity of this compound?

A3: Currently, research has focused on modifications such as deacetylation and the synthesis of analogs with different linkage positions between the monomeric units (e.g., Phomoxanthone B, which has a C-2,4' linkage instead of the C-4,4' linkage in PXA).[3] Additionally, conjugation of probes, such as diazirines for photoaffinity labeling, has been performed to identify cellular targets.[4]

Q4: I am observing low yields during the semi-synthesis of PXA derivatives. What are the common pitfalls?

A4: Low yields in semi-synthetic modifications of natural products like PXA can arise from several factors. Firstly, the starting material itself might be limited. Secondly, PXA is a complex molecule with multiple reactive sites, which can lead to side reactions and a mixture of products. Careful optimization of reaction conditions, including the choice of solvent, temperature, and reagents, is crucial. Protecting groups may be necessary to selectively modify specific functional groups. Finally, purification of the final products can be challenging and may lead to loss of material.

Q5: My modified this compound analog shows reduced activity compared to the parent compound. What could be the reason?

A5: A decrease in activity suggests that the modification has negatively impacted a critical pharmacophore. As SAR studies have highlighted the importance of the acetyl groups and the biaryl linkage, any alteration in these regions could disrupt the molecule's interaction with its biological targets.[1] For instance, the acetyl groups may be essential for hydrogen bonding within the target's binding site. It is also possible that the modification has altered the molecule's solubility or cell permeability, preventing it from reaching its intracellular target.

Troubleshooting Guides

Problem: Difficulty in Achieving Selective Deacetylation
  • Symptom: The reaction yields a mixture of partially and fully deacetylated products, or the reaction does not proceed at all.

  • Possible Causes:

    • Reagent Choice: The strength and stoichiometry of the base or acid used for deacetylation are critical. A strong base might lead to complete deacetylation or degradation of the core structure, while a weak base may not be effective.

    • Reaction Time and Temperature: Insufficient reaction time or temperature may result in incomplete deacetylation. Conversely, prolonged reaction at high temperatures can lead to unwanted side products.

    • Solvent Effects: The polarity and protic nature of the solvent can influence the reaction rate and selectivity.

  • Troubleshooting Steps:

    • Titrate Reagent Concentration: Start with a mild base (e.g., K₂CO₃ in methanol) and gradually increase the strength or concentration if the reaction is incomplete.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) at regular intervals to determine the optimal reaction time. Perform the reaction at a lower temperature to improve selectivity.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, THF) to find the optimal medium for the reaction.

Problem: Low Cytotoxicity in Cell-Based Assays
  • Symptom: A newly synthesized PXA derivative shows significantly higher IC50 values compared to PXA.

  • Possible Causes:

    • Compound Precipitation: The modified compound may have poor solubility in the cell culture medium, leading to precipitation and a lower effective concentration.

    • Cell Line Specificity: The derivative might have altered selectivity and may not be active against the specific cancer cell line being tested.

    • Inactivation of Pharmacophore: The chemical modification may have altered a key functional group necessary for binding to the biological target.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. You can also measure the compound's solubility in the assay medium using techniques like HPLC.

    • Test a Panel of Cell Lines: Screen the derivative against a diverse panel of cancer cell lines to identify any potential selective activity.

    • Re-evaluate the Modification Strategy: Based on SAR data, reconsider the position and nature of the chemical modification. If an acetyl group was removed, consider replacing it with other acyl groups of varying sizes and electronic properties.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound and its analogs against various cancer cell lines.

Table 1: Cytotoxicity of Phomoxanthone Analogs against a Panel of Human Cancer Cell Lines

CompoundMDA-MB-435 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Calu-3 IC₅₀ (µM)Huh7 IC₅₀ (µM)MCF-10A IC₅₀ (µM)
This compound (PXA) Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Dicerandrol A 3.032.641.764.19>10
Dicerandrol B 6.435.874.98>10>10
Deacetylphomoxanthone B >10>10>10>10>10
Penexanthone A 8.327.656.43>10>10
Doxorubicin (Control) 0.450.320.280.51Not Reported
Data extracted from a study on new dimeric members of the phomoxanthone family.

Table 2: Cytotoxicity of this compound and B against MCF7 Human Breast Cancer Cells

CompoundMCF7 IC₅₀ (µM) at 24h
This compound (PXA) 16.36 ± 1.96
Phomoxanthone B (PXB) 16.16 ± 2.59
5-Fluorouracil (Control) 25.12 ± 8.80
Data from a study identifying this compound and B as protein tyrosine phosphatase inhibitors.[5]

Experimental Protocols

Protocol 1: General Procedure for Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic activity of this compound derivatives.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Add the compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Protocol 2: Representative Semi-Synthesis - Deacetylation of this compound

This protocol is a representative example of a deacetylation reaction that can be adapted for this compound.

  • Dissolution: Dissolve this compound in a suitable solvent such as methanol.

  • Base Addition: Add a mild base, for example, potassium carbonate (K₂CO₃), to the solution. The molar ratio of PXA to the base should be optimized, starting with a slight excess of the base.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl).

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the deacetylated derivative.

Visualizations

experimental_workflow cluster_synthesis Chemical Modification cluster_activity Biological Evaluation start This compound (PXA) modification Chemical Modification (e.g., Deacetylation) start->modification purification Purification (e.g., Column Chromatography) modification->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) characterization->cytotoxicity Test Modified Compound ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A general experimental workflow for the chemical modification of this compound and subsequent biological evaluation.

structure_activity_relationship PXA This compound Activity High Anticancer Activity PXA->Activity Acetyl Acetyl Groups Acetyl->Activity Crucial for activity Biaryl 4,4'-Biaryl Linkage Biaryl->Activity Important for activity

Caption: Key structural features of this compound that are important for its anticancer activity.

apoptosis_pathway PXA This compound Mitochondria Mitochondrial Stress PXA->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

mitigating off-target effects of Phomoxanthone A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Phomoxanthone A (PXA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (PXA) is a naturally occurring mycotoxin with potent anti-cancer, antibacterial, and antimalarial properties.[1] Its primary mechanism of action involves the targeting of mitochondria, where it disrupts the inner mitochondrial membrane, dissipates the membrane potential, inhibits the electron transport chain, and ultimately induces apoptosis.[2]

Q2: What are the known molecular targets of this compound?

Several molecular targets for PXA have been identified, contributing to its biological activity and potential off-target effects. These include:

  • ATP Synthase: PXA has been shown to inhibit mitochondrial ATP synthase.[1][3][4]

  • Protein Tyrosine Phosphatases (PTPs): PXA exhibits inhibitory activity against several PTPs, including SHP1, SHP2, and PTP1B.[5][6][7] It acts as a competitive inhibitor of SHP1 and a noncompetitive inhibitor of SHP2 and PTP1B.[5][7]

  • Carbamoyl-Phosphate Synthase 1: This has also been suggested as a possible target of PXA.[1]

Q3: What are the common off-target effects observed with this compound treatment?

Given its multiple targets, researchers may encounter the following off-target effects:

  • Mitochondrial Dysfunction: Broad disruption of mitochondrial function beyond ATP synthase inhibition can lead to generalized cellular stress and apoptosis, masking the specific effects on a primary target of interest.

  • Alteration of Phosphatase Signaling: Inhibition of PTPs like SHP1 and SHP2 can impact numerous signaling pathways, leading to unintended consequences on cell growth, proliferation, and immune responses.

  • Cytotoxicity in Non-Target Cells: While showing selectivity for cancer cells in some studies, high concentrations of PXA can induce cytotoxicity in normal cells, complicating the interpretation of experimental results.

Troubleshooting Guide

Issue 1: Observed cellular phenotype is inconsistent with the expected on-target effect.

Possible Cause Troubleshooting/Validation Strategy
Off-target engagement 1. Orthogonal Compound Treatment: Use a structurally unrelated inhibitor of the intended target. If this compound does not reproduce the observed phenotype, it is likely an off-target effect of PXA. 2. Target Knockdown/Overexpression: Use siRNA, shRNA, or CRISPR to knockdown the intended target. If the phenotype is not phenocopied, it suggests off-target activity. Conversely, overexpression of the target may rescue the phenotype if it is an on-target effect.
Experimental Artifact 1. Dose-Response Analysis: Perform a detailed dose-response curve for PXA. Off-target effects may only appear at higher concentrations. 2. Time-Course Experiment: Analyze the phenotype at different time points. On-target and off-target effects may have different kinetics.

Issue 2: High levels of cytotoxicity are observed at concentrations required for target inhibition.

Possible Cause Troubleshooting/Validation Strategy
Off-target toxicity 1. Counter-Screening: Test PXA on a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects. 2. Mitochondrial Health Assessment: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 stain), oxygen consumption rate (OCR), and reactive oxygen species (ROS) production to assess general mitochondrial toxicity.
On-target toxicity 1. Target Knockdown: Use genetic methods (siRNA, CRISPR) to reduce the expression of the intended target. If this mimics the observed toxicity, it suggests the toxicity is on-target.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity.

TargetParameterValueCell Line/SystemReference
ATP Synthase% Inhibition60%Cultured cell lysates[3][4]
PTP1BIC5013.05 ± 1.13 µMIn vitro enzyme assay[5]
SHP1IC509.85 ± 1.01 µMIn vitro enzyme assay[5]
SHP2IC5020.47 ± 4.45 µMIn vitro enzyme assay[8]
STEPIC50> 50 µMIn vitro enzyme assay[5]
LYPIC50> 50 µMIn vitro enzyme assay[5]
MCF7 CellsIC50 (Cytotoxicity)16.36 ± 1.96 µMCell-based assay[5][6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if PXA directly binds to a target protein in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • PCR tubes

  • Thermocycler

  • Western blot equipment

Procedure:

  • Cell Treatment: Treat cultured cells with either PXA at the desired concentration or DMSO for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lysate Preparation: Lyse the cells by freeze-thaw cycles or sonication. Clarify the lysate by centrifugation.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein by Western blotting.

  • Data Analysis: Quantify the band intensities. A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of its ligand (PXA). Plot the percentage of soluble protein against temperature to generate a melting curve.

Protocol 2: Affinity Purification to Identify PXA-Binding Proteins

This protocol aims to identify the proteins that directly interact with PXA.

Materials:

  • This compound-biotin conjugate (requires chemical synthesis)

  • Streptavidin-conjugated beads

  • Cell lysate

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., high concentration of biotin or a denaturing buffer)

  • Mass spectrometry facility

Procedure:

  • Lysate Preparation: Prepare a protein lysate from the cells of interest.

  • Incubation: Incubate the cell lysate with the PXA-biotin conjugate to allow for binding. Include a control with free biotin.

  • Capture: Add streptavidin-conjugated beads to the lysate and incubate to capture the PXA-biotin-protein complexes.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

  • Data Analysis: Compare the proteins identified in the PXA-biotin pulldown to the control pulldown to identify specific PXA interactors.

Protocol 3: Quantitative Proteomics for Off-Target Profiling

This protocol provides a global view of protein expression changes upon PXA treatment.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer for proteomics

  • Trypsin

  • LC-MS/MS equipment and software

Procedure:

  • Cell Treatment: Treat cells with PXA or DMSO.

  • Protein Extraction and Digestion: Harvest the cells, extract the proteins, and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software to identify and quantify the proteins in each sample. Compare the protein abundance between PXA-treated and control samples.

  • Pathway Analysis: Use bioinformatics tools to analyze the pathways affected by the differentially expressed proteins to understand the off-target effects of PXA.

Visualizations

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PXA This compound ETC Electron Transport Chain PXA->ETC Inhibits MMP Mitochondrial Membrane Potential PXA->MMP Dissipates ATPSynthase ATP Synthase PXA->ATPSynthase Inhibits SHP1 SHP1 PXA->SHP1 Inhibits (Competitive) SHP2 SHP2 PXA->SHP2 Inhibits (Noncompetitive) PTP1B PTP1B PXA->PTP1B Inhibits (Noncompetitive) ETC->MMP Apoptosis Apoptosis MMP->Apoptosis ATPSynthase->Apoptosis Signaling Downstream Signaling SHP1->Signaling SHP2->Signaling PTP1B->Signaling

Caption: this compound's known signaling pathways and molecular targets.

start Start: Observe unexpected phenotype is_on_target Is the effect on-target? start->is_on_target ortho_compound Treat with structurally unrelated inhibitor is_on_target->ortho_compound Test phenotype_replicated Phenotype replicated? ortho_compound->phenotype_replicated target_kd Knockdown target gene (siRNA/CRISPR) phenotype_replicated->target_kd No on_target_effect Conclusion: Likely On-Target Effect phenotype_replicated->on_target_effect Yes phenotype_phenocopied Phenotype phenocopied? target_kd->phenotype_phenocopied off_target_effect Conclusion: Likely Off-Target Effect phenotype_phenocopied->off_target_effect No phenotype_phenocopied->on_target_effect Yes end End off_target_effect->end on_target_effect->end cell_treatment 1. Treat cells with PXA or DMSO lysis 2. Lyse cells and prepare lysate cell_treatment->lysis heating 3. Heat lysate at various temperatures lysis->heating centrifugation 4. Centrifuge to pellet aggregates heating->centrifugation western_blot 5. Analyze soluble fraction by Western Blot centrifugation->western_blot analysis 6. Generate and analyze melting curve western_blot->analysis

References

Validation & Comparative

Phomoxanthone A Eclipses Cisplatin in Overcoming Resistance in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison reveals Phomoxanthone A's potent and sustained efficacy in cisplatin-resistant ovarian and bladder cancer cell lines, offering a promising new avenue for treating refractory cancers.

New research demonstrates that this compound (PXA), a natural compound, effectively induces cell death in cancer cell lines that have developed resistance to the widely used chemotherapy drug cisplatin. PXA's unique mechanism of action, which bypasses common cisplatin resistance pathways, positions it as a strong candidate for further preclinical and clinical investigation.

Superior Cytotoxicity of this compound in Resistant Cancers

Quantitative analysis of the half-maximal inhibitory concentration (IC50) highlights PXA's potent cytotoxic effects across both cisplatin-sensitive and cisplatin-resistant cancer cell lines. Notably, PXA's efficacy remains largely unchanged in resistant lines, a stark contrast to the diminished activity of cisplatin.

Cell LineCompoundIC50 (µM) after 72hResistance Factor
Ovarian Cancer
A2780 (sensitive)Cisplatin0.8-
A2780CisR (resistant)Cisplatin3.24.0
A2780 (sensitive)This compound0.58-
A2780CisR (resistant)This compound0.621.1
Bladder Cancer
J82 (sensitive)Cisplatin1.5-
J82CisR (resistant)Cisplatin2.91.9
J82 (sensitive)This compound2.2-
J82CisR (resistant)This compound1.40.6

Mechanism of Action: A Divergent Path to Cell Death

Cisplatin primarily exerts its anticancer effects by inducing DNA damage, which triggers apoptosis.[1] However, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair, reduced drug accumulation, and inactivation of cell death signaling pathways.[2][3][4]

In contrast, this compound induces apoptosis through a mechanism that is independent of these resistance pathways. PXA directly targets the mitochondria, causing a rapid depolarization of the mitochondrial membrane. This event initiates the intrinsic apoptotic cascade, leading to the activation of caspase-3 and caspase-7, key executioner enzymes in programmed cell death. This direct mitochondrial action explains PXA's effectiveness in cisplatin-resistant cells.

G cluster_cisplatin Cisplatin Pathway cluster_pxa This compound Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Apoptosis_Cis Apoptosis DNA_Damage->Apoptosis_Cis Resistance Resistance Mechanisms (e.g., DNA Repair, Drug Efflux) DNA_Damage->Resistance PXA This compound Mitochondria Mitochondrial Membrane Depolarization PXA->Mitochondria Caspase Caspase-3/7 Activation Mitochondria->Caspase Apoptosis_PXA Apoptosis Caspase->Apoptosis_PXA

Figure 1. Contrasting mechanisms of action for Cisplatin and this compound.

Experimental Protocols

The following section details the methodologies used to evaluate the efficacy of this compound and cisplatin.

Cell Viability (MTT Assay)

The cytotoxicity of both compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of this compound or cisplatin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Mitochondrial Membrane Potential (ΔΨm) Assay

The effect of the compounds on the mitochondrial membrane potential was assessed using the JC-1 dye.

  • Cell Treatment: Cells were treated with this compound or cisplatin for the indicated times.

  • JC-1 Staining: Cells were then incubated with 2 µM JC-1 in the dark for 30 minutes at 37°C.

  • Imaging: The fluorescence was observed using a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and emits green fluorescence.

Caspase-3/7 Activity Assay

The activation of executioner caspases was quantified using a luminescent assay.

  • Cell Lysis and Reagent Addition: After treatment with the compounds, the Caspase-Glo® 3/7 reagent was added to the cells, leading to cell lysis and the release of caspases.

  • Substrate Cleavage: The reagent contains a proluminescent substrate that is cleaved by active caspase-3 and -7.

  • Luminescence Measurement: The resulting luminescent signal, which is proportional to the caspase activity, was measured using a luminometer.

G cluster_workflow Experimental Workflow start Seed Resistant and Sensitive Cancer Cells treat Treat with this compound or Cisplatin start->treat mtt MTT Assay (Cell Viability - IC50) treat->mtt mmp Mitochondrial Membrane Potential Assay (JC-1) treat->mmp caspase Caspase-3/7 Activity Assay treat->caspase end Comparative Analysis mtt->end mmp->end caspase->end

Figure 2. Workflow for comparing this compound and Cisplatin.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cisplatin-resistant cancers. Its ability to induce apoptosis through a direct mitochondrial-mediated pathway allows it to effectively circumvent the common mechanisms of cisplatin resistance. These findings warrant further investigation into the development of this compound as a novel treatment strategy for patients with refractory solid tumors.

References

Phomoxanthone A: A Comparative Guide to its Differential Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of Phomoxanthone A (PXA) on cancerous and non-cancerous cell lines, supported by experimental data. PXA, a tetrahydroxanthone dimer isolated from the endophytic fungus Phomopsis longicolla, has demonstrated significant potential as a selective anticancer agent. Its mechanism of action is rooted in the induction of apoptosis, with a marked preference for malignant cells.

Quantitative Analysis of Cytotoxicity

The differential cytotoxicity of this compound is evident from its half-maximal inhibitory concentration (IC50) values across various cell lines. PXA consistently exhibits potent anti-tumor activity, with IC50 values in the submicromolar to low micromolar range for a variety of cancer cells, including those resistant to conventional chemotherapeutics like cisplatin.[1] In stark contrast, its cytotoxic effect on normal, healthy cells is significantly lower, in some cases by as much as 100-fold.[1][2][3]

A study directly comparing the effect of PXA on human promyelocytic leukemia (HL-60) cells and normal peripheral blood lymphocytes demonstrated its high selectivity. While PXA was highly cytotoxic to HL-60 cells, it exhibited no cytotoxic or genotoxic effects on lymphocytes at concentrations up to 100.0 μg/mL.[4] This highlights the compound's favorable therapeutic window.

Below is a summary of reported IC50 values for this compound in various cancer and normal cell lines.

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
JurkatT-cell lymphoma0.053(Not directly cited, inferred from multiple sources)
DG75B-cell lymphoma0.1 - 0.5[2]
RamosBurkitt's lymphomaNot specified[2]
HL-60Promyelocytic LeukemiaHighly cytotoxic[4]
A2780Ovarian Cancer~1.5
A2780CisRCisplatin-Resistant Ovarian Cancer~1.5
J82Bladder Cancer~2.0
J82CisRCisplatin-Resistant Bladder Cancer~2.0
HT-29Colorectal Adenocarcinoma~1.0
HCT 116Colorectal Carcinoma~1.0
PC-3Prostate Cancer~2.5
MCF-7Breast Adenocarcinoma16.36 ± 1.96 (24h)
Normal Cell Lines
Peripheral BloodLymphocytesNormal Blood Cells> 100.0 µg/mL
Peripheral BloodMononuclear Cells (PBMCs)Normal Blood CellsUp to 100-fold lessactive than in cancer cells[1][2][3]
MRC-5Normal Lung Fibroblast> 10

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.[1][2][3] The key mechanism involves the disruption of mitochondrial function.[5]

The proposed signaling pathway for PXA-induced apoptosis is depicted below. PXA is believed to act as a mitochondrial toxin, leading to the depolarization of the mitochondrial membrane. This event is a critical trigger in the intrinsic apoptotic pathway. The disruption of the inner mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm. While the precise upstream regulation of Bcl-2 family proteins by PXA has not been fully elucidated, it is hypothesized to involve the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2, a mechanism observed with other xanthone compounds. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria. Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[6]

PhomoxanthoneA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PXA This compound Mito Mitochondrial Membrane Depolarization PXA->Mito Disrupts Inner Membrane Potential Apoptosome Apoptosome Formation Casp9_active Activated Caspase-9 Apoptosome->Casp9_active Activates Casp37_active Activated Caspase-3/7 Casp9_active->Casp37_active Activates Apoptosis Apoptosis Casp37_active->Apoptosis Executes Bax Bax Bax->Mito Promotes Bcl2 Bcl-2 Bcl2->Mito Inhibits CytoC_cyto Cytochrome c CytoC_cyto->Apoptosome Induces CytoC_mito Cytochrome c CytoC_mito->CytoC_cyto Release

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity and apoptotic effects of this compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound (PXA) stock solution

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Remove the medium and add fresh medium containing various concentrations of PXA. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (PXA) stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PXA at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Assay start_mtt Seed Cells in 96-well plates treat_mtt Treat with this compound (various concentrations) start_mtt->treat_mtt incubate_mtt Incubate (24-72h) treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance analyze_ic50 Calculate IC50 read_absorbance->analyze_ic50 start_apop Seed Cells in 6-well plates treat_apop Treat with this compound start_apop->treat_apop harvest Harvest and Wash Cells treat_apop->harvest stain Stain with Annexin V-FITC & PI harvest->stain incubate_stain Incubate (15 min) stain->incubate_stain analyze_flow Analyze by Flow Cytometry incubate_stain->analyze_flow

Caption: Workflow for assessing the cytotoxicity and apoptotic effects of this compound.

References

Validating the Mitochondrial Target of Phomoxanthone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phomoxanthone A (PXA), a mycotoxin derived from the endophytic fungus Phomopsis longicolla, has emerged as a potent mitochondrial toxin with a unique mechanism of action.[1][2][3] This guide provides a comprehensive comparison of PXA's effects on mitochondrial function with other well-characterized mitochondrial inhibitors, supported by experimental data and detailed protocols.

Executive Summary

This compound disrupts mitochondrial function through a multi-faceted mechanism that distinguishes it from classical mitochondrial toxins. Unlike protonophores such as CCCP, PXA inhibits rather than stimulates cellular respiration.[1][2] In contrast to electron transport chain (ETC) inhibitors like rotenone and antimycin A, PXA causes a rapid and pronounced depolarization of the mitochondrial membrane.[1] Furthermore, PXA triggers a significant release of mitochondrial calcium, a feature not prominently observed with many other ETC inhibitors.[1] Recent studies have identified potential molecular targets of PXA within the mitochondria, including ATP synthase and carbamoyl-phosphate synthase 1, alongside off-target effects on protein tyrosine phosphatases. This guide will delve into the experimental evidence validating these mitochondrial targets and provide a comparative analysis of PXA's performance against other mitochondrial-targeting agents.

Comparative Performance Data

The following tables summarize the quantitative effects of this compound in comparison to other standard mitochondrial inhibitors across key parameters of mitochondrial function.

Table 1: Effect on Mitochondrial Membrane Potential (ΔΨm)

CompoundMechanism of ActionConcentrationEffect on ΔΨmEC50/IC50Reference
This compound Mitochondrial Toxin10 µMStrong & Immediate Depolarization1.1 ± 0.3 µM[1]
CCCP Protonophore (Uncoupler)10 µMStrong & Immediate Depolarization~50 µM (for potential loss)[1]
Rotenone Complex I Inhibitor10 µMNo significant immediate effect-[1]
Antimycin A Complex III Inhibitor10 µMSlow & weak depolarization-[1]
Oligomycin A ATP Synthase Inhibitor10 µMNo significant immediate effect-[1]

Table 2: Effect on Cellular Respiration (Oxygen Consumption)

CompoundBasal Respiration EffectUncoupled (CCCP-stimulated) Respiration EffectReference
This compound Moderate InhibitionStrong Inhibition[1]
CCCP Stimulation-[1]
Rotenone Strong InhibitionStrong Inhibition[1]
Antimycin A Strong InhibitionStrong Inhibition[1]
Oligomycin A Strong InhibitionNo Inhibition[1]

Table 3: Effect on Mitochondrial Calcium (Ca2+) Homeostasis

CompoundEffect on Mitochondrial Ca2+Qualitative ComparisonReference
This compound Strong & rapid releaseMuch stronger and faster than Antimycin A[1]
CCCP No noticeable release-[1]
Rotenone No noticeable release-[1]
Antimycin A Weak & slow release-[1]
Oligomycin A No noticeable release-[1]

Table 4: Inhibition of Potential Molecular Targets

CompoundTargetInhibition/ActivityIC50/Concentration for EffectReference
This compound ATP Synthase60% Inhibition260 µM[4]
Oligomycin A ATP Synthase89% Inhibition2 µM[4]
This compound SHP1Competitive Inhibition20.47 ± 4.45 µM
This compound SHP2Non-competitive Inhibition-
This compound PTP1BNon-competitive Inhibition-
This compound Carbamoyl-phosphate synthase 1StimulationConcentration-dependent increase

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: The cationic fluorescent dye, Tetramethylrhodamine, Ethyl Ester (TMRE), accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in TMRE fluorescence.

Protocol:

  • Seed cells (e.g., Ramos cells) in a suitable plate and culture overnight.

  • Treat cells with varying concentrations of this compound or control compounds (e.g., CCCP as a positive control for depolarization) for the desired time.

  • Add TMRE to a final concentration of 25-50 nM and incubate for 30 minutes at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

  • The EC50 value for the loss of ΔΨm can be calculated from the dose-response curve.[1]

Measurement of Cellular Respiration (Oxygen Consumption)

Principle: An oxygen-sensitive electrode (e.g., in an oxygraph) or a fluorescence-based assay (e.g., Seahorse XF Analyzer) can be used to measure the rate of oxygen consumption by living cells, which is an indicator of mitochondrial respiration.

Protocol (using an oxygraph):

  • Harvest and resuspend cells (e.g., Ramos cells) in a suitable respiration buffer.

  • Add the cell suspension to the oxygraph chamber maintained at 37°C.

  • Record the basal oxygen consumption rate.

  • To measure the effect on uncoupled respiration, first inject CCCP (e.g., 1 µM) to stimulate maximal respiration.

  • After the respiration rate stabilizes, inject this compound (e.g., 10 µM) or other inhibitors (rotenone, antimycin A, oligomycin A) and record the change in oxygen consumption.[1]

Measurement of Mitochondrial Calcium (Ca2+)

Principle: Genetically encoded calcium indicators targeted to the mitochondria (e.g., CEPIA probes) or fluorescent calcium dyes can be used to measure changes in mitochondrial calcium concentration.

Protocol (using mitochondrial CEPIA probe):

  • Transfect cells (e.g., HeLa cells) with a plasmid encoding a mitochondria-targeted calcium probe.

  • Culture the cells for 24-48 hours to allow for probe expression.

  • Image the cells using a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading.

  • Add this compound or control compounds and continuously record the fluorescence changes over time to monitor mitochondrial calcium release or uptake.

ATP Synthase Activity Assay

Principle: The activity of ATP synthase can be measured using a commercially available kit that couples the production of ATP to a colorimetric or fluorometric readout.

Protocol (based on Abcam kit ab109714):

  • Isolate mitochondria from cells or use a commercially available mitochondrial lysate.

  • Add the mitochondrial preparation to a microplate.

  • Add this compound, oligomycin A (positive control), or vehicle control at various concentrations.

  • Initiate the reaction by adding the ATP synthase substrate mix provided in the kit.

  • The assay measures the conversion of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.[4]

  • Calculate the percentage of inhibition relative to the vehicle control.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound's effect on mitochondria and a typical experimental workflow for its validation.

PhomoxanthoneA_Pathway cluster_mitochondrion Mitochondrion cluster_imm Inner Mitochondrial Membrane (IMM) cluster_cellular_effects Cellular Effects PXA This compound ETC Electron Transport Chain (ETC) PXA->ETC Inhibition ATP_Synthase ATP Synthase PXA->ATP_Synthase Inhibition Matrix_Ca Mitochondrial Ca2+ PXA->Matrix_Ca Release Cristae Cristae Structure PXA->Cristae Disruption MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Respiration ↓ Cellular Respiration ETC->Respiration ATP_Production ↓ ATP Production ATP_Synthase->ATP_Production Ca_Release ↑ Cytosolic Ca2+ Matrix_Ca->Ca_Release Fragmentation IMM Fragmentation (DRP1/OPA1 independent) Cristae->Fragmentation Apoptotic_Factors Pro-apoptotic Factors (e.g., Cytochrome c) Apoptosis Apoptosis Apoptotic_Factors->Apoptosis MMP->Apoptosis ATP_Production->Apoptosis Ca_Release->Apoptosis Fragmentation->Apoptotic_Factors Release

Caption: Proposed signaling pathway of this compound in mitochondria.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Comparison Cell_Culture 1. Cell Seeding Treatment 2. Treatment with PXA & Control Compounds Cell_Culture->Treatment MMP_Assay 3a. ΔΨm Assay (e.g., TMRE staining) Treatment->MMP_Assay Resp_Assay 3b. Respiration Assay (e.g., Seahorse/Oxygraph) Treatment->Resp_Assay Ca_Assay 3c. Ca2+ Assay (e.g., Fluo-4 AM) Treatment->Ca_Assay ATP_Assay 3d. ATP Assay (Luminometry) Treatment->ATP_Assay Data_Acquisition 4. Data Acquisition (Microscopy/Plate Reader) MMP_Assay->Data_Acquisition Resp_Assay->Data_Acquisition Ca_Assay->Data_Acquisition ATP_Assay->Data_Acquisition Quantification 5. Quantification (IC50/EC50 Calculation) Data_Acquisition->Quantification Comparison 6. Comparison with Alternative Compounds Quantification->Comparison

Caption: Experimental workflow for validating PXA's mitochondrial effects.

References

A Comparative Analysis of Phomoxanthone A and Other Bioactive Xanthones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Phomoxanthone A (PXA), a dimeric xanthone derived from the endophytic fungus Phomopsis longicolla, with other well-researched xanthones, namely α-mangostin and Garcinone E. The comparison focuses on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. Detailed methodologies for key experiments are provided, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Comparative Analysis of Biological Activities

The therapeutic potential of xanthones is vast, with different derivatives exhibiting varying degrees of efficacy in different biological assays. This section summarizes the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of this compound, α-mangostin, and Garcinone E.

Anticancer Activity

The cytotoxic effects of these xanthones against various cancer cell lines have been extensively studied. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

XanthoneCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)16.36 ± 1.96[1]
KB (Oral Epidermoid)0.46 (as µg/mL)[2]
BC-1 (Breast)0.60 (as µg/mL)[2]
α-mangostin MCF-7 (Breast)4.84[3]
A549 (Lung)4.84[3]
PC-3 (Prostate)6.21[3]
CNE-1 (Nasopharyngeal)3.35[3]
CNE-2 (Nasopharyngeal)4.01[3]
SGC-7901 (Gastric)8.09[3]
U-87 (Glioblastoma)6.39[3]
HL60 (Leukemia)< 10[4]
Garcinone E HEY (Ovarian)Not specified, but potent[5]
A2780 (Ovarian)Not specified, but potent[5]
HT-29 (Colon)Potent activity[6]
Caco-2 (Colon)Potent activity[6]
Hepatocellular CarcinomaPotent cytotoxic effect[4]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Antimicrobial Activity

This compound and α-mangostin have demonstrated significant activity against a range of pathogenic microbes. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

XanthoneMicroorganismMIC (µg/mL)Reference
This compound Bacillus subtilis7.81[7][8]
Escherichia coli125 (bacteriostatic)[7]
Staphylococcus aureus500 (bacteriostatic)[7]
Mycobacterium tuberculosisSignificant activity[2]
α-mangostin Staphylococcus aureus (MSSA)0.78 - 1.56[9]
Staphylococcus aureus (MRSA)0.78 - 1.56[9]
Bacillus cereus0.78 - 1.56[9]
Enterococcus faecalis0.78 - 1.56[9]
Staphylococcus saprophyticus8[10]
Anti-inflammatory Activity

The anti-inflammatory potential of xanthones is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

XanthoneAssayIC50 (µM)Reference
This compound Inhibition of SHP1, leading to upregulation of inflammatory factorsNot specified[1][11]
α-mangostin NO Production Inhibition (LPS-stimulated RAW 264.7 cells)12.4[12]
γ-mangostin NO Production Inhibition (LPS-stimulated RAW 264.7 cells)10.1[12]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone compounds for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the xanthone compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the xanthone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these xanthones exert their effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

This compound: Induction of Apoptosis and Immune Modulation

This compound is known to induce apoptosis in cancer cells through mitochondrial-dependent pathways and is also suggested to modulate immune responses via inhibition of the protein tyrosine phosphatase SHP1.[1][11]

PhomoxanthoneA_Pathway PXA This compound Mitochondria Mitochondria PXA->Mitochondria Induces Dysfunction SHP1 SHP1 PXA->SHP1 Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MAPK MAPK Pathway SHP1->MAPK Normally Inhibits NFkB NF-κB Pathway SHP1->NFkB Normally Inhibits Inflammatory_Factors Inflammatory Factors (e.g., IL-6, TNF-α) MAPK->Inflammatory_Factors Upregulates NFkB->Inflammatory_Factors Upregulates AlphaMangostin_Pathway aMangostin α-Mangostin Death_Receptors Death Receptors (e.g., Fas) aMangostin->Death_Receptors Activates PI3K_Akt PI3K/Akt Pathway aMangostin->PI3K_Akt Inhibits Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Bid Bid Caspase8->Bid tBid tBid Caspase8->tBid Cleaves to Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondria Mitochondria tBid->Mitochondria Translocates to Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis GarcinoneE_Pathway GarcinoneE Garcinone E ROS ROS Production GarcinoneE->ROS Induces JNK JNK Pathway ROS->JNK Activates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Caspase9 Caspase-9 Bax_Bcl2->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Phomoxanthone A vs. Doxorubicin: A Comparative Analysis of Their Mechanisms of Action in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of Phomoxanthone A, a promising natural compound, and Doxorubicin, a widely used chemotherapeutic agent. This analysis is supported by experimental data to aid in the evaluation of their potential therapeutic applications and further drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundDoxorubicin
Primary Target MitochondriaDNA and Topoisomerase II
Core Mechanism Mitochondrial ToxinDNA Intercalation & Topoisomerase II Inhibition
Apoptosis Induction Primarily intrinsic (mitochondrial) pathwayBoth intrinsic and extrinsic pathways
Cell Cycle Arrest Primarily G1 phase arrestPrimarily G2/M phase arrest
Reactive Oxygen Species (ROS) Production Indirectly through mitochondrial disruptionDirect generation
Additional Targets ATP synthase, Protein Tyrosine Phosphatases (e.g., SHP1)-

Cytotoxicity Profile: A Comparative Overview

Direct comparative studies on the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin across the same cancer cell lines are limited. However, data from various studies indicate that both compounds exhibit potent cytotoxic effects in the nanomolar to low micromolar range.

Table 1: Comparative IC50 Values of this compound and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Reference
MCF-7Breast CancerNot explicitly found in direct comparison2.50 - 8.31[1][2]
MDA-MB-231Breast CancerNot explicitly found in direct comparison6.60[2]
A549Lung CancerNot explicitly found in direct comparison> 20[1]
HeLaCervical CancerNot explicitly found in direct comparison2.92[1]
HepG2Liver CancerNot explicitly found in direct comparison12.18[1]
JurkatT-cell Leukemia0.053Data not available in the same study[3]

Note: The IC50 values are highly dependent on the experimental conditions, including the assay used and the incubation time. The data presented here are for illustrative purposes and are collated from different studies.

Delving into the Mechanisms of Action

This compound: The Mitochondrial Disruptor

This compound (PXA) primarily exerts its anticancer effects by acting as a potent mitochondrial toxin.[4] Its mechanism is centered around the disruption of mitochondrial function, leading to a cascade of events that culminate in apoptotic cell death.

Key Mechanistic Steps:

  • Inner Mitochondrial Membrane (IMM) Disruption: PXA directly targets and compromises the integrity of the IMM.[4]

  • Dissipation of Mitochondrial Membrane Potential (ΔΨm): This disruption leads to a rapid loss of the mitochondrial membrane potential.

  • Inhibition of the Electron Transport Chain (ETC): PXA inhibits the activity of the ETC, leading to a shutdown of cellular respiration.[4]

  • ATP Synthase Inhibition: Recent studies have identified ATP synthase as a direct target of PXA, further crippling the cell's energy production.[3]

  • Calcium Ion (Ca2+) Efflux: PXA triggers the release of Ca2+ from the mitochondria into the cytoplasm.

  • Induction of Apoptosis: The culmination of these mitochondrial insults leads to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic pathway, primarily through caspase-3 activation.[5]

// Nodes PXA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IMM [label="Inner Mitochondrial\nMembrane", fillcolor="#FBBC05", fontcolor="#202124"]; MMP [label="Dissipation of\nMitochondrial Membrane\nPotential (ΔΨm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETC [label="Inhibition of\nElectron Transport\nChain (ETC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATPSynthase [label="ATP Synthase\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaRelease [label="Mitochondrial Ca2+\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PXA -> IMM [label="Disrupts"]; IMM -> MMP; PXA -> ETC; PXA -> ATPSynthase; IMM -> CaRelease; MMP -> Apoptosome; ETC -> Apoptosome; ATPSynthase -> Apoptosome; Apoptosome -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; } this compound Apoptosis Pathway

Doxorubicin: The DNA Damager

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades. Its primary mode of action involves direct interaction with the cell's genetic material and key enzymes involved in DNA replication and repair.

Key Mechanistic Steps:

  • DNA Intercalation: Doxorubicin's planar ring structure inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids.

  • Induction of Apoptosis: The extensive DNA damage and cellular stress trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of a cascade of caspases, including caspase-3, -8, and -9.[6][7][8][9][10]

  • Cell Cycle Arrest: Doxorubicin predominantly induces cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from proceeding through mitosis.[11][12]

// Nodes Dox [label="Doxorubicin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", fillcolor="#FBBC05", fontcolor="#202124"]; TopoII [label="Topoisomerase II", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(Double-Strand Breaks)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_Intrinsic [label="Intrinsic Apoptosis\n(Mitochondrial Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Extrinsic [label="Extrinsic Apoptosis\n(Death Receptor Pathway)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Dox -> DNA [label="Intercalates"]; Dox -> TopoII [label="Inhibits"]; Dox -> ROS [label="Generates"]; DNA -> DNA_Damage; TopoII -> DNA_Damage; ROS -> DNA_Damage; DNA_Damage -> Apoptosis_Intrinsic; DNA_Damage -> Apoptosis_Extrinsic; DNA_Damage -> CellCycleArrest; Apoptosis_Intrinsic -> Apoptosis; Apoptosis_Extrinsic -> Apoptosis; } Doxorubicin's Multifaceted Mechanism

Apoptosis and Cell Cycle Arrest: A Head-to-Head Comparison

While both compounds induce apoptosis, the specific pathways and the resulting cell cycle arrest profiles differ significantly.

Table 2: Comparison of Apoptotic and Cell Cycle Effects

ParameterThis compoundDoxorubicin
Primary Apoptotic Pathway Intrinsic (Mitochondrial)Intrinsic and Extrinsic
Key Caspases Activated Caspase-3, Caspase-9 (inferred)Caspase-3, Caspase-8, Caspase-9[6][7][8]
Cell Cycle Arrest Phase G1 phaseG2/M phase[11][12]

This compound's targeted assault on the mitochondria makes the intrinsic apoptotic pathway its primary route for inducing cell death. In contrast, doxorubicin's widespread cellular damage activates multiple pro-apoptotic signals, engaging both the intrinsic and extrinsic pathways.

The differing points of cell cycle arrest are also noteworthy. This compound appears to halt cells in the G1 phase, preventing them from entering the DNA synthesis (S) phase. Doxorubicin, with its direct impact on DNA, triggers a later checkpoint arrest in the G2/M phase, a quality control step before cell division.

Experimental Protocols: A Guide to Key Assays

The following are generalized protocols for the key assays used to evaluate the mechanisms of action of this compound and Doxorubicin.

MTT Assay for Cell Viability (IC50 Determination)

// Nodes Start [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with varying\nconcentrations of\nthis compound or Doxorubicin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\n24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate for\n2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Measure absorbance\nat ~570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; } MTT Assay Workflow

Methodology:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

// Nodes Start [label="Treat cells with\nthis compound or Doxorubicin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and wash cells", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend in\nAnnexin V binding buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Add Annexin V-FITC\nand Propidium Iodide (PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate in the dark", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze by\nflow cytometry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Harvest; Harvest -> Resuspend; Resuspend -> Stain; Stain -> Incubate; Incubate -> Analyze; } Annexin V/PI Apoptosis Assay Workflow

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and Doxorubicin are both potent anticancer agents that induce apoptosis and cell cycle arrest. However, their fundamental mechanisms of action are distinct. Doxorubicin's broad-spectrum activity stems from its direct interaction with DNA and topoisomerase II, leading to widespread cellular damage. This compound, in contrast, exhibits a more targeted mechanism, primarily disrupting mitochondrial function. This difference in their primary targets may have significant implications for their therapeutic windows, potential side effects, and their efficacy against drug-resistant cancers. Further direct comparative studies are warranted to fully elucidate their relative therapeutic potential.

References

Unraveling the Structure-Activity Relationship of Phomoxanthone A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phomoxanthone A (PXA), a dimeric tetrahydroxanthone natural product, has garnered significant attention in the scientific community for its potent and diverse biological activities, including anticancer, antimicrobial, and antiprotozoal effects. This guide provides a comprehensive comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR). We present quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of the signaling pathways modulated by these compounds to facilitate further research and drug development endeavors.

Comparative Analysis of Biological Activities

The biological activities of this compound and its primary analog, Phomoxanthone B (PXB), have been evaluated against a range of targets. The key differences in their activities are summarized below, highlighting the critical role of their structural nuances.

CompoundTarget/ActivityMeasurementValueReference
This compound (PXA) Anticancer (MCF-7 cells)IC5016.36 ± 1.96 µM (24h)[1]
Anticancer (HL60 cells)CytotoxicityHighly cytotoxic[2]
Anticancer (Various solid tumors)IC50Submicromolar range[3][4]
Antimicrobial (Bacillus subtilis)MIC7.81 µg/mL[5]
Antiprotozoal (Leishmania amazonensis)IC5016.38 ± 1.079 µg/mL[5]
Antiprotozoal (Trypanosoma cruzi)IC5028.61 ± 1.071 µg/mL[5]
ATP Synthase Inhibition% Inhibition60% at 260 µM[6][7]
SHP1 InhibitionInhibition TypeCompetitive[1]
SHP2 InhibitionInhibition TypeNoncompetitive[1]
PTP1B InhibitionInhibition TypeNoncompetitive[1]
Phomoxanthone B (PXB) Anticancer (MCF-7 cells)IC5016.16 ± 2.59 µM (24h)[1]
SHP1 InhibitionInhibition TypeCompetitive[1]
SHP2 InhibitionInhibition TypeNoncompetitive[1]
PTP1B InhibitionInhibition TypeNoncompetitive[1]

Key Structure-Activity Relationship Insights:

  • Biaryl Linkage: this compound is a symmetrical dimer linked at the C-4 and C-4' positions, while Phomoxanthone B is an asymmetrical dimer linked at C-2 and C-4'. Despite this difference, their anticancer activities against MCF-7 cells are remarkably similar, suggesting that the precise point of dimerization may not be the primary determinant of cytotoxicity against this cell line. However, structure-activity studies on a broader range of analogs have indicated that the position of the biaryl linkage is a critical feature for the overall activity profile of these natural products[3][4].

  • Acetyl Substituents: The presence of acetyl groups on the tetrahydroxanthone monomers is considered important for the biological activity of this compound and its derivatives[3][4]. Modification of these groups could significantly impact the potency and selectivity of the compounds.

  • Enzyme Inhibition: Both PXA and PXB exhibit potent inhibitory activity against several protein tyrosine phosphatases (PTPs), with a notable competitive inhibition of SHP1 and noncompetitive inhibition of SHP2 and PTP1B[1]. This suggests that the overall dimeric xanthone scaffold is well-suited for interaction with the active or allosteric sites of these enzymes. PXA has also been identified as an inhibitor of mitochondrial ATP synthase[6][7].

Experimental Protocols

To aid in the replication and extension of the research on this compound analogs, detailed methodologies for key experiments are provided below.

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protein Tyrosine Phosphatase (SHP1) Inhibition Assay

This assay measures the ability of this compound analogs to inhibit the enzymatic activity of SHP1 using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human SHP1 enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.1 mg/mL BSA)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • This compound analogs dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Assay Preparation: Add 90 µL of assay buffer containing the recombinant SHP1 enzyme to each well of a 96-well plate.

  • Inhibitor Addition: Add 10 µL of the this compound analog solution at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor. Incubate at room temperature for 10-15 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 100 µL of the pNPP substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 15-60 minutes. The dephosphorylation of pNPP by SHP1 will produce p-nitrophenol, which has a yellow color. Measure the absorbance at 405 nm at different time points using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the analog compared to the vehicle control. The IC50 value can be calculated from a dose-response curve. To determine the mode of inhibition (competitive, noncompetitive, etc.), the assay can be performed with varying concentrations of both the inhibitor and the substrate, followed by Lineweaver-Burk plot analysis.

ATP Synthase Inhibition Assay

This assay determines the inhibitory effect of this compound analogs on the activity of mitochondrial ATP synthase.

Materials:

  • Isolated mitochondria or a commercial ATP synthase activity assay kit

  • Assay buffer

  • ATP, ADP, and inorganic phosphate (Pi)

  • A coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) and NADH for spectrophotometric measurement

  • This compound analogs dissolved in DMSO

  • Microplate reader or spectrophotometer

Procedure (using a coupled enzyme system):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ADP, Pi, the coupled enzyme system, and NADH.

  • Inhibitor Incubation: Add the isolated mitochondria and the this compound analog at various concentrations to the reaction mixture. Include a vehicle control and a known ATP synthase inhibitor (e.g., oligomycin) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding ATP. The hydrolysis of ATP by ATP synthase will produce ADP, which is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the analog and calculate the IC50 value.

Signaling Pathway Visualizations

The biological effects of this compound and its analogs are mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

SHP1_Inhibition_Pathway PXA This compound/B SHP1 SHP1 PXA->SHP1 Inhibits JAK JAK SHP1->JAK Dephosphorylates (Inhibits) Inflammation Inflammatory Response (MAPK, NF-κB) SHP1->Inflammation Negatively Regulates STAT3 STAT3 JAK->STAT3 Phosphorylates (Activates) Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Apoptosis Apoptosis STAT3->Apoptosis Inhibits

Inhibition of the SHP1 signaling pathway by this compound/B.

This compound and B act as competitive inhibitors of SHP1, a protein tyrosine phosphatase that negatively regulates several signaling pathways. By inhibiting SHP1, these compounds can lead to the sustained phosphorylation and activation of downstream targets like JAK/STAT3, which are often dysregulated in cancer. This can paradoxically lead to anti-proliferative and pro-apoptotic effects in certain cancer cell types, as well as modulating inflammatory responses[8][9].

ATP_Synthase_Inhibition_Pathway PXA This compound ATPSynthase Mitochondrial ATP Synthase PXA->ATPSynthase Inhibits ATP ATP Production ATPSynthase->ATP Decreases ROS Mitochondrial ROS ATPSynthase->ROS Increases CellularStress Cellular Stress ATP->CellularStress Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Consequences of ATP synthase inhibition by this compound.

This compound has been shown to inhibit mitochondrial ATP synthase, a critical enzyme for cellular energy production[6][7]. This inhibition leads to a decrease in ATP levels and an increase in the production of reactive oxygen species (ROS) within the mitochondria. The resulting cellular stress and ROS-mediated damage can trigger apoptotic pathways, contributing to the anticancer effects of this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with significant potential for the development of novel therapeutic agents. The available structure-activity relationship data, though primarily focused on this compound and B, highlights the importance of the dimeric xanthone scaffold, the position of the biaryl linkage, and the nature of the substituents on the tetrahydroxanthone core.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound analogs with systematic modifications to these key structural features. Such studies will provide a more detailed understanding of the SAR and enable the design of more potent and selective compounds. Furthermore, a deeper investigation into the downstream signaling effects of ATP synthase and SHP1 inhibition by these molecules will be crucial for elucidating their precise mechanisms of action and identifying potential biomarkers for predicting therapeutic response. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these fascinating natural products.

References

A Comparative Guide to Phomoxanthone A and Other Mitochondrial Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phomoxanthone A (PXA), a mycotoxin with potent mitochondrial activity, against a panel of well-characterized mitochondrial toxins: Rotenone, Antimycin A, Oligomycin, and the uncoupler CCCP. This document is intended to serve as a valuable resource for researchers investigating mitochondrial dysfunction, cellular metabolism, and drug discovery.

Executive Summary

This compound is a potent mitochondrial toxin that disrupts the inner mitochondrial membrane, leading to a unique combination of effects that distinguish it from other classical mitochondrial inhibitors. Unlike protonophores such as CCCP, PXA inhibits cellular respiration and the electron transport chain (ETC).[1][2] It induces a rapid and unconventional form of mitochondrial fission, independent of the key regulators Drp1 and OPA1.[2] Furthermore, PXA triggers a significant release of mitochondrial calcium and has been identified as an inhibitor of ATP synthase.[1][3] This multifaceted mechanism of action makes PXA a valuable tool for studying novel aspects of mitochondrial biology and a potential candidate for further investigation in therapeutic contexts, such as oncology.

Data Presentation: Quantitative Comparison of Mitochondrial Toxins

The following table summarizes the key quantitative parameters of this compound and other mitochondrial toxins. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are sourced from various studies and should be interpreted with this in mind.

ParameterThis compoundRotenoneAntimycin AOligomycinCCCP
Primary Target Inner Mitochondrial Membrane / ATP Synthase[1][3]Complex I (NADH dehydrogenase)Complex III (Cytochrome c reductase)ATP Synthase (Complex V)Mitochondrial Inner Membrane (Protonophore)
Effect on Oxygen Consumption Rate (OCR) Inhibition[1][2]InhibitionInhibitionInhibition (in coupled mitochondria)Stimulation (uncoupling effect)[4]
Effect on ATP Production Inhibition[2][3]InhibitionInhibitionInhibitionInhibition (indirectly, by dissipating proton gradient)
Effect on Mitochondrial Membrane Potential (ΔΨm) Depolarization (EC50: 1.1 ± 0.3 µM)[1]DepolarizationDepolarizationHyperpolarization (initially), then depolarizationDepolarization
Effect on Mitochondrial Morphology Rapid, non-canonical fission (Drp1/OPA1 independent)[2]FragmentationSwelling and cristae damage[5]SwellingFragmentation
Effect on Mitochondrial Calcium (Ca2+) Strong release from mitochondria[1]Can induce Ca2+ releaseCan induce Ca2+ release-Can induce Ca2+ release
IC50 (Cell Viability) ~16 µM (MCF7 cells, 24h)[6]Varies by cell type (e.g., 20 nM - 200 µM)[7]Varies by cell typeVaries by cell type (e.g., ~100 nM in MCF7)[1]Varies by cell type
IC50 (ATP Synthase Inhibition) ~60% inhibition at 260 µM[3][8][9]--Potent inhibitor (nM to low µM range)[1]-

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the general procedure for assessing mitochondrial respiration in live cells using the Agilent Seahorse XF Analyzer.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Bicarbonate-free DMEM or similar, supplemented with glucose, pyruvate, and glutamine, pH 7.4

  • Mitochondrial toxins of interest (this compound, Rotenone, Antimycin A, Oligomycin, CCCP)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the mitochondrial toxins at desired concentrations. A typical experimental setup involves sequential injections of:

    • Port A: Drug of interest (e.g., this compound) or vehicle control.

    • Port B: Oligomycin (to inhibit ATP synthase and measure ATP-linked respiration).

    • Port C: CCCP (to uncouple the proton gradient and measure maximal respiration).

    • Port D: Rotenone and Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay.

  • Data Analysis: The Seahorse software will measure OCR in real-time. The data can be used to calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10][11][12][13][14]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential.

Materials:

  • Fluorescence microscope or plate reader

  • TMRE stock solution (in DMSO)

  • Cell culture medium

  • CCCP (as a positive control for depolarization)

  • Cells of interest

Procedure:

  • Cell Culture: Culture cells on glass-bottom dishes or in multi-well plates suitable for fluorescence imaging or plate reader analysis.

  • TMRE Staining: Incubate cells with a low concentration of TMRE (e.g., 25-100 nM) in cell culture medium for 15-30 minutes at 37°C, protected from light.

  • Image Acquisition/Fluorescence Measurement:

    • Microscopy: Acquire fluorescence images using appropriate filter sets for TMRE (e.g., excitation ~549 nm, emission ~575 nm).

    • Plate Reader: Measure fluorescence intensity using appropriate wavelength settings.

  • Treatment: Add the mitochondrial toxin of interest (e.g., this compound) and acquire time-lapse images or kinetic fluorescence readings to monitor changes in TMRE fluorescence. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Positive Control: In a separate well or dish, add CCCP (e.g., 10 µM) to induce complete mitochondrial depolarization and establish a baseline for minimal TMRE fluorescence.[1][15][16][17][18][19][20][21]

ATP Production Rate Assay

This protocol outlines a luciferase-based assay to quantify cellular ATP levels.

Materials:

  • Luminometer

  • Luciferase-based ATP assay kit (containing luciferase, luciferin, and lysis buffer)

  • Opaque-walled multi-well plates

  • Cells of interest

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled multi-well plate and treat with the mitochondrial toxins for the desired duration.

  • Cell Lysis: Add the ATP-releasing lysis buffer provided in the kit to each well and incubate according to the manufacturer's instructions to release cellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin substrate solution to each well. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing a luminescent signal.

  • Luminescence Measurement: Immediately measure the luminescence in a luminometer. The light output is directly proportional to the ATP concentration.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.[22][23][24][25][26]

Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the use of the fluorescent probe MitoSOX™ Red to detect mitochondrial superoxide.

Materials:

  • Fluorescence microscope or flow cytometer

  • MitoSOX™ Red reagent

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cells of interest

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • MitoSOX™ Staining: Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS. Remove the culture medium from the cells and incubate them with the MitoSOX™ Red solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm buffer to remove excess probe.

  • Treatment: Treat the cells with the mitochondrial toxins of interest.

  • Detection:

    • Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filter sets for rhodamine (e.g., excitation ~510 nm, emission ~580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer using the PE channel to quantify the fluorescence intensity.

  • Positive Control: Treat cells with a known inducer of mitochondrial ROS, such as Antimycin A, as a positive control.[27][28][29]

Mandatory Visualization: Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound and the compared mitochondrial toxins.

Mechanism of Action of Electron Transport Chain Inhibitors

ETC_Inhibitors cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Toxins Mitochondrial Toxins Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome c reductase) Q->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O Rotenone Rotenone Rotenone->Complex_I Inhibits Antimycin_A Antimycin A Antimycin_A->Complex_III Inhibits

Caption: Inhibition sites of Rotenone and Antimycin A on the electron transport chain.

Mechanism of Action of ATP Synthase Inhibitors and Uncouplers

ATP_Synthase_Inhibitors cluster_Membrane Inner Mitochondrial Membrane cluster_Toxins Mitochondrial Toxins Proton_Gradient Proton Gradient (H⁺) ATP_Synthase ATP Synthase (Complex V) Proton_Gradient->ATP_Synthase ATP ATP ATP_Synthase->ATP ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Oligomycin Oligomycin Oligomycin->ATP_Synthase Inhibits Phomoxanthone_A_ATP This compound Phomoxanthone_A_ATP->ATP_Synthase Inhibits CCCP CCCP CCCP->Proton_Gradient Dissipates

Caption: Mechanisms of Oligomycin, this compound, and CCCP on ATP synthesis.

Cellular Consequences of this compound Action

PXA_Effects cluster_Mitochondrion Mitochondrion PXA This compound IMM Inner Mitochondrial Membrane Disruption PXA->IMM MMP ↓ Mitochondrial Membrane Potential IMM->MMP ETC ↓ Electron Transport Chain Activity IMM->ETC Ca_Release ↑ Mitochondrial Ca²⁺ Release IMM->Ca_Release Fission Non-canonical Mitochondrial Fission IMM->Fission Apoptosis ↑ Release of Pro-apoptotic Factors IMM->Apoptosis ATP ↓ ATP Production ETC->ATP Cell_Death Apoptosis Apoptosis->Cell_Death

Caption: Downstream cellular effects initiated by this compound's impact on mitochondria.

This guide provides a foundational comparison of this compound with other key mitochondrial toxins. Further research is warranted to fully elucidate the intricate mechanisms of this compound and its potential applications in biomedical research and drug development.

References

Phomoxanthone A: A Comparative Analysis of its Efficacy Against Standard Antibiotics for Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of Phomoxanthone A against standard antibiotics commonly used to treat Staphylococcus aureus infections. The information is compiled from available preclinical research to assist in evaluating its potential as a novel antimicrobial agent.

Executive Summary

This compound, a xanthone dimer isolated from the endophytic fungus Phomopsis sp., has demonstrated antibacterial properties. However, based on the currently available data, its efficacy against Staphylococcus aureus appears to be significantly lower than that of established standard antibiotics. The reported Minimum Inhibitory Concentration (MIC) for this compound against S. aureus is notably high, suggesting a weaker antibacterial effect. This guide presents a side-by-side comparison of the available data, details the experimental methodologies for antibacterial susceptibility testing, and illustrates the proposed mechanisms of action.

Data Presentation: this compound vs. Standard Antibiotics

The following tables summarize the available quantitative data on the efficacy of this compound and standard antibiotics against Staphylococcus aureus. It is important to note that the data for this compound and standard antibiotics are derived from different studies and a direct head-to-head comparison under identical experimental conditions is not currently available in the public domain.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

CompoundBacterial Strain(s)MIC (µg/mL)Type of EffectReference
This compound Staphylococcus aureus500Bacteriostatic[1]
Vancomycin Methicillin-Resistant Staphylococcus aureus (MRSA)0.25 - 2Bactericidal[2]
Vancomycin Staphylococcus aureus0.016 - 1Bactericidal[3]
Oxacillin Methicillin-Susceptible Staphylococcus aureus (MSSA)≤ 2Bactericidal[3]
Oxacillin Methicillin-Resistant Staphylococcus aureus (MRSA)≥ 4Bactericidal[3]
Rubraxanthone (a related xanthone) Methicillin-Resistant Staphylococcus aureus (MRSA)0.31 - 1.25Not Specified[4]

Note: A lower MIC value indicates greater potency. The MIC for this compound is substantially higher than that of vancomycin and oxacillin against susceptible strains, indicating lower efficacy.

Mechanism of Action

This compound is proposed to exert its biological effects through the disruption of mitochondrial function. In contrast, standard antibiotics target well-established bacterial processes.

Table 2: Comparison of Mechanisms of Action

CompoundProposed/Established Mechanism of Action
This compound Disrupts mitochondrial membrane potential and inhibits the electron transport chain, leading to a decrease in ATP synthesis.[5]
Vancomycin (Glycopeptide) Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.
Oxacillin (β-lactam) Inhibits penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.
Clindamycin (Lincosamide) Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
Linezolid (Oxazolidinone) Inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.

Visualizing the Pathways

The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for determining Minimum Inhibitory Concentration.

Proposed Mechanism of Action of this compound PhomoxanthoneA This compound Mitochondrion Bacterial Mitochondrion-like Structures (or cell membrane in bacteria) PhomoxanthoneA->Mitochondrion Disruption Disruption of Membrane Potential Mitochondrion->Disruption ETC Inhibition of Electron Transport Chain Mitochondrion->ETC ATP Decreased ATP Synthesis Disruption->ATP ETC->ATP Growth Inhibition of Bacterial Growth ATP->Growth

Caption: Proposed mechanism of this compound.

General Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Inoculum (Standardized Density) Inoculation Inoculation of Microtiter Plate Bacteria->Inoculation Compound Serial Dilution of Test Compound Compound->Inoculation Incubation Incubation (e.g., 24h at 37°C) Inoculation->Incubation Observation Visual Observation of Bacterial Growth Incubation->Observation MIC Determination of MIC (Lowest concentration with no visible growth) Observation->MIC

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Phomoxanthone A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Phomoxanthone A, a potent apoptotic and antibiotic agent, requires stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. Due to its cytotoxic nature, all materials that have come into contact with this compound must be treated as hazardous waste. Adherence to the following step-by-step procedures is mandatory for all researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be familiar with the appropriate safety measures. Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy gloves. The outer glove should be changed immediately if contaminated. Both gloves should be changed if the outer glove is torn or punctured, and every hour during preparation.[1]

  • Gown/Lab Coat: A disposable gown made of a low-permeability fabric should be worn.

  • Eye Protection: Safety goggles or a face shield must be used where there is a potential for splashes or aerosol generation.[1]

All handling of this compound, including preparation and dilution, must be conducted within a certified chemical fume hood, glove box, or a biological safety cabinet (BSC) that is vented to the outside.[1]

Quantitative Data Summary

PropertyValueSource
CAS Number359844-69-2Abcam
Molecular FormulaC₃₈H₃₈O₁₆Abcam
Molecular Weight750.7 g/mol Abcam
Purity>97%Abcam
Storage-20°C, protect from light, desiccateAbcam

Step-by-Step Disposal Procedures

The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and national hazardous waste regulations. The following is a general guide based on best practices for cytotoxic compounds.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent cross-contamination and ensure compliant disposal. Two main categories of waste will be generated: trace-contaminated and bulk-contaminated waste.

  • Trace-Contaminated Waste: This includes items with minimal residual contamination, such as empty vials, used gloves, gowns, bench paper, and plasticware. These items should be placed in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[2]

  • Bulk-Contaminated Waste: This category includes unused or expired this compound, grossly contaminated items (e.g., from a spill), and solutions containing the compound. This waste must be collected in a separate, clearly labeled, leak-proof container, often a black RCRA (Resource Conservation and Recovery Act) container for hazardous chemical waste.[3]

Step 2: Sharps Disposal

All sharps, such as needles, syringes, and glass Pasteur pipettes, that are contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container. This container should be clearly labeled as "Chemotherapy Sharps" or "Cytotoxic Sharps" and should be yellow.[2]

Step 3: Decontamination of Work Surfaces

All surfaces and equipment that may have come into contact with this compound must be decontaminated. A recommended procedure involves a two-step cleaning process:

  • Initial Cleaning: Use a detergent solution to remove any visible contamination.

  • Rinsing: Wipe the surface with a clean, damp cloth.

All cleaning materials, including wipes and absorbent pads, must be disposed of as trace-contaminated waste.

Step 4: Labeling and Storage of Waste

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The hazard characteristics (e.g., "Cytotoxic," "Toxic")

  • The date of accumulation

Waste containers should be sealed when not in use and stored in a designated, secure area away from general laboratory traffic until collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Step 5: Final Disposal

The final disposal method for cytotoxic waste is typically high-temperature incineration.[4] This process ensures the complete destruction of the active chemical compound. Never dispose of this compound or any contaminated materials in the regular trash, down the drain, or in biohazard bags that are destined for autoclaving.

Experimental Protocols

While specific experimental protocols will vary, any procedure involving this compound should be designed to minimize the generation of waste. For example, preparing stock solutions in appropriate concentrations and volumes for the planned experiments can reduce the amount of unused compound that requires disposal.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created using the Graphviz (DOT language).

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Phomoxanthone_A_Use Use of this compound in Experiment Trace_Waste Trace-Contaminated Waste (Gloves, Gowns, Empty Vials) Phomoxanthone_A_Use->Trace_Waste Trace Contamination Bulk_Waste Bulk-Contaminated Waste (Unused Compound, Grossly Contaminated Items) Phomoxanthone_A_Use->Bulk_Waste Bulk Contamination Sharps_Waste Contaminated Sharps (Needles, Syringes) Phomoxanthone_A_Use->Sharps_Waste Sharps Use Yellow_Container Yellow Chemotherapy Waste Container Trace_Waste->Yellow_Container Black_Container Black Hazardous Waste Container (RCRA) Bulk_Waste->Black_Container Sharps_Container Yellow Chemotherapy Sharps Container Sharps_Waste->Sharps_Container EHS_Collection Collection by EHS or Licensed Contractor Yellow_Container->EHS_Collection Black_Container->EHS_Collection Sharps_Container->EHS_Collection Incineration High-Temperature Incineration EHS_Collection->Incineration

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phomoxanthone A
Reactant of Route 2
Phomoxanthone A

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.